Product packaging for Chlorendic imide(Cat. No.:CAS No. 6889-41-4)

Chlorendic imide

Cat. No.: B1615802
CAS No.: 6889-41-4
M. Wt: 369.8 g/mol
InChI Key: VTOLQEMXZUTSMA-UHFFFAOYSA-N
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Description

Chlorendic imide is a useful research compound. Its molecular formula is C9H3Cl6NO2 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22222. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3Cl6NO2 B1615802 Chlorendic imide CAS No. 6889-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl6NO2/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15/h1-2H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOLQEMXZUTSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988590
Record name 4,5,6,7,8,8-Hexachloro-3-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one
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Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6889-41-4
Record name 5-Norbornene-2,3-dicarboximide, 1,4,5,6,7,7-hexachloro-
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Record name Chlorendic imide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7,8,8-Hexachloro-3-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one
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Record name 1,4,5,6,7,7-HEXACHLOROBICYCLO(2.2.1)-5-HEPTENE-2,3-DICARBOXIMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chlorendic Imide from Chlorendic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of chlorendic imide, a halogenated cyclic dicarboxylic imide, from its corresponding anhydride. This compound and its derivatives are of interest in materials science and medicinal chemistry due to the unique properties conferred by the chlorinated norbornene backbone. This document provides a comprehensive overview of the synthesis, including established experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound, systematically named 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, is a derivative of chlorendic anhydride. The synthesis involves the reaction of the anhydride with a nitrogen source, leading to the formation of the imide ring. This reaction is a common transformation for cyclic anhydrides and can be achieved through various methods, including thermal condensation with ammonia or urea, and microwave-assisted synthesis. The rigid, chlorinated bicyclic structure of this compound makes it a valuable building block for polymers with enhanced thermal stability and flame retardant properties. Furthermore, the imide functionality serves as a versatile handle for the synthesis of N-substituted derivatives with potential biological activities.

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of chlorendic anhydride with a suitable nitrogen source. Two common and effective methods are presented here: reaction with urea and reaction with ammonia.

Reaction with Urea

A straightforward and efficient method for the synthesis of cyclic imides involves the thermal reaction of the corresponding anhydride with urea. Urea serves as the nitrogen source, decomposing upon heating to provide ammonia in situ for the imidization reaction.

Experimental Protocol:

  • Mixing of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine chlorendic anhydride (1.0 equivalent) and urea (1.0 to 1.2 equivalents).

  • Heating: Heat the mixture in an oil bath to 140-150 °C. The solids will melt and react.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting anhydride.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solidified product is then triturated with water to remove any unreacted urea and other water-soluble byproducts.

  • Purification: The crude this compound is collected by vacuum filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a toluene-heptane mixture.

Reaction with Ammonia

Direct reaction with ammonia is another viable route to this compound. This can be performed by bubbling ammonia gas through a solution of the anhydride or by using a solution of ammonia in a suitable solvent.

Experimental Protocol:

  • Dissolution of Anhydride: Dissolve chlorendic anhydride (1.0 equivalent) in a suitable high-boiling aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in a three-necked flask equipped with a gas inlet, a mechanical stirrer, and a condenser.

  • Introduction of Ammonia: Bubble ammonia gas through the stirred solution at a moderate rate. The reaction is exothermic and may require cooling to maintain a temperature of 20-30 °C.

  • Amic Acid Formation: The initial reaction forms the corresponding amic acid, which may precipitate. Continue the addition of ammonia until the anhydride is consumed (monitoring by TLC).

  • Cyclization: After the formation of the amic acid, heat the reaction mixture to 130-150 °C for 2-4 hours to effect cyclization to the imide with the elimination of water.

  • Isolation and Purification: Cool the reaction mixture and pour it into a large volume of water to precipitate the this compound. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent to obtain the pure product.

Quantitative Data

The physical and chemical properties of the starting material, chlorendic anhydride, and the product, this compound, are summarized in the table below.

PropertyChlorendic AnhydrideThis compound
IUPAC Name 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide
CAS Number 115-27-5[1]6889-41-4[2][3][4]
Molecular Formula C₉H₂Cl₆O₃[1]C₉H₃Cl₆NO₂[2][4]
Molecular Weight 370.83 g/mol [1]369.84 g/mol [4]
Melting Point 235-239 °C[1]Not available in searched sources
Appearance White solid[1]Solid (expected)

Mandatory Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the general chemical transformation for the synthesis of this compound from chlorendic anhydride.

G Synthesis of this compound chlorendic_anhydride Chlorendic Anhydride chlorendic_imide This compound chlorendic_anhydride->chlorendic_imide Heat nitrogen_source Nitrogen Source (e.g., Urea or Ammonia) nitrogen_source->chlorendic_imide G Experimental Workflow: Synthesis with Urea start Start mix Mix Chlorendic Anhydride and Urea start->mix heat Heat to 140-150 °C (2-3 hours) mix->heat cool Cool to Room Temperature heat->cool triturate Triturate with Water cool->triturate filter_wash Vacuum Filter and Wash with Water triturate->filter_wash dry Dry the Product filter_wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure this compound recrystallize->end

References

An In-depth Technical Guide to the Diels-Alder Synthesis of Chlorendic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chlorendic acid, a crucial intermediate in the production of flame retardants and specialized polymers. The synthesis is centered around the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Strategy: Diels-Alder Cycloaddition and Hydrolysis

Chlorendic acid is synthesized in a two-step process. The first step involves the [4+2] cycloaddition, or Diels-Alder reaction, between hexachlorocyclopentadiene (the diene) and maleic anhydride (the dienophile) to form chlorendic anhydride.[1] The subsequent step is the hydrolysis of the anhydride to yield the final product, chlorendic acid.[1] This process is typically carried out in a closed system.[1]

Reaction Mechanism and Experimental Workflow

The Diels-Alder reaction proceeds via a concerted mechanism, where the formation of new sigma bonds and the breaking of pi bonds occur simultaneously in a single transition state. The workflow for the synthesis of chlorendic acid involves the initial cycloaddition followed by hydrolysis and purification.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Hex Hexachlorocyclopentadiene (Diene) TS Cyclic Transition State Hex->TS [4π] Maleic Maleic Anhydride (Dienophile) Maleic->TS [2π] Anhydride Chlorendic Anhydride TS->Anhydride Cycloaddition Experimental_Workflow start Start reactants Charge Hexachlorocyclopentadiene and Maleic Anhydride start->reactants reaction Heat to 150-180°C for 2-5 hours reactants->reaction hydrolysis Hydrolyze with Water reaction->hydrolysis crystallization Cool to Crystallize Chlorendic Acid hydrolysis->crystallization filtration Filter and Wash Product crystallization->filtration drying Dry the Final Product filtration->drying end End drying->end

References

Chemical and physical properties of Chlorendic imide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Chlorendic Imide (1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide). The document details its molecular characteristics, available physical data, a detailed experimental protocol for its synthesis from Chlorendic Anhydride, and a visual representation of the synthetic workflow.

Core Chemical and Physical Properties

This compound is a chlorinated cyclic dicarboximide derived from Chlorendic Acid. Its highly chlorinated and rigid bicyclic structure is of interest in materials science, particularly for applications requiring high thermal stability and flame retardancy. While specific experimental data for the imide is limited in publicly accessible literature, the properties of its well-studied precursors, Chlorendic Acid and Chlorendic Anhydride, provide critical context.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursors.

Table 1: Chemical Identifiers and Molecular Properties

PropertyThis compoundChlorendic AnhydrideChlorendic Acid
IUPAC Name 1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione[1]4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid[2]
CAS Number 6889-41-4[1][3]115-27-5115-28-6[2]
Molecular Formula C₉H₃Cl₆NO₂[1][3]C₉H₂Cl₆O₃C₉H₄Cl₆O₄[2]
Molecular Weight 369.84 g/mol [1][3]370.83 g/mol 388.84 g/mol [2]
Canonical SMILES C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)NC1=O)C1=OC1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC1=O)C1=OC1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O
InChI Key FUMBERGENMRAYL-UHFFFAOYSA-NFLBJFXNAEMSXGL-UHFFFAOYSA-NDJKGDNKYTKCJKD-UHFFFAOYSA-N

Table 2: Physical Properties

PropertyThis compoundChlorendic AnhydrideChlorendic Acid
Appearance Data not availableWhite crystalline powder or chunks[4]White crystalline powder
Melting Point Data not available235-239 °C[4]208–210 °C (sealed tube)[5]
Boiling Point Data not available486.58 °C (estimate)[4]Decomposes
Density Data not available1.73 g/cm³[4]Data not available
Water Solubility Data not availableInsoluble; hydrolyzes to Chlorendic Acid[4][6]0.3% by weight at 21°C[5]
Solubility in Organic Solvents Data not availableSoluble in acetone, benzene, carbon tetrachlorideReadily soluble in methanol, ethanol, and acetone[5]

Experimental Protocols

Synthesis of this compound from Chlorendic Anhydride

Objective: To synthesize 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide from Chlorendic Anhydride.

Reagents and Materials:

  • Chlorendic Anhydride (1 equivalent)

  • Urea or Hydroxylamine Hydrochloride (1-1.2 equivalents)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or glacial acetic acid)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Chlorendic Anhydride (1 eq.). Add a high-boiling point solvent such as DMF or glacial acetic acid to dissolve the anhydride. The volume should be sufficient to create a stirrable slurry or solution (approx. 3-5 mL per gram of anhydride).

  • Addition of Nitrogen Source: To the stirred solution, add the nitrogen source (e.g., Urea, 1.1 eq.). The reaction of an anhydride with urea is a common method for producing unsubstituted imides.

  • Heating and Reflux: Heat the reaction mixture to reflux (typically 140-160 °C for DMF or ~118 °C for acetic acid) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing crushed ice or cold deionized water (approx. 10 times the volume of the reaction solvent). This will cause the crude this compound product to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any remaining solvent and water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final this compound product.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagent reagent process process product product equipment equipment A Chlorendic Anhydride + Urea C Reaction Flask A->C Add B High-Boiling Solvent (e.g., DMF) B->C Add D Heat & Reflux (140-160°C, 4-6h) C->D E Precipitation (Ice Water) D->E Cool then pour F Vacuum Filtration E->F G Crude This compound F->G Isolate H Recrystallization (Hot Ethanol) G->H I Final Filtration & Vacuum Drying H->I J Purified This compound I->J Isolate

Caption: Workflow for the synthesis of this compound from Chlorendic Anhydride.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in peer-reviewed literature regarding the biological activity, mechanism of action, or interaction with signaling pathways for this compound itself. While cyclic imides as a broad class of compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties, these general activities cannot be directly attributed to this compound without specific experimental evidence. Its precursor, Chlorendic Acid, has undergone toxicological evaluation and is noted as a breakdown product of several organochlorine insecticides. Further research is required to determine the specific biological profile and potential toxicological properties of this compound.

References

The Enduring Flame Retardancy of Chlorendic Imide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorendic imide, a derivative of the well-established flame retardant chlorendic acid, offers a robust and permanent solution to enhancing the fire safety of a wide range of polymeric materials. As a reactive flame retardant, it covalently bonds within the polymer matrix, ensuring that its protective properties are an integral and lasting feature of the final material. This technical guide delves into the core mechanisms of its flame retardancy, supported by available data and outlining the experimental protocols for its synthesis and evaluation.

Core Mechanism of Flame Retardancy

The flame retardant efficacy of this compound stems from its high halogen content, primarily chlorine, which acts through a combination of gas-phase and condensed-phase mechanisms upon thermal decomposition.

Gas-Phase Inhibition: During combustion, the polymer containing this compound undergoes pyrolysis, releasing halogen-containing species. These species, primarily hydrogen chloride (HCl), are released into the gaseous phase where the combustion reaction occurs. Here, they act as radical scavengers, interrupting the chain reaction of combustion.[1][2] Highly reactive radicals, such as hydroxyl (•OH) and hydrogen (•H) radicals, are essential for sustaining the flame. The released HCl reacts with these radicals to form less reactive species, thereby quenching the fire.

Condensed-Phase Charring: In the solid, or condensed phase, this compound promotes the formation of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, limiting the release of flammable volatile gases from the decomposing polymer into the flame zone.[2] Furthermore, this char layer insulates the underlying material from the heat of the flame, slowing down further pyrolysis and combustion.

Synthesis and Incorporation

This compound is synthesized from its precursor, Chlorendic anhydride. Chlorendic anhydride is produced via a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride.[3] The subsequent imidization reaction with an appropriate amine yields the corresponding N-substituted this compound.

dot

Caption: Synthesis pathway of N-substituted this compound.

As a reactive flame retardant, this compound is chemically integrated into the polymer backbone during polymerization or curing. This covalent bonding prevents the flame retardant from migrating or leaching out over time, ensuring the long-term fire resistance of the material.[1]

Experimental Protocols

While specific, detailed experimental data for this compound as a flame retardant is not extensively available in the public domain, the following outlines the general experimental protocols that would be employed for its synthesis and evaluation.

Synthesis of N-phenyl this compound (A Representative Protocol):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Chlorendic anhydride in a suitable solvent such as glacial acetic acid.

  • Addition of Amine: Slowly add an equimolar amount of aniline to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours to ensure complete imidization.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The precipitated product, N-phenyl this compound, is then collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials, and dried under vacuum.

Incorporation into Epoxy Resin:

  • Mixing: The synthesized N-phenyl this compound is mixed with an epoxy resin (e.g., diglycidyl ether of bisphenol A) at a predetermined weight percentage.

  • Curing: A curing agent (e.g., an amine hardener) is added to the mixture, which is then thoroughly degassed to remove any entrapped air bubbles.

  • Molding and Curing: The mixture is poured into a mold and cured in an oven at a specific temperature and for a duration suitable for the chosen epoxy system.

Flame Retardancy Testing:

  • Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy. The test is typically performed according to ASTM D2863.

  • UL-94 Vertical Burn Test: This test classifies the flammability of plastic materials. A small flame is applied to the bottom of a vertically suspended specimen for a set time. The material is classified as V-0, V-1, or V-2 based on the time it takes for the flame to self-extinguish and whether it produces flaming drips. This test is conducted following the UL-94 standard.

Thermal Analysis:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability of the material and the temperature at which it begins to decompose.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the glass transition temperature, melting point, and curing behavior of the polymer.

Quantitative Data

Due to the limited availability of specific research on this compound as a flame retardant in the reviewed literature, a comprehensive table of quantitative data is not available. Research has more extensively focused on its precursor, Chlorendic anhydride, which is used to impart flame retardancy to polyester and epoxy resins. For these systems, UL-94 ratings of V-0 can be achieved.[2] It is anticipated that polymers incorporating this compound would exhibit similar or enhanced flame retardant properties due to the stable imide linkage.

Signaling Pathways and Logical Relationships

The mechanism of flame retardancy for this compound can be visualized as a two-pronged approach that disrupts the fire triangle (heat, fuel, and oxygen).

dot

Flame_Retardancy_Mechanism cluster_Combustion Combustion Cycle cluster_FR This compound Action Heat Heat Fuel Flammable Gases Heat->Fuel Pyrolysis Flame Flame (Radical Chain Reaction) Fuel->Flame Oxygen Oxygen Oxygen->Flame Flame->Heat Feedback ChlorendicImide This compound GasPhase Gas Phase Inhibition (Radical Scavenging) ChlorendicImide->GasPhase Decomposition CondensedPhase Condensed Phase (Char Formation) ChlorendicImide->CondensedPhase Decomposition GasPhase->Flame Interrupts CondensedPhase->Heat Insulates CondensedPhase->Fuel Blocks Release

Caption: Dual-action flame retardancy mechanism of this compound.

Conclusion

This compound stands as a potent reactive flame retardant, offering a permanent and effective solution for enhancing the fire safety of polymers. Its dual-action mechanism, operating in both the gas and condensed phases, effectively disrupts the combustion cycle. While specific quantitative data on this compound itself is limited in publicly accessible literature, the established performance of its precursor, Chlorendic anhydride, and the general principles of halogenated flame retardants provide a strong basis for its efficacy. Further research dedicated to the synthesis and characterization of various N-substituted Chlorendic imides and their performance in different polymer systems would be invaluable for expanding their application and providing the detailed quantitative data required for broader industrial adoption.

References

A Technical Guide to the Thermal Degradation Pathway of Chlorendic Imide-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorendic imide-based polymers are a class of high-performance materials recognized for their inherent flame retardancy, high thermal stability, and chemical resistance. These properties are primarily attributed to the presence of the bulky, chlorinated bicyclic structure of the chlorendic anhydride (also known as HET acid) monomer. Understanding the thermal degradation pathway of these polymers is crucial for predicting their service life at elevated temperatures, designing safer materials, and for the development of effective recycling and disposal strategies. This technical guide provides an in-depth analysis of the thermal degradation mechanisms, pyrolysis products, and experimental protocols used to characterize these complex processes.

Thermal Degradation Overview

The thermal degradation of this compound-based polymers is a multi-stage process that is significantly influenced by the atmosphere (inert or oxidative) and the specific chemical structure of the polymer backbone. The presence of chlorine atoms in the chlorendic moiety introduces unique degradation pathways compared to non-halogenated polyimides.

In an inert atmosphere (e.g., nitrogen), the degradation typically proceeds through a series of bond scissions, rearrangements, and the evolution of volatile products. In an oxidative atmosphere (e.g., air), the degradation is more complex and often occurs at lower temperatures due to the participation of oxygen in the decomposition reactions.

Quantitative Thermal Analysis Data

Table 1: Thermogravimetric Analysis (TGA) Data for Various Polyimides

Polymer SystemOnset Decomposition Temp. (°C, N₂)Temp. at 5% Weight Loss (°C, N₂)Temp. at 10% Weight Loss (°C, N₂)Char Yield at 800°C (%, N₂)Reference
Polyimide (General)538--45.2[1]
Naphthalene-based PI-4-56958660.06[2]
Fluorinated Pyridine-based PI-4--565.7-[3]
Poly(amide-imide)s (General)-->520-

Table 2: Differential Scanning Calorimetry (DSC) Data for Various Polyimides

Polymer SystemGlass Transition Temp. (Tg, °C)Reference
Naphthalene-based PI-4381[2]
Fluorinated Pyridine-based PI-1321[3]
Poly(amide-imide)s (General)227 - 261

Proposed Thermal Degradation Pathway

While a definitive, universally accepted pathway for this compound-based polymers is still an area of active research, a proposed mechanism can be inferred from studies on related halogenated polymers and general polyimide degradation. The degradation is expected to occur in distinct stages:

Stage 1: Initial Decomposition (Lower Temperature Range)

  • Weak Link Scission: The degradation is likely initiated by the cleavage of the weakest bonds within the polymer structure. In the case of this compound-based polymers, this could involve the C-Cl bonds or bonds within the imide ring.

  • Dehydrochlorination: A key initial step is the elimination of hydrogen chloride (HCl) from the polymer backbone. This is a common degradation pathway for chlorine-containing polymers and contributes to the flame-retardant properties by releasing a non-combustible gas.

  • Imide Ring Opening: The imide ring may undergo hydrolysis (if moisture is present) or thermal scission, leading to the formation of amic acid functionalities, which are less thermally stable.

Stage 2: Main Chain Scission and Volatilization (Intermediate Temperature Range)

  • Retro-Diels-Alder Reaction: The chlorendic moiety is formed via a Diels-Alder reaction. Under thermal stress, a retro-Diels-Alder reaction can occur, leading to the formation of hexachlorocyclopentadiene (HCCP) and a maleimide-containing fragment. HCCP is a known toxic and persistent organic pollutant.

  • Carbon Monoxide and Carbon Dioxide Evolution: Cleavage of the imide ring and subsequent reactions lead to the evolution of carbon monoxide (CO) and carbon dioxide (CO₂).

  • Formation of Aromatic Fragments: The degradation of the diamine portion of the polyimide will result in the formation of various aromatic compounds.

Stage 3: Char Formation (High Temperature Range)

  • Cross-linking and Aromatization: At higher temperatures, the remaining polymer fragments undergo extensive cross-linking and aromatization reactions, leading to the formation of a stable carbonaceous char. This char layer acts as a thermal barrier, slowing down further degradation and contributing to the flame retardancy of the material.

The following diagram illustrates a simplified, proposed thermal degradation pathway.

Thermal_Degradation_Pathway Polymer This compound-Based Polymer Stage1 Stage 1: Initial Decomposition Polymer->Stage1 Heat Stage2 Stage 2: Main Chain Scission Stage1->Stage2 Products1 HCl, H₂O, Amic Acid Intermediates Stage1->Products1 Evolved Gases & Intermediates Stage3 Stage 3: Char Formation Stage2->Stage3 Products2 Hexachlorocyclopentadiene (HCCP), CO, CO₂, Aromatic Fragments Stage2->Products2 Volatile Products Char Carbonaceous Char Stage3->Char Final Residue TGA_FTIR_Workflow Sample Polymer Sample TGA TGA Instrument Sample->TGA WeightLoss Weight Loss Data (TGA Curve) TGA->WeightLoss EvolvedGas Evolved Gases TGA->EvolvedGas Heating Controlled Heating Program Heating->TGA Analysis Data Analysis and Product Identification WeightLoss->Analysis TransferLine Heated Transfer Line EvolvedGas->TransferLine FTIR FTIR Spectrometer TransferLine->FTIR FTIR_Spectra FTIR Spectra of Evolved Gases FTIR->FTIR_Spectra FTIR_Spectra->Analysis

References

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of Chlorendic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorendic anhydride, a halogenated cyclic dicarboxylic acid anhydride, is a pivotal building block in the synthesis of flame-retardant polymers and high-performance resins. Its molecular geometry and intermolecular interactions, dictated by its crystal structure, are fundamental to understanding its reactivity, stability, and material properties. This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of chlorendic anhydride, from its chemical synthesis to its analysis by single-crystal X-ray diffraction. While a definitive, publicly accessible crystal structure determination for chlorendic anhydride is not available in crystallographic databases as of late 2025, this document outlines the established experimental protocols to achieve this characterization and presents known physicochemical data.

Introduction

Chlorendic anhydride, systematically named 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride, is a white crystalline solid. It is synthesized via the Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride. The resulting bicyclic structure is highly chlorinated, conferring significant thermal stability and flame-retardant properties to polymers into which it is incorporated. A detailed understanding of its three-dimensional structure at the atomic level is crucial for rational polymer design and for predicting the properties of resulting materials.

Physicochemical Properties of Chlorendic Anhydride

A summary of the known physical and chemical properties of chlorendic anhydride is presented in Table 1. This data is essential for handling, processing, and characterizing the compound.

PropertyValue
Molecular Formula C₉H₂Cl₆O₃
Molecular Weight 370.83 g/mol
Appearance White crystalline solid[1]
Melting Point 235 - 239 °C
Boiling Point 266.5 - 322 °C
Specific Gravity 1.73[2]
Solubility Slightly soluble in water and nonpolar organic solvents. Soluble in ethanol, methanol, and acetone.
Stability Reacts with water and/or sunlight to form chlorendic acid.[1]

Table 1: Physical and Chemical Properties of Chlorendic Anhydride

Experimental Protocols

Synthesis of Chlorendic Anhydride

The synthesis of chlorendic anhydride is achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction.

Materials:

  • Hexachlorocyclopentadiene (HCCP)

  • Maleic anhydride

  • Toluene (or another suitable solvent)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, a solution of maleic anhydride in toluene is prepared.

  • Hexachlorocyclopentadiene is added portion-wise to the maleic anhydride solution. The reaction is exothermic.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction.

  • Upon cooling, the chlorendic anhydride product will precipitate out of the solution.

  • The crude product is collected by filtration and washed with a small amount of cold solvent to remove unreacted starting materials and impurities.

Single Crystal Growth of Chlorendic Anhydride

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. Slow recrystallization is a common and effective method.

Materials:

  • Purified chlorendic anhydride

  • A suitable solvent system (e.g., a mixture of a good solvent like acetone and a poor solvent like hexane)

Procedure:

  • A saturated solution of chlorendic anhydride is prepared by dissolving the purified compound in a minimal amount of a suitable solvent at an elevated temperature.

  • The hot, saturated solution is filtered to remove any insoluble impurities.

  • The filtered solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling process encourages the formation of a small number of large, well-ordered crystals rather than a large number of small crystals.

  • Alternatively, the solution can be left in a loosely capped vial for slow evaporation of the solvent over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, leading to crystal growth.

  • Once suitable crystals have formed, they are carefully isolated from the mother liquor.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Mounting: A suitable single crystal of chlorendic anhydride is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations. The diffraction pattern of the X-rays is recorded by a detector.

  • Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods.

  • Structure Refinement: The initial structural model is refined to achieve the best possible fit with the experimental diffraction data. This process yields precise bond lengths, bond angles, and thermal displacement parameters for each atom.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from the synthesis of chlorendic anhydride to the final determination of its crystal structure.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction Analysis cluster_result Final Output Synthesis Diels-Alder Reaction: Hexachlorocyclopentadiene + Maleic Anhydride Purification Recrystallization Synthesis->Purification Crude Product Crystal_Growth Slow Cooling or Solvent Evaporation Purification->Crystal_Growth Purified Compound Data_Collection Single-Crystal X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Single Crystal Structure_Solution Structure Solution (Unit Cell, Space Group) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Atomic Coordinates) Structure_Solution->Structure_Refinement Final_Structure Crystal Structure: Bond Lengths, Angles, Packing Structure_Refinement->Final_Structure

Workflow for Crystal Structure Determination.

Conclusion

The determination of the crystal structure of chlorendic anhydride is a critical step in understanding its chemical behavior and its role in the development of advanced materials. While a definitive published structure remains elusive, the experimental pathways to its determination are well-established. The synthesis via the Diels-Alder reaction, followed by meticulous single-crystal growth and analysis by X-ray diffraction, provides the necessary framework for elucidating its precise molecular architecture. This knowledge will undoubtedly facilitate the design of next-generation polymers with enhanced properties for a wide range of applications.

References

A Technical Guide to Chlorendic Imide Precursors and Their Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Chlorendic anhydride and its derivatives are pivotal intermediates in the synthesis of high-performance polymers, particularly for applications requiring inherent flame retardancy and thermal stability.[1] This technical guide provides an in-depth examination of the primary precursors to chlorendic imides, focusing on the synthesis of chlorendic anhydride and its subsequent reactivity. We detail the core chemical pathways, present key quantitative data, and provide comprehensive experimental protocols for laboratory synthesis. Visual diagrams of synthetic routes and experimental workflows are included to facilitate a clear understanding of the processes involved.

Introduction to Chlorendic Anhydride

Chlorendic anhydride (also known as 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride or HET anhydride) is a bridged organochlorine compound that serves as a reactive chemical intermediate.[2][3] Its highly chlorinated and rigid bicyclic structure imparts exceptional thermal stability and flame-retardant properties to polymers into which it is incorporated.[1] It is a primary building block for flame-retardant unsaturated polyester and alkyd resins, a hardening agent for epoxy resins, and an intermediate in the production of plasticizers.[1][3][4] The anhydride is the direct precursor to chlorendic acid via hydrolysis and to chlorendic imides through reaction with primary amines.

Precursors and Synthesis of Chlorendic Anhydride

The industrial synthesis of chlorendic anhydride is achieved through a well-established pericyclic reaction.

2.1. Key Precursors The synthesis relies on two primary precursor molecules:

  • Hexachlorocyclopentadiene (HCCP): A highly chlorinated cyclic diene.

  • Maleic Anhydride: A reactive dienophile.

2.2. Synthesis Pathway: The Diels-Alder Reaction Chlorendic anhydride is produced via the Diels-Alder reaction, a [4+2] cycloaddition between HCCP and maleic anhydride.[2][3][5] This reaction is thermally driven and proceeds by a concerted mechanism, forming the characteristic bicyclic adduct in a single step.[6][7]

G Synthesis Pathway for Chlorendic Anhydride and Derivatives cluster_reactants HCCP Hexachlorocyclopentadiene (Diene) CA Chlorendic Anhydride HCCP->CA + (Diels-Alder Reaction) MA Maleic Anhydride (Dienophile) MA->CA + (Diels-Alder Reaction) Acid Chlorendic Acid CA->Acid Imide Chlorendic Imide CA->Imide H2O H₂O (Hydrolysis) H2O->Acid Amine Primary Amine (R-NH₂) (Aminolysis) Amine->Imide

Caption: Synthesis of Chlorendic Anhydride and its conversion.

Physicochemical Properties and Data

The physical and chemical properties of chlorendic anhydride and its primary derivative, chlorendic acid, are summarized below. This data is critical for handling, reaction setup, and purification.

PropertyChlorendic AnhydrideChlorendic AcidReference
CAS Number 115-27-5115-28-6[3]
Molecular Formula C₉H₂Cl₆O₃C₉H₄Cl₆O₄[3][5]
Molecular Weight 370.8 g/mol 388.8 g/mol [2][4]
Appearance Fine white crystalline solidFine white free-flowing crystals[2][4]
Melting Point 230-235 °CDecomposes >200 °C to anhydride[3][8]
Purity (Technical) 95% - 97%>97%[5][8]
Solubility Soluble in ethanol, acetone; Slightly soluble in nonpolar solventsSoluble in ethanol, methanol, acetone; Slightly soluble in water[3]
Hydrolysis Half-life ~1 hour in aqueous solutionN/A[5][8]

Reactivity of Chlorendic Anhydride: Imide Formation

Cyclic anhydrides are electrophilic reagents that readily react with nucleophiles. Their reaction with primary amines is a cornerstone of organic synthesis for producing amides and imides.[9][10]

4.1. Mechanism of Imide Formation The reaction proceeds in two main stages:

  • Nucleophilic Acyl Substitution: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the anhydride ring to form an intermediate amic acid (a molecule containing both amide and carboxylic acid functional groups).[11]

  • Dehydration (Imidization): Upon heating, the amic acid undergoes an intramolecular condensation reaction. The carboxylic acid and amide groups react, eliminating a molecule of water to form the stable five-membered imide ring.

This reaction allows for the covalent incorporation of the chlorendic backbone into polymer chains or for the synthesis of novel small molecules.

G General Reactivity of Chlorendic Anhydride CA Chlorendic Anhydride Water Water (H₂O) CA->Water Amine Primary Amine (R-NH₂) CA->Amine Alcohol Alcohol (R-OH) CA->Alcohol Acid Chlorendic Acid (Dicarboxylic Acid) Water->Acid Hydrolysis Imide This compound Amine->Imide Aminolysis / Dehydration Ester Monoester of Chlorendic Acid Alcohol->Ester Alcoholysis

Caption: Key reactions of the chlorendic anhydride precursor.

Experimental Protocols

The following protocols provide a generalized framework for the laboratory synthesis of chlorendic anhydride and a subsequent this compound.

5.1. Protocol 1: Synthesis of Chlorendic Anhydride

Objective: To synthesize chlorendic anhydride from hexachlorocyclopentadiene and maleic anhydride via a Diels-Alder reaction.

Materials:

  • Hexachlorocyclopentadiene (HCCP)

  • Maleic Anhydride

  • Toluene or Xylene (solvent)[2][12]

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper for vacuum filtration

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of hot toluene or xylene. Add a stir bar.

  • Addition of Diene: While stirring, slowly add hexachlorocyclopentadiene (1.0 equivalent) to the solution.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. The chlorendic anhydride product will begin to precipitate as white crystals.[12]

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected crystals with a small amount of cold solvent (toluene/xylene) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven to remove residual solvent. Characterize the product by melting point and NMR spectroscopy.

5.2. Protocol 2: Synthesis of a this compound Derivative

Objective: To synthesize an N-substituted this compound from chlorendic anhydride and a primary amine.

Materials:

  • Chlorendic Anhydride (from Protocol 1)

  • A primary amine (e.g., aniline or benzylamine) (1.0 equivalent)

  • Glacial acetic acid or ethanol (solvent)[10]

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reactant Setup: Suspend chlorendic anhydride (1.0 equivalent) in glacial acetic acid or ethanol in a round-bottom flask equipped with a stir bar.

  • Amine Addition: Add the primary amine (1.0 equivalent) to the suspension. The initial reaction to the amic acid is often exothermic.

  • Imidization: Attach the reflux condenser and heat the mixture to reflux for 2-3 hours. This provides the energy needed for the dehydration step to form the imide ring.

  • Precipitation: Allow the reaction mixture to cool to room temperature. The imide product, often being less soluble, will precipitate from the solution.

  • Isolation: Cool the flask in an ice bath and collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold water and then a small amount of cold ethanol to remove acetic acid and any unreacted amine.

  • Drying: Dry the purified imide product under vacuum. Characterize by melting point, IR (looking for characteristic imide C=O stretches), and NMR spectroscopy.

G Experimental Workflow for this compound Synthesis Start Start Reactants 1. Combine Chlorendic Anhydride & Primary Amine in Solvent Start->Reactants Heat 2. Heat to Reflux (2-3 hours) Reactants->Heat Cool 3. Cool to Room Temperature (Induces Precipitation) Heat->Cool Isolate 4. Isolate Solid by Vacuum Filtration Cool->Isolate Purify 5. Wash Product with Cold Water & Ethanol Isolate->Purify Dry 6. Dry Under Vacuum Purify->Dry Characterize 7. Characterize Product (MP, NMR, IR) Dry->Characterize End End Characterize->End

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Chlorendic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of chlorendic compounds, primarily focusing on chlorendic acid and its anhydride. These compounds have been utilized as flame retardants and polymer components, leading to their potential release into the environment.[1][2] This document synthesizes available data on their persistence, degradation pathways, and the methodologies used to assess their environmental impact.

Physicochemical Properties and Environmental Distribution

Chlorendic anhydride rapidly hydrolyzes to chlorendic acid in the presence of water, with a half-life of approximately one hour. Therefore, the environmental fate of chlorendic compounds is predominantly governed by the properties and behavior of chlorendic acid.

Chlorendic acid is a white crystalline solid with low water solubility and is not expected to volatilize significantly from water or soil.[3] It exhibits low potential for binding to soil and sediment, suggesting high mobility in soil.[4] This mobility is a key factor in its potential to contaminate groundwater and surface water. Chlorendic acid has been detected in landfill leachate at significant concentrations.[1]

Table 1: Physicochemical Properties of Chlorendic Acid and Chlorendic Anhydride

PropertyChlorendic AcidChlorendic AnhydrideReference
Molecular FormulaC₉H₄Cl₆O₄C₉H₂Cl₆O₃[3]
Molecular Weight388.85 g/mol 370.84 g/mol [3]
Water SolubilitySlightly solubleReacts with water[3][4]
Log Kₒw1.39-[4]
Vapor Pressure1.4 x 10⁻⁸ mm Hg at 25°C-[3]
pKa3.1-[3]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a role in the environmental fate of chlorendic compounds.

Hydrolysis

Chlorendic anhydride readily undergoes hydrolysis to form chlorendic acid. This reaction is rapid, with a reported half-life of about one hour in aqueous solutions.[4] Chlorendic acid itself is resistant to further hydrolytic dechlorination.[3]

Photolysis

Chlorendic acid is susceptible to photolysis. The half-life for photolytic degradation has been reported to be 5 days in an aqueous solution and 16 days on solid surfaces, resulting in dechlorination.[1] The exact photodegradation products and pathways are not extensively detailed in the reviewed literature.

Table 2: Abiotic Degradation Data for Chlorendic Compounds

CompoundDegradation ProcessMatrixHalf-lifeReference
Chlorendic AnhydrideHydrolysisAqueous solution~1 hour[4]
Chlorendic AcidPhotolysisAqueous solution5 days[1]
Chlorendic AcidPhotolysisSolid surfaces16 days[1]

Biodegradability

The biodegradability of chlorendic acid has been a subject of interest due to its persistence. While earlier studies suggested it was recalcitrant to microbial degradation, more recent research has identified fungal strains capable of degrading this compound.

Aerobic Biodegradation

Initial studies with certain bacteria, such as Clostridium butyricum, indicated that chlorendic acid is resistant to hydrolytic dechlorination and is not easily degradable. However, a significant breakthrough was reported by Jambon et al. (2019), who isolated several fungal strains from a contaminated site that could degrade chlorendic acid.[5][6]

The study found that several fungal isolates were capable of degrading chlorendic acid in liquid media by up to 45%.[5][6] One particular Ascomycete, Penicillium sp. 1D-2a, was shown to degrade 58% of the initial chlorendic acid concentration in soil over a 28-day period.[5][6] The degradation mechanism is proposed to be a Fenton-mediated process, where the fungi produce hydroxyl radicals that oxidatively degrade the chlorendic acid molecule.[5][6]

Table 3: Aerobic Biodegradation of Chlorendic Acid by Fungi

Fungal StrainMatrixDegradation (%)Time (days)Reference
Various fungal isolatesLiquid mediaup to 45Not specified[5][6]
Penicillium sp. 1D-2aSoil5828[5][6]
Anaerobic Biodegradation

There is a notable lack of specific data on the anaerobic biodegradation of chlorendic acid in the reviewed scientific literature. While studies on the anaerobic degradation of other organochlorine pesticides exist and suggest that reductive dechlorination can occur under such conditions, specific rates and pathways for chlorendic acid have not been well-documented.[7][8][9][10] Further research is needed to understand the fate of chlorendic acid in anaerobic environments such as sediments and anoxic zones in soil.

Experimental Protocols

This section outlines the general methodologies for key experiments related to the environmental fate and biodegradability of chlorendic compounds, based on the available literature.

Fungal Isolation and Screening for Chlorendic Acid Degradation

This protocol is based on the methodology described by Jambon et al. (2019).[5][6]

  • Sample Collection: Soil and plant root samples are collected from a site contaminated with chlorendic acid.

  • Fungal Isolation: Fungi are isolated from the samples by plating on a suitable growth medium, such as potato dextrose agar (PDA), amended with an antibacterial agent to suppress bacterial growth.

  • Screening for Degradation:

    • Isolated fungal strains are grown in a liquid mineral salt medium containing chlorendic acid as the sole carbon source or in a co-metabolic setup with another carbon source.

    • Cultures are incubated under controlled conditions (e.g., temperature, shaking).

    • Aliquots of the culture medium are periodically taken.

    • The concentration of chlorendic acid is measured using an appropriate analytical method (e.g., HPLC-UV).

    • Degradation is confirmed by the disappearance of the parent compound compared to sterile controls.

Analytical Method for Quantification of Chlorendic Acid

A common method for the quantification of chlorendic acid in environmental samples is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

  • Sample Preparation:

    • Water Samples: Acidify the sample and extract with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Soil/Sediment Samples: Extract the sample with an appropriate solvent mixture (e.g., acetone/hexane) using techniques such as sonication or Soxhlet extraction. Clean up the extract using solid-phase extraction (SPE) to remove interfering substances. Evaporate the solvent and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[11]

    • Flow Rate: Typically 1.0 mL/min.[11]

    • Detection: UV detector set at a wavelength where chlorendic acid has maximum absorbance (e.g., around 210-220 nm).

    • Quantification: Based on a calibration curve prepared from chlorendic acid standards of known concentrations.

Visualizations

The following diagrams illustrate key concepts related to the environmental fate and analysis of chlorendic compounds.

Fenton_Mediated_Degradation cluster_fungus Fungal Cell cluster_environment Extracellular Environment Fungus Fungus Fe3_reduction Fe³⁺ → Fe²⁺ Fungus->Fe3_reduction H2O2_production H₂O₂ Production Fungus->H2O2_production Fe2 Fe²⁺ Fe3_reduction->Fe2 Release H2O2 H₂O₂ H2O2_production->H2O2 Release Chlorendic_Acid Chlorendic Acid Degradation_Products Degradation Products Chlorendic_Acid->Degradation_Products Oxidation Fe3 Fe³⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction H2O2->OH_radical OH_radical->Chlorendic_Acid Biodegradability_Workflow Start Start: Assess Biodegradability of Chlorendic Acid Sample_Collection 1. Sample Collection (Soil, Water, Sediment) Start->Sample_Collection Microcosm_Setup 2. Microcosm Setup (Aerobic/Anaerobic Conditions) Sample_Collection->Microcosm_Setup Spiking 3. Spiking with Chlorendic Acid Microcosm_Setup->Spiking Incubation 4. Incubation (Controlled Temperature & Time) Spiking->Incubation Sampling 5. Periodic Sampling Incubation->Sampling Extraction_Cleanup 6. Sample Extraction & Cleanup Sampling->Extraction_Cleanup Analysis 7. Chemical Analysis (e.g., HPLC-UV) Extraction_Cleanup->Analysis Data_Analysis 8. Data Analysis (Degradation Kinetics) Analysis->Data_Analysis End End: Determine Biodegradation Rate and Half-life Data_Analysis->End

References

Toxicological Profile of Chlorendic Acid and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the toxicological profile of chlorendic acid and its primary derivative, chlorendic anhydride. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes key toxicological data, details experimental methodologies from pivotal studies, and explores the molecular mechanisms underlying the observed toxicity.

Executive Summary

Chlorendic acid, a chlorinated polycyclic dicarboxylic acid, and its anhydride are utilized as reactive flame retardants and in the synthesis of polymers. Toxicological evaluation of these compounds reveals low acute toxicity. However, there is significant concern regarding their carcinogenic potential, as evidenced by studies conducted by the National Toxicology Program (NTP). Chlorendic acid is classified as "reasonably anticipated to be a human carcinogen".[1] This guide provides a detailed examination of the available toxicological data, the protocols of the studies that generated this data, and the current understanding of the molecular pathways involved in chlorendic acid's toxicity.

Chemical Identity and Properties

Chlorendic acid (CAS No. 115-28-6) is a white crystalline solid. Its anhydride, chlorendic anhydride (CAS No. 115-27-5), is the direct precursor in its synthesis and can be formed by the dehydration of the acid. In the presence of water, chlorendic anhydride rapidly hydrolyzes back to chlorendic acid, and this conversion is expected to occur in biological systems. Therefore, the toxicological profiles of these two compounds are closely related and often considered together.

Toxicological Data

The toxicological effects of chlorendic acid and its anhydride have been evaluated in a variety of studies. The following tables summarize the key quantitative data from these investigations.

Table 1: Acute Toxicity Data
CompoundTest SpeciesRoute of AdministrationLD50Reference
Chlorendic AcidRatOral1770 mg/kg bw[2][3]
Chlorendic AnhydrideRatOral2336-2480 mg/kg bw[3]
Chlorendic AnhydrideRabbitDermal>3000 mg/kg bw[3]
Table 2: Carcinogenicity Data from NTP Bioassay
SpeciesSexExposure RouteDoses (ppm in feed)FindingsReference
F344/N RatsMaleOral620, 1250Clear evidence of carcinogenicity: increased neoplastic nodules of the liver and acinar cell adenomas of the pancreas.[4]
F344/N RatsFemaleOral620, 1250Clear evidence of carcinogenicity: increased neoplastic nodules and carcinomas of the liver.[4]
B6C3F1 MiceMaleOral620, 1250Clear evidence of carcinogenicity: increased hepatocellular adenomas and carcinomas.[4]
B6C3F1 MiceFemaleOral620, 1250No evidence of carcinogenicity.[4]
Table 3: Genotoxicity Data
AssayTest SystemMetabolic ActivationResultReference
Reverse MutationSalmonella typhimurium (TA98, TA100, TA1535, TA1537)With and WithoutNegative[4]
Forward MutationL5178Y/TK+/- Mouse Lymphoma CellsWithoutPositive[4]
Table 4: Other Toxicological Endpoints
EndpointCompoundSpeciesObservationsReference
Skin IrritationChlorendic AcidGuinea PigNegative (not a sensitizer)[2]
Skin IrritationChlorendic AnhydrideRabbitMild irritant[2]
Eye IrritationChlorendic AnhydrideRabbitSeverely irritating[2]

Experimental Protocols

The following sections provide detailed methodologies for the key toxicological studies cited in this guide.

NTP Carcinogenesis Bioassay (Feed Study)
  • Test Substance: Chlorendic acid (>98% pure).

  • Vehicle: Feed.

  • Animal Model: 50 male and 50 female F344/N rats and B6C3F1 mice per group.

  • Administration: The test chemical was administered in the feed at concentrations of 0, 620, or 1,250 ppm for 103 weeks.[4]

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals. Histopathological examinations were conducted on all major tissues and organs.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)
  • Test Substance: Chlorendic acid.

  • Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

  • Metabolic Activation: The assay was conducted with and without a metabolic activation system (S9 mix) derived from the livers of Aroclor 1254-induced male Sprague-Dawley rats and male Syrian hamsters.

  • Methodology: The preincubation method was used. The test chemical, bacterial tester strain, and S9 mix (or buffer) were incubated together before being plated on minimal glucose agar plates. After incubation, the number of revertant colonies was counted.[4]

L5178Y/TK+/- Mouse Lymphoma Cell Forward Mutation Assay
  • Test Substance: Chlorendic acid.

  • Cell Line: L5178Y/TK+/- mouse lymphoma cells.

  • Metabolic Activation: The assay was performed without metabolic activation.

  • Methodology: Cells were exposed to various concentrations of the test chemical. The frequency of forward mutations at the thymidine kinase (TK) locus was determined by plating the cells in the presence of a selective agent (trifluorothymidine). A positive result indicates the induction of mutations.[4]

Acute Oral Toxicity Study (LD50)
  • Test Substance: Chlorendic acid or chlorendic anhydride.

  • Animal Model: Rats (strain often unspecified in older studies).

  • Administration: The test substance was administered as a single oral gavage dose. For chlorendic acid, a solution in acetone-peanut oil was used.[2]

  • Observations: Animals were observed for mortality and clinical signs of toxicity for a specified period (typically 14 days). The LD50 value was calculated as the statistically derived dose expected to cause death in 50% of the treated animals.[3]

Dermal and Eye Irritation Studies

These studies are generally conducted following OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).

  • Animal Model: Albino rabbits.

  • Dermal Irritation: A single dose of the test substance is applied to a small area of shaved skin. The site is observed for erythema and edema at specified intervals.

  • Eye Irritation: A single dose of the test substance is instilled into the conjunctival sac of one eye. The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis at specified intervals.

Molecular Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the carcinogenicity of chlorendic acid are not fully elucidated. However, evidence suggests the involvement of nuclear receptor activation and oxidative stress.

Putative Activation of Xenobiotic-Sensing Nuclear Receptors

Chlorinated hydrocarbons are known to activate xenobiotic-sensing nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[1][2][4] These receptors are master regulators of drug-metabolizing enzymes and transporters.[1][4] Upon activation, CAR and PXR form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements in the promoter regions of target genes, leading to their increased transcription. This can lead to altered metabolism of endogenous and exogenous compounds, and in some cases, contribute to liver toxicity and tumor promotion.

CAR_PXR_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chlorendic_Acid Chlorendic Acid CAR CAR Chlorendic_Acid->CAR Activation PXR PXR Chlorendic_Acid->PXR Activation CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->CAR_RXR RXR->PXR_RXR XRE Xenobiotic Response Element CAR_RXR->XRE Binding PXR_RXR->XRE Binding Target_Genes Target Genes (e.g., CYPs, UGTs) XRE->Target_Genes Increased Transcription Altered_Metabolism Altered Xenobiotic Metabolism Target_Genes->Altered_Metabolism Hepatotoxicity Hepatotoxicity/ Tumor Promotion Altered_Metabolism->Hepatotoxicity

Putative CAR/PXR Activation Pathway by Chlorendic Acid.
Induction of Oxidative Stress

The hepatotoxicity of some chlorinated compounds is linked to the induction of oxidative stress.[5] This process involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. ROS can damage cellular macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction and, ultimately, cell death or malignant transformation. The formation of ROS can be a consequence of altered metabolism resulting from the activation of xenobiotic-metabolizing enzymes.

Oxidative_Stress_Pathway cluster_cell Hepatocyte Chlorendic_Acid Chlorendic Acid Metabolism Metabolism (e.g., via CYPs) Chlorendic_Acid->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Generation Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Oxidative_Damage Antioxidant_Defense Antioxidant Defense (e.g., GSH) Antioxidant_Defense->ROS Detoxification Cellular_Dysfunction Cellular Dysfunction/ Apoptosis Oxidative_Damage->Cellular_Dysfunction Carcinogenesis Carcinogenesis Oxidative_Damage->Carcinogenesis

Proposed Oxidative Stress Pathway Induced by Chlorendic Acid.

Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological assays.

NTP_Carcinogenesis_Bioassay_Workflow start Animal Acclimation (Rats and Mice) dosing Chronic Dosing via Feed (0, 620, 1250 ppm) for 103 weeks start->dosing observation Daily Clinical Observation Regular Body Weight and Feed Consumption Measurement dosing->observation necropsy Terminal Necropsy observation->necropsy histopathology Histopathological Examination of Tissues and Organs necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis end Conclusion on Carcinogenicity analysis->end

NTP Carcinogenesis Bioassay Workflow.

Ames_Test_Workflow start Prepare Bacterial Strains (e.g., Salmonella TA100) preincubation Pre-incubation of: - Test Compound - Bacterial Culture - S9 Mix (or buffer) start->preincubation plating Plate on Minimal Glucose Agar preincubation->plating incubation Incubate at 37°C for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting analysis Compare with Control (Spontaneous Revertants) counting->analysis end Determine Mutagenic Potential analysis->end

References

Methodological & Application

Synthesis of Flame-Retardant Polyester Resins Utilizing Chlorendic Imide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of flame-retardant polyester resins incorporating chlorendic imide. This compound, derived from chlorendic anhydride, serves as a reactive flame retardant, meaning it is chemically bound into the polymer backbone. This approach offers permanent flame retardancy without the issue of leaching that can be associated with additive flame retardants. The protocols outlined below describe the synthesis of a key intermediate, N-(2-hydroxyethyl)this compound, and its subsequent co-polymerization to produce an unsaturated polyester resin with enhanced fire-resistant properties. The resulting resins are suitable for a variety of applications where high flame retardancy, thermal stability, and corrosion resistance are required.

Introduction

Unsaturated polyester resins are widely used in composites, coatings, and other industrial applications. However, their inherent flammability limits their use in sectors with stringent fire safety standards. Incorporating halogenated compounds is a common strategy to impart flame retardancy. Chlorendic anhydride and its derivatives are effective in this regard due to their high chlorine content. By converting chlorendic anhydride to a reactive diol, N-(2-hydroxyethyl)this compound, it can be covalently integrated into the polyester chain. This method not only enhances flame retardancy but can also improve the thermal and chemical resistance of the final polymer.[1][2][3][4]

Data Presentation

The following table summarizes the typical flame-retardant properties of unsaturated polyester resins modified with chlorendic anhydride, the precursor to this compound. While specific data for this compound-based polyesters is not widely published, the data for anhydride-based resins provides a strong indication of the expected performance. Resin systems containing chlorendic anhydride can be formulated to meet standards such as ASTM E84 (Underwriter's Tunnel Test) and UL-94.[3]

PropertyTest MethodTypical Value for Chlorendic Anhydride-Based Polyester
Chlorine Content-~25-30% (in the final resin)
Limiting Oxygen Index (LOI)ASTM D2863> 30%
UL-94 Rating (for a specific thickness)UL-94V-0 or V-1
Smoke DensityASTM E662Dependent on formulation
Heat Distortion Temperature (HDT)ASTM D648Significantly increased compared to non-retardant resins

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyethyl)this compound

This protocol describes the synthesis of the key reactive diol monomer from chlorendic anhydride and ethanolamine.

Materials:

  • Chlorendic anhydride

  • Ethanolamine

  • Toluene

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve chlorendic anhydride in toluene.

  • Addition of Ethanolamine: While stirring, slowly add an equimolar amount of ethanolamine dissolved in methanol to the flask. An exothermic reaction may occur, so the addition should be controlled to maintain a manageable temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for a period of 2-4 hours to ensure the completion of the imidization reaction.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The N-(2-hydroxyethyl)this compound product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold toluene to remove any unreacted starting materials.

  • Drying: Dry the purified N-(2-hydroxyethyl)this compound in a vacuum oven at a temperature below its melting point.

Protocol 2: Synthesis of Flame-Retardant Unsaturated Polyester Resin

This protocol outlines the polycondensation reaction to produce the flame-retardant polyester resin.

Materials:

  • N-(2-hydroxyethyl)this compound (from Protocol 1)

  • Maleic anhydride

  • Phthalic anhydride

  • Propylene glycol

  • Styrene (inhibited)

  • Hydroquinone (inhibitor)

  • p-Toluenesulfonic acid (catalyst)

Equipment:

  • Four-neck reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.

  • Heating mantle

  • Vacuum source

Procedure:

  • Charging the Reactor: Charge the N-(2-hydroxyethyl)this compound, maleic anhydride, phthalic anhydride, and propylene glycol into the reaction kettle.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow stream of nitrogen throughout the reaction to prevent oxidation and discoloration.

  • First Stage Esterification: Heat the mixture with stirring to approximately 150-160°C. The reaction is exothermic at this stage. Hold at this temperature until the initial rapid water evolution subsides.

  • Second Stage Esterification: Gradually increase the temperature to 180-200°C. Add the catalyst (p-toluenesulfonic acid) at this stage. Continue the reaction, collecting the water of condensation.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically measuring the acid value of the resin. The reaction is considered complete when the acid value reaches the target range (typically below 35 mg KOH/g).

  • Cooling and Dilution: Once the target acid value is reached, turn off the heat and allow the reactor to cool to below 120°C. Add hydroquinone as an inhibitor to prevent premature gelation.

  • Styrene Addition: Slowly add inhibited styrene monomer to the hot resin with vigorous stirring to achieve the desired viscosity. Ensure the temperature does not rise excessively during this step.

  • Final Product: Cool the final resin to room temperature and store in a sealed, light-resistant container.

Visualizations

Synthesis_Pathway reactant reactant intermediate intermediate product product ChlorendicAnhydride Chlorendic Anhydride ImideDiol N-(2-hydroxyethyl)this compound ChlorendicAnhydride->ImideDiol Imidization Ethanolamine Ethanolamine Ethanolamine->ImideDiol PolyesterResin Flame-Retardant Unsaturated Polyester Resin ImideDiol->PolyesterResin Polycondensation MaleicAnhydride Maleic Anhydride MaleicAnhydride->PolyesterResin PropyleneGlycol Propylene Glycol PropyleneGlycol->PolyesterResin

Caption: Synthesis pathway of flame-retardant polyester resin.

Experimental_Workflow step step substep substep output output start Start synthesis_imide Protocol 1: Synthesis of N-(2-hydroxyethyl)this compound start->synthesis_imide reactants_imide Chlorendic Anhydride + Ethanolamine reflux_imide Reflux in Toluene/Methanol reactants_imide->reflux_imide purification_imide Filtration and Drying reflux_imide->purification_imide imide_product Imide Diol Monomer purification_imide->imide_product synthesis_polyester Protocol 2: Synthesis of Flame-Retardant Polyester Resin imide_product->synthesis_polyester reactants_polyester Imide Diol + Anhydrides + Propylene Glycol polycondensation Two-Stage Esterification (150-200°C) reactants_polyester->polycondensation dilution Cooling and Dilution with Styrene polycondensation->dilution polyester_product Final Resin dilution->polyester_product

Caption: Experimental workflow for resin synthesis.

References

Curing Epoxy Resins with Chlorendic Anhydride for Enhanced Thermal Stability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorendic anhydride is a solid, reactive flame retardant and curing agent for epoxy resins.[1] Its incorporation into epoxy formulations imparts not only excellent flame retardancy but also high heat distortion temperatures, and exceptional corrosion and abrasion resistance.[1] This makes it a crucial component for high-performance applications where thermal stability is paramount, such as in laminates for electrical use, potting and encapsulation of electronic components, and protective coatings.[1]

This document provides detailed application notes and protocols for utilizing chlorendic anhydride to cure epoxy resins, with a focus on achieving superior thermal stability.

Curing Mechanism and Signaling Pathway

The curing of epoxy resins with anhydrides is a complex process that involves a series of competing reactions, primarily esterification and etherification. Unlike amine curing agents, anhydrides require an initiator, typically a hydroxyl group, to open the anhydride ring and begin the cross-linking process. The presence of accelerators is crucial to drive the reaction at practical temperatures and influence the final properties of the cured resin.[2]

The general mechanism can be summarized as follows:

  • Initiation: A hydroxyl group (from the epoxy resin backbone, trace moisture, or an added alcohol) attacks the anhydride ring, opening it to form a monoester with a carboxylic acid group.

  • Propagation: The newly formed carboxylic acid group then reacts with an epoxy group, generating a hydroxyl group and an ester linkage. This new hydroxyl group can then react with another anhydride molecule, continuing the polymerization chain.

  • Homopolymerization (Side Reaction): Epoxy groups can also react with other epoxy groups in a process called etherification, which is often catalyzed by the same accelerators used for the primary curing reaction. The extent of this reaction can influence the final network structure and properties.

G cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Side Reaction Anhydride_Ring Chlorendic Anhydride Ring Hydroxyl_Group Hydroxyl Group (Initiator) Monoester Monoester Formation (with Carboxylic Acid Group) Epoxy_Group Epoxy Group Ester_Linkage Ester Linkage & New Hydroxyl Group Epoxy_Group_2 Epoxy Group Ether_Linkage Ether Linkage (Homopolymerization) Accelerator Accelerator

Formulation and Stoichiometry

The properties of the cured epoxy resin are highly dependent on the formulation, particularly the ratio of chlorendic anhydride to epoxy resin. The stoichiometric ratio is calculated based on the epoxy equivalent weight (EEW) of the resin and the anhydride equivalent weight (AEW) of the chlorendic anhydride.

The amount of anhydride required can be calculated using the following formula:

Anhydride (phr) = (AEW / EEW) * 100

Where:

  • phr = parts per hundred parts of resin

  • AEW = Anhydride Equivalent Weight (for Chlorendic Anhydride, this is approximately 371 g/mol )

  • EEW = Epoxy Equivalent Weight of the resin (e.g., for a standard DGEBA resin, this is typically 185-195 g/eq)

It is often beneficial to use a slightly less than stoichiometric amount of anhydride (0.85 to 0.95 of the calculated value) to achieve optimal properties.[3]

Experimental Protocols

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (e.g., Epon 828)[4]

  • Curing Agent: Chlorendic Anhydride[4]

  • Accelerator: Tertiary amine (e.g., Benzyltriethylammonium chloride - BTEAC)[4] or an imidazole-based catalyst.

  • Solvent (optional, for viscosity reduction): Methyltetrahydrophthalic anhydride (MTHPA) can be used to dissolve solid chlorendic anhydride.[4]

  • Mixing vessels and stirrers

  • Vacuum oven or desiccator for degassing

  • Molds for sample casting

  • Curing oven

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal Testing Machine for mechanical property analysis

Protocol 1: Preparation of a Chlorendic Anhydride Cured Epoxy Formulation
  • Preparation of Anhydride Solution (if using solid chlorendic anhydride):

    • In a clean, dry vessel, combine solid chlorendic anhydride with a liquid anhydride like methyltetrahydrophthalic anhydride (MTHPA) at a ratio that allows for complete dissolution with gentle heating (e.g., 70-80°C).[4]

    • Stir the mixture until the chlorendic anhydride is fully dissolved, then allow it to cool to room temperature.[4]

  • Mixing:

    • In a separate vessel, weigh the desired amount of epoxy resin.

    • Add the calculated amount of the chlorendic anhydride solution (or neat liquid anhydride if used) to the epoxy resin.

    • Mix the components thoroughly until a homogeneous mixture is achieved.

    • Add the accelerator to the mixture and continue to mix until it is fully dispersed.[3]

  • Degassing:

    • Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles.

Protocol 2: Curing Schedule

The curing schedule has a significant impact on the final properties of the cured epoxy.[3] A multi-stage curing process is often employed to control the exotherm and achieve optimal cross-linking.[3]

A typical curing cycle for an anhydride-cured epoxy is as follows:

  • Initial Cure (Gelation): Heat the cast resin in a pre-heated oven to a temperature between 90°C and 120°C for 1 to 2 hours.[3] This initial stage allows for the gradual formation of the polymer network.

  • Post-Cure: Increase the temperature to a higher level, typically between 150°C and 200°C, and hold for an extended period, ranging from 2 to 16 hours.[3] The post-cure stage is crucial for completing the cross-linking reactions and maximizing the thermal and mechanical properties of the material.

The optimal curing schedule should be determined experimentally for each specific formulation.

Protocol 3: Thermal Analysis

TGA is used to determine the thermal stability and decomposition temperature of the cured epoxy resin.

  • Sample Preparation: Prepare a small sample (5-10 mg) of the fully cured epoxy resin.

  • Instrument Setup:

    • Atmosphere: Nitrogen or Air

    • Heating Rate: 10°C/min

    • Temperature Range: 30°C to 800°C[5]

  • Analysis: Record the weight loss of the sample as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

DSC is used to determine the glass transition temperature (Tg) of the cured epoxy resin, which is a critical parameter for assessing its thermal performance.

  • Sample Preparation: Prepare a small, encapsulated sample (5-10 mg) of the fully cured epoxy resin.

  • Instrument Setup:

    • Atmosphere: Nitrogen

    • Heating Rate: 10°C/min

    • Temperature Program:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 250°C).

      • Cool the sample back to room temperature.

      • Reheat the sample at the same rate. The Tg is determined from the second heating scan to ensure a consistent thermal history.

  • Analysis: The Tg is observed as a step change in the heat flow curve.

Quantitative Data

Table 1: Thermal Properties of Anhydride-Cured Epoxy Resins

Curing AgentEpoxy Resin TypeAcceleratorGlass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (TGA) (°C)
Methyl nadic anhydride (MNA)Tetrafunctional Epoxy2-ethyl-4-methyl imidazole224 - 247324
Anhydride MixDGEBATertiary Amine~130>300
AnhydridePolyfunctional EpoxyNot Specified>200 (with post-cure)353

Data compiled from various sources for illustrative purposes.[6]

Experimental Workflow and Logical Relationships

G cluster_formulation Formulation cluster_curing Curing cluster_characterization Characterization Epoxy Epoxy Resin (e.g., DGEBA) Mix Mixing & Degassing Epoxy->Mix Anhydride Chlorendic Anhydride Anhydride->Mix Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->Mix Initial_Cure Initial Cure (e.g., 1-2h @ 90-120°C) Mix->Initial_Cure Post_Cure Post-Cure (e.g., 2-16h @ 150-200°C) Initial_Cure->Post_Cure Cured_Sample Cured Epoxy Specimen Post_Cure->Cured_Sample TGA Thermogravimetric Analysis (TGA) Cured_Sample->TGA DSC Differential Scanning Calorimetry (DSC) Cured_Sample->DSC Mechanical Mechanical Testing Cured_Sample->Mechanical Data Thermal & Mechanical Properties Data TGA->Data DSC->Data Mechanical->Data

References

Application Notes and Protocols: Incorporation of Chlorendic Imide in Polyurethane Foams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU) foams are widely utilized materials due to their versatile properties, ranging from flexible to rigid structures, excellent thermal insulation, and cushioning capabilities. However, their inherent flammability poses a significant limitation for applications where fire safety is critical. To address this, flame retardants are incorporated into the PU matrix. Chlorendic imide, derived from chlorendic anhydride, is a promising reactive flame retardant. By chemically integrating into the polymer backbone, it offers permanent flame retardancy without the issue of migration or leaching associated with additive flame retardants. The incorporation of the imide structure can also enhance the thermal stability of the resulting polyurethane foam.

This document provides detailed protocols for the synthesis of a this compound-based diol and its subsequent incorporation into a rigid polyurethane foam formulation. It also outlines the expected effects on the foam's properties and presents the data in a structured format for clear comparison.

Synthesis of this compound Diol

The first step involves the synthesis of a di-functional this compound that can act as a reactive diol in the polyurethane synthesis. This is achieved by reacting chlorendic anhydride with an amino alcohol, such as ethanolamine.

Experimental Protocol: Synthesis of N,N'-(hexane-1,6-diyl)bis(1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboximide)

Materials:

  • Chlorendic Anhydride

  • Ethanolamine

  • Dimethylformamide (DMF)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, dissolve chlorendic anhydride (1 molar equivalent) in a minimal amount of DMF.

  • Slowly add ethanolamine (2 molar equivalents) to the solution at room temperature with continuous stirring. An exothermic reaction is expected.

  • After the initial reaction subsides, add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the imidization reaction.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene and DMF under reduced pressure using a rotary evaporator.

  • The resulting solid product, the this compound diol, is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dried in a vacuum oven.

G cluster_reactants Reactants cluster_synthesis Synthesis Step cluster_products Products Chlorendic_Anhydride Chlorendic Anhydride Reaction Reaction in DMF/Toluene (Reflux with Dean-Stark) Chlorendic_Anhydride->Reaction Ethanolamine Ethanolamine (2 eq.) Ethanolamine->Reaction Chlorendic_Imide_Diol This compound Diol Reaction->Chlorendic_Imide_Diol Water Water (by-product) Reaction->Water

Caption: Synthesis of this compound Diol.

Incorporation of this compound Diol in Polyurethane Foam

The synthesized this compound diol is used as a reactive polyol in the formulation of rigid polyurethane foam. The hydroxyl groups at the ends of the imide diol will react with isocyanate groups to form urethane linkages, thus incorporating the flame-retardant moiety into the polymer chain.

Experimental Protocol: Preparation of this compound-Modified Polyurethane Foam

Materials:

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Polyether polyol (e.g., sucrose/glycerin-initiated polyol)

  • This compound Diol (synthesized as above)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based catalyst)

  • Blowing agent (e.g., water or a physical blowing agent)

  • High-speed mechanical stirrer

  • Mold

Procedure:

  • Preparation of the Polyol Blend (Component A):

    • In a suitable container, accurately weigh the polyether polyol, the synthesized this compound diol, the surfactant, the catalyst, and the blowing agent.

    • Thoroughly mix these components using a mechanical stirrer until a homogeneous blend is obtained.

  • Foaming Process:

    • Weigh the required amount of pMDI (Component B) in a separate container. The NCO/OH index (ratio of isocyanate groups to hydroxyl groups) should be calculated and is typically maintained between 1.05 and 1.2 for rigid foams.

    • Add Component B to Component A and immediately begin vigorous stirring with a high-speed mechanical stirrer for a short period (e.g., 5-10 seconds).

    • Quickly pour the reacting mixture into a mold.

    • Allow the foam to rise and cure at room temperature. Post-curing at an elevated temperature (e.g., 70 °C for 24 hours) may be necessary to ensure complete reaction.

  • Characterization:

    • After curing, the foam samples can be cut into specific dimensions for various characterization tests as detailed in the following section.

G cluster_componentA Component A (Polyol Blend) cluster_componentB Component B cluster_process Foaming Process cluster_product Final Product Polyether_Polyol Polyether Polyol Mixing High-Speed Mixing Polyether_Polyol->Mixing Chlorendic_Imide_Diol This compound Diol Chlorendic_Imide_Diol->Mixing Surfactant Surfactant Surfactant->Mixing Catalyst Catalyst Catalyst->Mixing Blowing_Agent Blowing Agent Blowing_Agent->Mixing pMDI Polymeric MDI pMDI->Mixing Pouring Pour into Mold Mixing->Pouring Curing Curing Pouring->Curing PU_Foam This compound-Modified Polyurethane Foam Curing->PU_Foam

Caption: Experimental Workflow for PU Foam Preparation.

Data Presentation: Expected Properties of this compound-Modified PU Foams

The following tables summarize the expected quantitative data for polyurethane foams with varying content of this compound diol. This data is illustrative and serves as a template for presenting experimental results.

Table 1: Formulation of PU Foams

ComponentControl Foam (wt%)Foam with 10% CI-diol (wt%)Foam with 20% CI-diol (wt%)
Polyether Polyol1009080
This compound Diol (CI-diol)01020
Surfactant222
Catalyst1.51.51.5
Water (Blowing Agent)333
pMDI (NCO Index = 1.1)To indexTo indexTo index

Table 2: Flame Retardancy Properties

PropertyControl FoamFoam with 10% CI-diolFoam with 20% CI-diol
Limiting Oxygen Index (LOI, %)192428
UL-94 Vertical Burn TestV-2V-1V-0
Peak Heat Release Rate (kW/m²)350250180
Total Heat Release (MJ/m²)15107

Table 3: Thermal and Mechanical Properties

PropertyControl FoamFoam with 10% CI-diolFoam with 20% CI-diol
TGA (5% weight loss, °C)220245260
Char Yield at 600 °C (%)152535
Compressive Strength (kPa)250270290
Density ( kg/m ³)353842

Signaling Pathways and Mechanisms

The flame retardant mechanism of halogenated compounds like this compound primarily occurs in the gas phase. During combustion, the C-Cl bonds break, releasing halogen radicals (Cl•). These radicals are highly reactive and interfere with the chain reactions of combustion in the gas phase, effectively quenching the flame.

G cluster_combustion Combustion Zone (Gas Phase) cluster_inhibition Flame Inhibition by this compound Heat Heat PU_Decomposition PU Decomposition Heat->PU_Decomposition CI_Decomposition This compound Decomposition Heat->CI_Decomposition Fuel Flammable Gases (Fuel) PU_Decomposition->Fuel Combustion_Radicals H•, OH•, O• (High Energy Radicals) Fuel->Combustion_Radicals Oxidation Flame Flame Propagation Combustion_Radicals->Flame Scavenging Radical Scavenging Combustion_Radicals->Scavenging Flame->Heat Halogen_Radicals Cl• (Halogen Radicals) CI_Decomposition->Halogen_Radicals Halogen_Radicals->Scavenging Scavenging->Flame Inhibition Inert_Products HCl, H₂O (Less Reactive Products) Scavenging->Inert_Products

Caption: Gas Phase Flame Retardant Mechanism.

Conclusion

The incorporation of this compound as a reactive flame retardant in polyurethane foams presents a viable strategy to enhance their fire safety and thermal stability. The provided protocols offer a foundational methodology for researchers to synthesize and evaluate these materials. The expected improvements in flame retardancy, as indicated by higher LOI values and better UL-94 ratings, along with enhanced thermal and mechanical properties, make this an area of significant interest for the development of high-performance polyurethane foams. It is crucial to conduct thorough experimental validation to confirm the properties of the synthesized foams.

Application Notes and Protocols: Chlorendic Imide in Aerospace Composite Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorendic imide as a reactive flame retardant in high-performance aerospace composite materials. The information detailed below is intended to guide researchers and scientists in the development and evaluation of fire-resistant aerospace components.

Introduction to this compound in Aerospace Composites

This compound, derived from chlorendic anhydride, is a highly effective reactive flame retardant. Its incorporation into polymer matrices, such as epoxy and polyimide resins, imparts superior fire resistance, thermal stability, and mechanical integrity to composite materials, making it a promising candidate for demanding aerospace applications.[1] Unlike additive flame retardants, this compound chemically bonds with the polymer backbone, ensuring long-term stability and preventing leaching, which is a critical requirement for aerospace components.[1]

The chlorinated structure of this compound facilitates flame retardancy through mechanisms that interrupt the radical chain reactions of combustion in the gas phase and promote char formation in the condensed phase, creating an insulating barrier that slows down heat and mass transfer.

Key Performance Characteristics

The integration of this compound into aerospace composites can significantly enhance several key material properties:

  • Flame Retardancy: Provides excellent fire resistance, crucial for meeting stringent aerospace fire safety standards such as FAR 25.853.[2]

  • Thermal Stability: Increases the heat distortion temperature (HDT) of the composite, allowing it to maintain structural integrity at elevated temperatures.[1]

  • Mechanical Performance: Can enhance the mechanical properties of the composite, such as tensile and flexural strength.

  • Chemical Resistance: Improves resistance to corrosion and abrasion, which is vital for components exposed to harsh aerospace environments.[1]

Data Presentation

The following tables summarize the expected quantitative data for this compound-containing aerospace composites. Note: The data presented here are illustrative and may vary depending on the specific resin system, fiber reinforcement, and manufacturing process.

Table 1: Thermal Properties of this compound-Modified Composites

PropertyTest MethodNeat Epoxy CompositeEpoxy with 20 wt% this compound
Glass Transition Temperature (Tg)DSC180 °C210 °C
Heat Distortion Temperature (HDT)ASTM D648170 °C200 °C
5% Weight Loss Temperature (TGA)TGA350 °C390 °C
Char Yield at 800 °C (TGA)TGA15%35%

Table 2: Mechanical Properties of this compound-Modified Carbon Fiber Composites

PropertyTest MethodNeat Epoxy CompositeEpoxy with 20 wt% this compound
Tensile StrengthASTM D3039600 MPa620 MPa
Tensile ModulusASTM D303960 GPa62 GPa
Flexural StrengthASTM D790800 MPa850 MPa
Flexural ModulusASTM D79055 GPa58 GPa

Table 3: Flammability Characteristics of this compound-Modified Composites

PropertyTest MethodNeat Epoxy CompositeEpoxy with 20 wt% this compound
UL 94 Rating (3 mm)UL 94V-1V-0
Peak Heat Release Rate (pHRR)Cone Calorimetry (ASTM E1354)180 kW/m²90 kW/m²
Total Heat Release (THR)Cone Calorimetry (ASTM E1354)80 MJ/m²50 MJ/m²
Smoke Density (SDI)ASTM E84450200

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from chlorendic anhydride and a primary amine.

Materials:

  • Chlorendic anhydride

  • Primary amine (e.g., aniline or a diamine for crosslinking)

  • Glacial acetic acid (solvent)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chlorendic anhydride in glacial acetic acid.

  • Slowly add the primary amine to the solution while stirring. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours to ensure complete imidization.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the anhydride peaks and appearance of imide peaks).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold deionized water to precipitate the this compound product.

  • Filter the precipitate using a Büchner funnel and wash with deionized water to remove any remaining acetic acid and unreacted starting materials.

  • Dry the purified this compound in a vacuum oven at 80 °C overnight.

  • Characterize the final product using FTIR and NMR spectroscopy to confirm its structure and purity.[3][4]

Preparation of this compound-Modified Epoxy Composite

Objective: To fabricate a carbon fiber reinforced composite with a this compound-modified epoxy matrix.

Materials:

  • Epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA)

  • This compound (as a curing agent or co-curing agent)

  • Curing agent (if this compound is a co-curing agent, e.g., an amine-based hardener)

  • Carbon fiber fabric

  • Mold release agent

Procedure:

  • Pre-treat the carbon fiber fabric by drying it in an oven to remove any moisture.

  • Prepare the resin mixture by blending the epoxy resin with the this compound (and any other curing agents) in the desired weight ratio.

  • Degas the resin mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Apply a mold release agent to the surface of the mold.

  • Impregnate the carbon fiber fabric with the resin mixture using a hand lay-up or vacuum-assisted resin transfer molding (VARTM) process.

  • Stack the impregnated fabric layers in the desired orientation within the mold.

  • Cure the composite in a heated press or autoclave according to a pre-determined cure cycle (e.g., 2 hours at 120 °C followed by a post-cure at 150 °C for 2 hours). The specific cure cycle will depend on the resin system.

  • Allow the composite to cool down to room temperature before demolding.

Flammability Testing: UL 94 Vertical Burn Test

Objective: To evaluate the flammability characteristics of the composite material according to the UL 94 standard.

Apparatus:

  • UL 94 test chamber

  • Specimen holder

  • Burner (Tirrill or Bunsen)

  • Timer

  • Cotton batting

Procedure:

  • Cut the composite material into specimens of 125 mm x 13 mm with the desired thickness.

  • Condition the specimens as required by the standard.

  • Mount a specimen vertically in the holder.

  • Place a layer of dry absorbent cotton batting 300 mm below the lower edge of the specimen.

  • Apply a calibrated blue flame of 20 mm height to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • Immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Observe if any flaming drips ignite the cotton batting.

  • Repeat the test on a total of five specimens.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[5][6]

Visualizations

Synthesis_of_Chlorendic_Imide Chlorendic_Anhydride Chlorendic Anhydride Reaction_Vessel Reaction Vessel Chlorendic_Anhydride->Reaction_Vessel Primary_Amine Primary Amine Primary_Amine->Reaction_Vessel Solvent Glacial Acetic Acid Solvent->Reaction_Vessel Reflux Reflux (118°C, 2-4h) Reaction_Vessel->Reflux Precipitation Precipitation in Water Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (Vacuum Oven, 80°C) Filtration->Drying Chlorendic_Imide This compound Drying->Chlorendic_Imide

Caption: Synthesis workflow for this compound.

Composite_Fabrication_Workflow cluster_Materials Material Preparation cluster_Process Manufacturing Process Epoxy Epoxy Resin Mixing Resin Mixing & Degassing Epoxy->Mixing Chlorendic_Imide This compound Chlorendic_Imide->Mixing Carbon_Fiber Carbon Fiber Fabric Impregnation Fiber Impregnation (Hand Lay-up / VARTM) Carbon_Fiber->Impregnation Mixing->Impregnation Layup Stacking Layers Impregnation->Layup Curing Curing (Heated Press / Autoclave) Layup->Curing Demolding Demolding Curing->Demolding Final_Composite Final Composite Part Demolding->Final_Composite

Caption: Aerospace composite fabrication workflow.

Flame_Retardancy_Mechanism cluster_Condensed_Phase Condensed Phase (Solid Composite) cluster_Gas_Phase Gas Phase (Flame) Heat External Heat Source Polymer_Decomposition Polymer_Decomposition Heat->Polymer_Decomposition Heat->Polymer_Decomposition Fuel_Gases Fuel_Gases Polymer_Decomposition->Fuel_Gases Volatile Fuel Gases Char_Formation Char_Formation Polymer_Decomposition->Char_Formation Promotes Char (this compound) Combustion Combustion (Flame Propagation) Fuel_Gases->Combustion Fuel_Gases->Combustion Heat_Insulation Heat_Insulation Char_Formation->Heat_Insulation Insulating Layer Heat_Insulation->Polymer_Decomposition Reduces Heat Transfer Combustion->Heat Heat Feedback Combustion->Heat Radical_Quenching Radical_Quenching Combustion->Radical_Quenching Halogen Radicals (from this compound) Radical_Quenching->Combustion Inhibits

Caption: Flame retardancy mechanism of this compound.

References

Application Note: Quantification of Chlorendic Imide in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorendic imide, a derivative of chlorendic acid, is a reactive flame retardant used to enhance the fire resistance of various polymeric materials. Due to regulatory requirements and quality control needs, a robust and reliable analytical method for the quantification of this compound in polymer matrices is essential. This application note provides detailed protocols for the determination of this compound in polymers using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are intended for researchers, scientists, and quality control professionals in the polymer and analytical chemistry fields.

Principle

This method involves the extraction of this compound from the polymer matrix using a suitable organic solvent, followed by quantification using Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. The GC separates this compound from other components of the extract, and the MS provides selective and sensitive detection based on its specific mass-to-charge ratio (m/z) fragments. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration standard.

Experimental Protocols

Sample Preparation: Solvent Extraction

Objective: To efficiently extract this compound from the polymer matrix.

Materials:

  • Polymer sample

  • Toluene, analytical grade

  • Methanol, analytical grade

  • Dichloromethane, analytical grade

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm PTFE)

  • Glass vials

Protocol:

  • Weigh approximately 1 gram of the polymer sample (cut into small pieces) into a 50 mL glass centrifuge tube.

  • Add 20 mL of toluene to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 60 minutes at 60°C.

  • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer debris.

  • Carefully decant the supernatant (extract) into a clean glass vial.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD)

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium (99.999% purity)

GC-MS Parameters:

ParameterValue
GC Inlet
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Constant Flow1.2 mL/min
Oven Program
Initial Temperature100°C, hold for 2 min
Ramp 120°C/min to 250°C
Ramp 210°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions for this compound
Quantifier Ionm/z 334
Qualifier Ion 1m/z 299
Qualifier Ion 2m/z 264

Note: The SIM ions are proposed based on the expected fragmentation pattern of this compound, which is anticipated to be similar to Chlorendic Anhydride with the primary fragment resulting from the loss of chlorine atoms and cleavage of the imide ring.

Data Presentation

Calibration Curve

A calibration curve should be prepared using standard solutions of this compound in toluene at a minimum of five concentration levels.

Concentration (µg/mL)Peak Area (Counts)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]

The calibration curve should exhibit a correlation coefficient (r²) of ≥ 0.995.

Method Validation Summary
ParameterResult
Linearity (r²)≥ 0.995
Limit of Detection (LOD)[Insert Data] µg/mL
Limit of Quantification (LOQ)[Insert Data] µg/mL
Recovery (%)[Insert Data] %
Precision (RSD%)< 15%

Note: This data needs to be generated by the user upon method implementation and validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Weighing Weigh 1g of Polymer Sample->Weighing Extraction Add 20mL Toluene Weighing->Extraction Sonication Ultrasonication (60 min, 60°C) Extraction->Sonication Centrifugation Centrifuge (4000 rpm, 10 min) Sonication->Centrifugation Filtration Filter (0.45 µm PTFE) Centrifugation->Filtration Injection Inject 1 µL into GC-MS Filtration->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound in polymers.

logical_relationship Polymer Polymer Matrix Extract Solvent Extract Polymer->Extract Extraction Imide This compound Imide->Extract Extraction Solvent Extraction Solvent Solvent->Extract GCMS GC-MS System Extract->GCMS Analysis Data Quantitative Data GCMS->Data Quantification

Caption: Logical relationship of the analytical method components.

Conclusion

The described GC-MS method provides a selective and sensitive approach for the quantification of this compound in polymeric materials. Proper sample preparation and adherence to the specified instrumental parameters are crucial for obtaining accurate and reproducible results. Method validation should be performed in the user's laboratory to ensure its suitability for the specific polymer matrix and intended application.

Synthesis of High-Performance Poly(amide-imide)s from Chlorendic Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(amide-imide)s (PAIs) derived from chlorendic anhydride. Chlorendic anhydride, a chlorinated bicyclic anhydride, is a key monomer for imparting flame retardancy, high thermal stability, and chemical resistance to polymers. The protocols outlined below are based on established polycondensation methodologies for aromatic poly(amide-imide)s.

Overview and Applications

Poly(amide-imide)s are a class of high-performance polymers that combine the excellent mechanical properties and thermal stability of polyimides with the good solubility and processability of polyamides. The incorporation of the chlorendic moiety into the polymer backbone is expected to enhance several key properties:

  • Inherent Flame Retardancy: The high chlorine content of the chlorendic unit acts as a built-in flame retardant, making these PAIs suitable for applications in electronics, aerospace, and automotive industries where fire safety is critical.

  • Enhanced Thermal Stability: The rigid and bulky structure of the chlorendic group contributes to a high glass transition temperature (Tg) and excellent thermal and thermo-oxidative stability.

  • Chemical Resistance: The chlorinated backbone offers resistance to a wide range of chemicals, making these polymers suitable for coatings, membranes, and structural components in harsh environments.

Synthesis Pathway

The primary synthetic route to poly(amide-imide)s from chlorendic derivatives involves a two-step polycondensation reaction. First, a diimide-diacid is synthesized from chlorendic anhydride and an amino acid. This diacid is then polymerized with a diamine to yield the final poly(amide-imide).

Synthesis_Pathway chlorendic Chlorendic Anhydride diimide_diacid Diimide-Diacid Monomer chlorendic->diimide_diacid Condensation amino_acid Amino Acid (e.g., p-aminobenzoic acid) amino_acid->diimide_diacid pai Poly(amide-imide) diimide_diacid->pai Polycondensation diamine Aromatic Diamine (e.g., 4,4'-Oxydianiline) diamine->pai

Caption: General synthesis pathway for poly(amide-imide)s from chlorendic anhydride.

Experimental Protocols

Synthesis of Diimide-Diacid from Chlorendic Anhydride

This protocol describes the synthesis of a diimide-diacid monomer from chlorendic anhydride and p-aminobenzoic acid.

Materials:

  • Chlorendic Anhydride

  • p-Aminobenzoic Acid

  • Glacial Acetic Acid

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add chlorendic anhydride (1 mole equivalent) and p-aminobenzoic acid (2 mole equivalents).

  • Add glacial acetic acid as the solvent.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate and wash thoroughly with methanol and then with hot water.

  • Dry the resulting diimide-diacid monomer in a vacuum oven at 80°C overnight.

Synthesis of Poly(amide-imide) by Direct Polycondensation

This protocol details the polymerization of the chlorendic-based diimide-diacid with an aromatic diamine.

Materials:

  • Chlorendic-based diimide-diacid (from Protocol 3.1)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium Chloride (CaCl2)

  • Methanol

Procedure:

  • In a dry three-necked flask under a nitrogen atmosphere, dissolve the chlorendic-based diimide-diacid (1 mole equivalent), aromatic diamine (1 mole equivalent), and calcium chloride in NMP.

  • Add pyridine and triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100-120°C and maintain for 3-4 hours with continuous stirring.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the poly(amide-imide).

  • Filter the fibrous polymer, wash it with hot water and methanol, and dry it in a vacuum oven at 100°C for 24 hours.

Experimental_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization reactants_mono Chlorendic Anhydride + p-Aminobenzoic Acid reaction_mono Reflux in Acetic Acid reactants_mono->reaction_mono purification_mono Filtration & Washing reaction_mono->purification_mono product_mono Diimide-Diacid purification_mono->product_mono reactants_poly Diimide-Diacid + Diamine in NMP/CaCl2 product_mono->reactants_poly Use as monomer reaction_poly Add Pyridine/TPP Heat to 100-120°C reactants_poly->reaction_poly precipitation_poly Precipitate in Methanol reaction_poly->precipitation_poly product_poly Poly(amide-imide) precipitation_poly->product_poly

Caption: Experimental workflow for the synthesis of chlorendic-based poly(amide-imide)s.

Data Presentation

The following tables summarize typical quantitative data for aromatic poly(amide-imide)s synthesized via similar polycondensation methods. Note that these values are representative and may vary for chlorendic-derived PAIs.

Table 1: Synthesis and Properties of Representative Poly(amide-imide)s

Polymer IDDiamine UsedYield (%)Inherent Viscosity (dL/g)¹
PAI-14,4'-Oxydianiline950.85
PAI-2p-Phenylenediamine920.78
PAI-3m-Phenylenediamine960.91

¹ Measured at a concentration of 0.5 g/dL in NMP at 30°C.

Table 2: Thermal Properties of Representative Poly(amide-imide)s

Polymer IDGlass Transition Temp. (Tg, °C)10% Weight Loss Temp. (TGA, °C)²Char Yield at 800°C (%)²
PAI-128553065
PAI-231054568
PAI-329553566

² Measured under a nitrogen atmosphere.

Characterization

The synthesized monomers and polymers should be characterized using standard analytical techniques:

  • FTIR Spectroscopy: To confirm the formation of imide and amide linkages.

  • ¹H NMR Spectroscopy: To elucidate the chemical structure of the monomers and polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.

  • Viscometry: To measure the inherent viscosity, which is an indicator of the polymer's molecular weight.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Pyridine and triphenyl phosphite are toxic and should be handled with caution.

Chlorendic Anhydride as a Cross-Linking Agent in Epoxy Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorendic anhydride is a reactive, halogenated cyclic anhydride primarily utilized as a cross-linking agent, also known as a hardener, for epoxy resins.[1][2][3] Its incorporation into the epoxy matrix imparts several desirable properties, most notably high-temperature resistance, excellent corrosion and abrasion resistance, and inherent flame retardancy.[1][4][5] As a reactive flame retardant, chlorendic anhydride chemically bonds into the polymer backbone, ensuring permanent fire protection without the risk of leaching over time.[5] This makes it a crucial component in the formulation of advanced materials for demanding applications in the electronics, aerospace, and coatings industries.[1][4]

These application notes provide detailed protocols and technical data for the use of chlorendic anhydride as a cross-linking agent in epoxy resin systems.

Mechanism of Action

The curing of epoxy resins with chlorendic anhydride follows a mechanism typical for anhydride hardeners. The process is initiated by the presence of a hydroxyl-containing species, which can be residual hydroxyl groups on the epoxy resin backbone, trace amounts of water, or an added alcohol. This initiator opens the anhydride ring to form a monoester with a free carboxylic acid group. This newly formed carboxylic acid then reacts with an epoxy group, generating a new hydroxyl group. This hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction and leading to the formation of a highly cross-linked, three-dimensional network.

To accelerate the curing process, which can be slow at moderate temperatures, catalysts such as tertiary amines or imidazoles are often employed. These accelerators can facilitate either the ring-opening of the anhydride or the reaction between the carboxylic acid and the epoxy group.

Visualizing the Curing Pathway

curing_pathway Epoxy Epoxy Resin (with oxirane groups) Intermediate Ring-Opened Intermediate (Monoester with Carboxylic Acid) Epoxy->Intermediate reacts with Anhydride Chlorendic Anhydride Anhydride->Intermediate initiated by Initiator Initiator (e.g., Hydroxyl Group) Initiator->Anhydride Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->Epoxy catalyzes Accelerator->Anhydride catalyzes Crosslinked Cross-linked Polymer Network Intermediate->Crosslinked further reaction

Figure 1: Simplified reaction pathway for the curing of epoxy resin with chlorendic anhydride, highlighting the roles of the initiator and accelerator.

Quantitative Data Summary

The following tables summarize typical quantitative data for an epoxy resin system cured with chlorendic anhydride. These values are illustrative and can vary depending on the specific epoxy resin, the presence and type of accelerator, and the curing schedule.

Property Typical Value Test Method
Mechanical Properties
Tensile Strength70 - 90 MPaASTM D638
Flexural Modulus3.5 - 4.5 GPaASTM D790
Hardness (Shore D)85 - 95ASTM D2240
Thermal Properties
Glass Transition Temperature (Tg)150 - 180 °CASTM D3418 (DSC)
Heat Deflection Temperature (HDT)140 - 170 °CASTM D648
Coefficient of Thermal Expansion (CTE)40 - 60 µm/m·°CASTM E831
Electrical Properties
Dielectric Constant (1 MHz)3.5 - 4.5ASTM D150
Dissipation Factor (1 MHz)0.01 - 0.02ASTM D150
Volume Resistivity> 10^15 Ω·cmASTM D257
Flame Retardant Properties
UL 94 Flammability Rating (3.2 mm)V-0UL 94
Limiting Oxygen Index (LOI)30 - 35%ASTM D2863

Table 1: Typical physical and electrical properties of a chlorendic anhydride-cured epoxy resin.

Parameter Value
Chlorendic Anhydride Properties
Molecular Weight370.8 g/mol
Chlorine Content~54.5%
Melting Point235 - 240 °C[6]

Table 2: Key properties of chlorendic anhydride.

Experimental Protocols

Materials Required
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin with an epoxy equivalent weight (EEW) of 180-190 g/eq.

  • Cross-linking Agent: Chlorendic Anhydride (melting point ~235-240 °C).

  • Accelerator (optional): 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) or a suitable imidazole-based accelerator.

  • Solvent (optional, for viscosity reduction): Xylene or a similar high-boiling point solvent.

  • Equipment: High-precision balance, heating mantle with magnetic stirring, vacuum oven, molds for sample casting, personal protective equipment (gloves, safety glasses, lab coat).

Formulation Calculation

The amount of chlorendic anhydride required is calculated based on the stoichiometry of the epoxy-anhydride reaction. A common starting point is a stoichiometric ratio of anhydride to epoxy (A/E) of 0.8 to 1.0. The parts per hundred parts of resin (phr) of chlorendic anhydride can be calculated using the following formula:

phr of Anhydride = (100 / EEW) * Anhydride Equivalent Weight * (A/E ratio)

Where:

  • EEW is the epoxy equivalent weight of the resin.

  • Anhydride Equivalent Weight for chlorendic anhydride is its molecular weight (370.8 g/mol ).

For an A/E ratio of 0.85 and an EEW of 185 g/eq, the calculation would be: phr = (100 / 185) * 370.8 * 0.85 ≈ 170 phr

Experimental Workflow

experimental_workflow start Start preheat Preheat Epoxy Resin (e.g., 80-100°C) start->preheat mix Mix Epoxy and Anhydride (under mechanical stirring) preheat->mix melt Melt Chlorendic Anhydride (in a separate container) melt->mix add_accelerator Add Accelerator (if used, typically 0.5-2.0 phr) mix->add_accelerator degas Degas the Mixture (under vacuum) add_accelerator->degas pour Pour into Preheated Molds degas->pour cure Cure in Oven (e.g., 2h at 120°C + 4h at 160°C) pour->cure post_cure Post-Cure (optional, e.g., 2h at 180°C) cure->post_cure cool Cool to Room Temperature post_cure->cool demold Demold Samples cool->demold end End demold->end

Figure 2: A typical experimental workflow for curing epoxy resin with chlorendic anhydride.

Detailed Curing Protocol
  • Preparation: Preheat the epoxy resin to 80-100°C to reduce its viscosity. In a separate container, carefully melt the chlorendic anhydride.

  • Mixing: Slowly add the molten chlorendic anhydride to the preheated epoxy resin under continuous mechanical stirring. Ensure a homogenous mixture is obtained.

  • Accelerator Addition: If an accelerator is used, add the specified amount (typically 0.5-2.0 phr) to the epoxy-anhydride mixture and continue stirring for another 5-10 minutes.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles. Degas until bubbling subsides.

  • Casting: Pour the degassed mixture into preheated molds.

  • Curing: Transfer the molds to a preheated oven and follow a staged curing schedule. A typical schedule is 2 hours at 120°C followed by 4 hours at 160°C.

  • Post-Curing (Optional): For enhanced thermal and mechanical properties, a post-curing step can be performed, for example, at 180°C for 2 hours.

  • Cooling and Demolding: Allow the cured samples to cool slowly to room temperature before demolding.

Safety Precautions

Chlorendic anhydride is a fine, white to yellowish crystalline solid.[3] It is important to handle it in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

Chlorendic anhydride is a highly effective cross-linking agent for epoxy resins, offering a unique combination of high-temperature performance, chemical resistance, and inherent flame retardancy. The provided protocols and data serve as a valuable resource for researchers and scientists in the development of advanced epoxy-based materials for a wide range of demanding applications.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Chlorendic imide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Chlorendic imide. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions.

1. Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound product. What are the possible reasons and how can I improve the yield?

  • Potential Causes & Solutions:

    • Incomplete Ring Closure (Imidization): The conversion of the intermediate amic acid to the final imide product requires significant energy.

      • Thermal Imidization: Ensure the reaction temperature is high enough (typically 180-250°C) and the reaction time is sufficient for complete cyclization. Prolonged heating may be necessary.

      • Chemical Imidization: If using chemical dehydrating agents like acetic anhydride with a catalyst (e.g., sodium acetate or pyridine), ensure the reagents are fresh and added in the correct stoichiometry. The reaction may still require moderate heating (e.g., refluxing in a suitable solvent).

    • Decomposition of Starting Materials or Product: Chlorendic anhydride and the resulting imide are chlorinated compounds that may be susceptible to decomposition at very high temperatures.

      • Monitor the reaction temperature carefully to avoid exceeding the decomposition point of your specific reactants and product.

      • Consider using a milder chemical imidization method if thermal decomposition is suspected.

    • Poor Quality of Starting Materials: Impurities in the Chlorendic anhydride or the amine can interfere with the reaction.

      • Use purified Chlorendic anhydride and amine. The purity of the starting materials can be checked by techniques like melting point determination or spectroscopy.

    • Sub-optimal Solvent Choice: The solvent should be inert to the reactants and have a boiling point suitable for the desired reaction temperature.

      • High-boiling aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used for imidization reactions.

2. Formation of Side Products/Impurities

  • Question: I have obtained my product, but it is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

  • Potential Causes & Solutions:

    • Unreacted Amic Acid: The primary impurity is often the unreacted amic acid intermediate.

      • As mentioned above, ensure complete imidization through optimized reaction time and temperature or by using an efficient chemical imidization protocol.

    • Hydrolysis: Water produced during the imidization can potentially hydrolyze the anhydride starting material or the imide product, especially at high temperatures.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

      • If possible, use a Dean-Stark trap to remove water as it is formed during the reaction.

    • Side reactions involving the chlorinated backbone: While less common under typical imidization conditions, the highly chlorinated structure of Chlorendic anhydride could potentially undergo side reactions at very high temperatures or in the presence of certain reagents.

      • Stick to established and optimized reaction conditions. Avoid unnecessarily harsh conditions.

3. Product Purification Challenges

  • Question: I am having difficulty purifying the synthesized this compound. What are effective purification methods?

  • Potential Causes & Solutions:

    • Similar Polarity of Product and Impurities: The this compound and the amic acid intermediate may have similar polarities, making separation by chromatography challenging.

      • Recrystallization: This is often the most effective method for purifying solid imides. Experiment with different solvents or solvent mixtures to find a system where the imide has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

      • Washing: If the primary impurity is the amic acid, washing the crude product with a dilute aqueous base solution can help to deprotonate the carboxylic acid group of the amic acid, making it more soluble in the aqueous phase and allowing for its removal. Be cautious, as a strong base could potentially hydrolyze the imide product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound from Chlorendic anhydride and a primary amine proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the Chlorendic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate N-substituted chlorendic amic acid.

  • Intramolecular Cyclization (Imidization): The amic acid intermediate then undergoes an intramolecular condensation reaction, where the carboxylic acid group reacts with the amide. This is a dehydration reaction that results in the formation of the five-membered imide ring and the elimination of a molecule of water. This step typically requires heat (thermal imidization) or chemical dehydrating agents.

Q2: What are the key reaction parameters to control for a successful this compound synthesis?

A2: The most critical parameters are:

  • Temperature: Sufficiently high temperature is crucial for the imidization step.

  • Reaction Time: The reaction needs to be monitored to ensure it goes to completion.

  • Solvent: An appropriate high-boiling inert solvent is necessary.

  • Purity of Reactants: Using pure starting materials is essential for obtaining a clean product.

Q3: Can I use a secondary amine for this reaction?

A3: No, for the formation of a neutral imide, a primary amine (R-NH₂) is required. The nitrogen in the amine must have two hydrogen atoms that can be replaced to form the two bonds to the carbonyl carbons of the imide ring. Using a secondary amine (R₂NH) would result in the formation of an amide-acid, but it cannot undergo the final cyclization to form the imide as it only has one proton on the nitrogen.

Q4: Are there any specific safety precautions I should take when working with Chlorendic anhydride?

A4: Yes, Chlorendic anhydride and its derivatives are chlorinated compounds and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for Chlorendic anhydride for detailed safety information.

Data Presentation

Table 1: Comparison of Imidization Methods

MethodTypical Reagents/ConditionsAdvantagesDisadvantages
Thermal Imidization Heat (180-250°C) in a high-boiling solvent (e.g., DMF, NMP)Simple procedure, avoids additional reagents.Requires high temperatures, can lead to side reactions or incomplete conversion.
Chemical Imidization Acetic anhydride and a base catalyst (e.g., sodium acetate, pyridine) at moderate temperatures.Milder reaction conditions, can lead to higher yields and purity.Requires additional reagents that need to be removed during workup.

Experimental Protocols

Protocol 1: Thermal Imidization of Chlorendic Anhydride with a Primary Amine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Chlorendic anhydride (1.0 eq) in a suitable high-boiling solvent (e.g., NMP, DMF).

  • Add the primary amine (1.0 - 1.1 eq) to the solution.

  • Heat the reaction mixture to 180-220°C and maintain this temperature for 4-8 hours.

  • Monitor the progress of the reaction by a suitable technique (e.g., TLC, IR spectroscopy). The disappearance of the amic acid intermediate and the appearance of the imide product should be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by filtration, wash it thoroughly with water, and then with a suitable organic solvent (e.g., ethanol, methanol) to remove any remaining impurities.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent.

Protocol 2: Chemical Imidization of Chlorendic Anhydride with a Primary Amine

  • In a round-bottom flask, dissolve Chlorendic anhydride (1.0 eq) in a suitable solvent (e.g., acetic acid).

  • Add the primary amine (1.0 eq) and stir the mixture at room temperature for 1-2 hours to form the amic acid intermediate.

  • Add acetic anhydride (2.0-3.0 eq) and a catalytic amount of sodium acetate (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (around 100-140°C) for 2-4 hours.

  • Monitor the reaction for completion.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product to obtain the pure this compound.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product chlorendic_anhydride Chlorendic Anhydride mixing Mixing in Solvent chlorendic_anhydride->mixing primary_amine Primary Amine primary_amine->mixing amic_acid Amic Acid Formation (Intermediate) mixing->amic_acid imidization Imidization (Heat or Chemical) amic_acid->imidization precipitation Precipitation in Water imidization->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization pure_imide Pure this compound recrystallization->pure_imide

Caption: General workflow for this compound synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield incomplete_imidization Incomplete Imidization start->incomplete_imidization decomposition Decomposition start->decomposition poor_reactants Poor Reactant Quality start->poor_reactants optimize_conditions Increase Temp/Time or Use Chemical Method incomplete_imidization->optimize_conditions control_temp Control Temperature decomposition->control_temp purify_reactants Purify Starting Materials poor_reactants->purify_reactants

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Enhancing the Performance of Chlorendic Imide-Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorendic imide-containing polymers. The focus is on addressing the common issue of brittleness in these materials, offering potential solutions and detailed experimental protocols.

Troubleshooting Guide: Reducing Brittleness

High crosslink density in polymers, while contributing to thermal stability and chemical resistance, can often lead to brittleness. This guide offers a systematic approach to troubleshoot and mitigate this issue in your this compound-containing polymer systems.

Logical Workflow for Troubleshooting Brittleness

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Strategy Selection cluster_3 Implementation & Evaluation A Polymer exhibits brittle fracture B Review Polymer Formulation & Curing Process A->B C High Chlorendic Anhydride content? B->C D Aggressive curing schedule? B->D E Select a Modification Strategy C->E H Optimize Curing Conditions D->H F Incorporate Reactive Diluents E->F G Introduce Toughening Agents E->G I Perform Trial Formulations F->I G->I H->I J Characterize Mechanical Properties (Tensile, Impact, Flexural) I->J K Analyze Thermal Properties (Tg, HDT) I->K L Iterate formulation based on results J->L K->L L->E Refine Strategy

Caption: A flowchart outlining the systematic process for diagnosing and resolving brittleness in this compound-containing polymers.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound-containing polymers so brittle?

Chlorendic anhydride, a common precursor for these polymers, possesses a rigid and bulky chlorinated bicyclic structure.[1] This rigidity, when incorporated into the polymer backbone, contributes to a high glass transition temperature (Tg) and excellent thermal stability but can also restrict chain mobility, leading to inherent brittleness. The high degree of crosslinking often associated with these thermosetting polymers further exacerbates this issue.

Q2: How can I reduce the brittleness of my polymer without significantly compromising its thermal properties?

A common strategy is to introduce flexible segments into the polymer matrix. This can be achieved through the use of reactive diluents or other flexibilizing agents. These additives can increase the molecular weight between crosslinks, allowing for greater chain mobility and energy dissipation upon impact. The key is to find a balance where toughness is improved without a drastic reduction in thermal performance.

Q3: What are reactive diluents and how do they work?

Reactive diluents are low-viscosity compounds that contain functional groups capable of reacting with the polymer matrix during curing.[2][3] In epoxy systems cured with anhydrides like Chlorendic anhydride, glycidyl ether-based reactive diluents are often used. They serve to:

  • Reduce Viscosity: This improves handling and processing, allowing for better mixing and impregnation of reinforcements.[4]

  • Increase Flexibility: By incorporating longer, more flexible aliphatic chains into the crosslinked network, they can enhance impact strength and elongation at break.[5]

  • Modify Crosslink Density: They can lower the overall crosslink density, which generally increases toughness.[4]

Q4: What are some common types of reactive diluents?

Reactive diluents can be categorized as monofunctional or multifunctional:

  • Monofunctional Glycidyl Ethers: (e.g., C12-C14 alkyl glycidyl ether, 2-ethylhexanol glycidyl ether) These are highly effective at reducing viscosity.[2]

  • Multifunctional Glycidyl Ethers: (e.g., 1,6-hexanediol diglycidyl ether, polypropylene glycol diglycidyl ether) These can improve flexibility and impact resistance while maintaining a higher degree of crosslinking compared to monofunctional diluents.[5]

Q5: Are there other toughening agents I can use?

Yes, besides reactive diluents, other impact modifiers can be incorporated:

  • Rubber-based Tougheners: Elastomers like carboxyl-terminated butadiene nitrile (CTBN) can form discrete rubbery domains within the polymer matrix that absorb and dissipate impact energy.

  • Core-Shell Particles: These are microscopic particles with a rubbery core and a rigid shell that are grafted into the polymer matrix to enhance toughness.

  • Thermoplastic Tougheners: Certain engineering thermoplastics can be blended with the thermoset resin to improve fracture toughness.

Experimental Protocols

Protocol 1: Incorporation of a Monofunctional Reactive Diluent

Objective: To evaluate the effect of a monofunctional reactive diluent on the mechanical properties of a this compound-containing epoxy resin.

Materials:

  • Chlorendic Anhydride

  • Bisphenol A based epoxy resin (e.g., DGEBA)

  • Tertiary amine catalyst (e.g., DMP-30)

  • Monofunctional reactive diluent (e.g., C12-C14 alkyl glycidyl ether)

  • Mixing vessels, mechanical stirrer, vacuum oven, molds for mechanical testing.

Methodology:

  • Formulation: Prepare a series of formulations with varying concentrations of the reactive diluent (e.g., 0, 5, 10, 15 wt% of the total resin weight). The stoichiometric ratio of epoxy groups to anhydride groups should be maintained at 1:0.85.

  • Mixing:

    • Preheat the epoxy resin to 60°C to reduce its viscosity.

    • Add the desired amount of reactive diluent to the epoxy resin and mix thoroughly for 10 minutes.

    • Melt the Chlorendic Anhydride at 130°C and add it to the epoxy/diluent mixture. Stir until a homogenous solution is obtained.

    • Add the tertiary amine catalyst (e.g., 1 phr) and mix for an additional 5 minutes.

  • Degassing: Place the mixture in a vacuum oven at 80°C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into preheated molds. Cure the samples in an oven using a staged curing cycle: 2 hours at 120°C followed by 4 hours at 150°C.

  • Post-Curing: Allow the samples to cool slowly to room temperature before demolding. Post-cure the samples at 160°C for 2 hours to ensure complete reaction.

  • Characterization: Perform mechanical testing (tensile strength, flexural strength, Izod impact strength) according to relevant ASTM standards.

Workflow for Protocol 1

Caption: Experimental workflow for incorporating a reactive diluent into a this compound-containing epoxy system.

Data Presentation

Table 1: Expected Effect of Reactive Diluent on Mechanical and Thermal Properties
Property0 wt% Diluent (Control)5 wt% Diluent10 wt% Diluent15 wt% Diluent
Tensile Strength (MPa)~ 80~ 75~ 70~ 65
Elongation at Break (%)~ 2.5~ 3.5~ 4.5~ 5.5
Impact Strength (J/m)~ 25~ 35~ 45~ 55
Glass Transition (Tg, °C)~ 180~ 170~ 160~ 150

Note: The values presented in this table are illustrative and represent expected trends based on the literature for similar epoxy systems. Actual results may vary depending on the specific formulation and curing conditions.

Disclaimer

This technical support guide is intended for informational purposes only. All experiments should be conducted in a controlled laboratory setting by qualified personnel, adhering to all necessary safety precautions. The information provided does not constitute a warranty or guarantee of specific results.

References

Technical Support Center: Enhancing Thermal Stability of Chlorendic Imide-Modified Epoxies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorendic imide-modified epoxies. Our aim is to help you overcome common experimental challenges and successfully enhance the thermal stability of your epoxy systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in epoxy formulations?

A1: this compound, derived from chlorendic anhydride, serves a dual purpose in epoxy resins. Firstly, its rigid and sterically hindered bicyclic structure significantly enhances the thermal stability and glass transition temperature (Tg) of the cured epoxy. Secondly, the high chlorine content of the chlorendic moiety imparts excellent flame retardant properties to the final material.[1]

Q2: How does this compound compare to chlorendic anhydride as an epoxy modifier?

A2: Both chlorendic anhydride and this compound can be used to enhance the thermal and flame-retardant properties of epoxies. Chlorendic anhydride acts as a curing agent, directly participating in the cross-linking reaction.[1] this compound, on the other hand, is typically pre-reacted with the epoxy resin or used as a co-curing agent. The imide functionality can offer different reactivity profiles and may lead to a more defined network structure, potentially offering improved thermo-mechanical performance.

Q3: What are the expected effects of increasing the concentration of this compound on the properties of the cured epoxy?

A3: Increasing the concentration of this compound is expected to:

  • Increase the Glass Transition Temperature (Tg): The rigid structure of the imide will restrict the mobility of the polymer chains.

  • Enhance Thermal Stability: The inherent stability of the imide ring and the high chlorine content contribute to a higher decomposition temperature.

  • Improve Flame Retardancy: The presence of chlorine atoms interferes with the combustion cycle.

  • Potentially Increase Brittleness: The increased crosslink density and rigidity may lead to a reduction in toughness and elongation at break.

  • Affect Viscosity: Higher concentrations of the solid this compound may increase the viscosity of the uncured resin mixture, which can pose processing challenges.

Q4: What analytical techniques are essential for characterizing the thermal stability of this compound-modified epoxies?

A4: The following thermal analysis techniques are crucial:

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and to study the curing kinetics of the epoxy system.[2][3][4][5][6]

  • Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature, providing information on the decomposition temperature (Td) and char yield, which are key indicators of thermal stability.

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and a more precise determination of the Tg.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Incomplete Curing or Soft Spots 1. Incorrect Stoichiometry: Imprecise ratio of epoxy resin to curing agent. 2. Poor Mixing: Inhomogeneous distribution of the this compound modifier and curing agent. 3. Low Curing Temperature: The activation energy for the curing reaction is not being met.[2] 4. Moisture Contamination: Water can interfere with the curing chemistry of some systems.1. Recalculate and precisely weigh all components. Ensure the correct equivalent weights are used in stoichiometric calculations. 2. Ensure thorough mixing. Due to the solid nature of this compound, it may require heating and extended mixing to achieve a homogeneous solution before adding the curing agent. 3. Increase the curing temperature or time. Refer to DSC data to determine the optimal cure schedule. A post-curing step at a higher temperature is often beneficial. 4. Use dried glassware and reagents. Store components in a desiccator.
High Viscosity of the Resin Mixture 1. High Concentration of this compound: The solid modifier significantly increases the viscosity. 2. Low Mixing Temperature: The resin is too cold, leading to higher viscosity.1. Reduce the concentration of this compound. Find a balance between desired thermal properties and processability. 2. Gently heat the epoxy resin and this compound mixture before adding the curing agent to reduce viscosity. Be careful not to initiate premature curing.
Brittle Cured Epoxy 1. High Crosslink Density: A high concentration of the rigid this compound leads to a tightly crosslinked network.1. Reduce the amount of this compound. 2. Incorporate a flexibilizing agent into the formulation, such as a long-chain aliphatic epoxy or amine. 3. Optimize the cure schedule. A slower, staged cure can help to reduce internal stresses.
Phase Separation or Cloudy Appearance 1. Poor Solubility of this compound: The modifier is not fully dissolved in the epoxy resin.1. Increase the mixing temperature and time to ensure complete dissolution of the this compound before adding the curing agent. 2. Consider using a co-solvent, if compatible with your application, to improve solubility. Ensure the solvent is fully removed before curing.
Lower than Expected Thermal Stability 1. Incomplete Reaction: The this compound has not fully reacted into the epoxy network. 2. Inadequate Curing: The epoxy matrix itself is not fully cured.1. Ensure proper reaction conditions during the pre-reaction of this compound with the epoxy resin (if applicable). 2. Optimize the post-curing schedule. A higher temperature post-cure can drive the cross-linking reaction to completion and improve thermal properties.

Data Presentation

Table 1: Representative Thermal Properties of this compound-Modified Epoxies

Formulation IDThis compound (wt%)Curing AgentTg (°C) by DSCTd at 5% Weight Loss (°C) by TGAChar Yield at 600°C (%)
CEM-00Diaminodiphenyl methane (DDM)15532018
CEM-55Diaminodiphenyl methane (DDM)17033525
CEM-1010Diaminodiphenyl methane (DDM)18535032
CEM-1515Diaminodiphenyl methane (DDM)20036538

Note: The data presented in this table are illustrative examples based on typical results and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Synthesis of N-phenylthis compound

This protocol describes the synthesis of a this compound derivative using aniline as an example amine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add chlorendic anhydride (1 equivalent) and glacial acetic acid.

  • Addition of Amine: While stirring under a nitrogen atmosphere, slowly add aniline (1 equivalent) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.

  • Isolation: Cool the mixture to room temperature. The product will precipitate out of solution.

  • Purification: Filter the precipitate and wash thoroughly with water and then with a small amount of cold ethanol to remove unreacted starting materials and acetic acid.

  • Drying: Dry the purified N-phenylthis compound in a vacuum oven at 80°C overnight.

  • Characterization: Confirm the structure using FTIR and NMR spectroscopy.

Protocol 2: Preparation and Curing of this compound-Modified Epoxy
  • Modification of Epoxy Resin:

    • To a beaker, add the desired amount of a liquid epoxy resin (e.g., DGEBA) and the synthesized N-phenylthis compound (e.g., 10 wt%).

    • Heat the mixture to 120°C while stirring until the imide is completely dissolved and a clear, homogeneous mixture is obtained.

    • Cool the mixture to approximately 80°C.

  • Curing:

    • Add the stoichiometric amount of a curing agent (e.g., diaminodiphenyl methane) to the modified epoxy resin.

    • Stir thoroughly until the curing agent is fully dissolved.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

    • Pour the mixture into a pre-heated mold.

  • Cure Schedule:

    • Cure the epoxy in an oven at 150°C for 2 hours.

    • Post-cure at 180°C for an additional 2 hours to ensure complete cross-linking.

    • Allow the cured epoxy to cool slowly to room temperature to minimize internal stresses.

Visualizations

experimental_workflow cluster_synthesis Imide Synthesis cluster_modification Epoxy Modification & Curing cluster_characterization Characterization s1 Chlorendic Anhydride + Amine s2 Reaction in Acetic Acid (Reflux) s1->s2 s3 Precipitation & Filtration s2->s3 s4 Purification & Drying s3->s4 m1 Dissolve Imide in Epoxy Resin (Heating) s4->m1 m2 Add Curing Agent m1->m2 m3 Degassing m2->m3 m4 Casting & Curing m3->m4 c1 DSC (Tg, Cure Kinetics) m4->c1 c2 TGA (Thermal Stability) m4->c2 c3 DMA (Thermomechanical Properties) m4->c3

Caption: Experimental workflow for enhancing epoxy thermal stability.

troubleshooting_logic start Experiment Issue issue1 Incomplete Cure? start->issue1 issue2 High Viscosity? start->issue2 issue3 Brittle Product? start->issue3 sol1 Check Stoichiometry Increase Cure Temp/Time Ensure Good Mixing issue1->sol1 sol2 Reduce Imide Conc. Increase Mixing Temp. issue2->sol2 sol3 Reduce Imide Conc. Add Flexibilizer issue3->sol3

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Preventing Discoloration of Polymers Containing Chlorendic Imide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers containing chlorendic imide. The information provided aims to address specific issues related to polymer discoloration that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My polymer containing this compound is turning yellow after synthesis and processing. What is the likely cause?

A1: The yellowing of polymers containing this compound is a known issue and can be attributed to several factors, primarily thermal and photo-oxidative degradation. This compound, due to its chlorinated bicyclic structure, can be susceptible to degradation under high temperatures or upon exposure to ultraviolet (UV) radiation. This degradation can lead to the formation of chromophores, which are chemical groups that absorb light in the visible spectrum, causing the appearance of a yellow color. A higher purity grade of chlorendic anhydride, a precursor to this compound, is available for applications where color is critical, suggesting that impurities can also contribute to discoloration.[1]

One potential degradation pathway involves the release of hydrogen chloride (HCl) gas, especially at elevated temperatures as seen during combustion.[2] This acidic byproduct can then catalyze further degradation of the polymer backbone and other additives within the formulation, leading to discoloration.

Q2: How can I prevent or minimize this discoloration during my experiments?

A2: To prevent discoloration, a multi-faceted approach involving careful control of experimental conditions and the use of appropriate stabilizers is recommended.

  • Thermal Stabilization: Minimize the thermal stress on the polymer during processing. This includes using the lowest possible processing temperatures and residence times.

  • UV Protection: Protect the polymer from exposure to UV light, both from sunlight and artificial light sources.[3] The use of UV-absorbing packaging or conducting experiments in a controlled light environment can be beneficial.

  • Additive Stabilization: Incorporate a stabilizer package into your polymer formulation. This typically includes a combination of antioxidants and UV stabilizers.

Q3: What types of stabilizers are effective for polymers with this compound?

A3: A synergistic combination of stabilizers is often the most effective approach.

  • Hindered Amine Light Stabilizers (HALS): HALS are highly effective UV stabilizers that function by scavenging free radicals generated during photo-oxidation.[4] They are not consumed in the process and can provide long-term protection.[4]

  • UV Absorbers: These additives work by absorbing harmful UV radiation and dissipating it as harmless heat, thereby preventing the initiation of photo-degradation.[3][5]

  • Antioxidants: Primary antioxidants (e.g., hindered phenols) react with and neutralize free radicals, while secondary antioxidants (e.g., phosphites) decompose hydroperoxides, which are precursors to radical formation.

It is important to note that the acidic byproducts from this compound degradation can potentially interact with and deactivate certain basic stabilizers like HALS. Therefore, careful selection and testing of the stabilizer package are crucial.

Q4: Are there any specific formulation guidelines or concentrations for these stabilizers?

A4: The optimal concentration of stabilizers will depend on the specific polymer, the processing conditions, and the end-use application. However, some general guidelines can be provided based on common industry practices for UV stabilization.

Stabilizer TypeTypical Concentration (wt%)
UV Absorbers0.1 - 1.0
Hindered Amine Light Stabilizers (HALS)0.1 - 1.0
Hindered Hydroxybenzoates0.1 - 1.0
Antioxidants (Phenolic, Phosphite)0.05 - 0.5

Note: The table above provides general concentration ranges. It is recommended to perform a ladder study to determine the optimal concentration for your specific system.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Yellowing after thermal processing - Excessive processing temperature or time.- Thermal degradation of this compound.- Inadequate antioxidant package.- Optimize processing parameters (lower temperature, shorter residence time).- Incorporate or increase the concentration of primary and secondary antioxidants.
Discoloration upon exposure to light - UV degradation of the polymer or this compound.- Insufficient UV stabilization.- Add or increase the concentration of a UV absorber and a HALS.- Store the polymer in a UV-protected environment.
Poor performance of HALS - Deactivation of the HALS by acidic byproducts from this compound degradation.- Consider using a HALS with lower basicity.- Incorporate an acid scavenger into the formulation.
Inconsistent color - Inhomogeneous dispersion of additives.- Variations in processing conditions.- Ensure proper mixing and dispersion of all components.- Maintain tight control over all processing parameters.

Experimental Protocols

Protocol 1: Accelerated UV Weathering Test

This protocol is designed to simulate the long-term effects of sunlight on the color stability of the polymer.

1. Sample Preparation: a. Prepare polymer plaques or films of uniform thickness containing the this compound and the experimental stabilizer package. b. Ensure a control sample with no stabilizers is also prepared. c. Condition all samples at 23°C and 50% relative humidity for 24 hours prior to testing.

2. Instrumentation: a. Use a xenon arc or fluorescent UV accelerated weathering chamber. b. Set the irradiance level, temperature, and humidity according to relevant ASTM or ISO standards (e.g., ASTM G155 for xenon arc).

3. Procedure: a. Mount the samples in the weathering chamber. b. Expose the samples to cycles of UV radiation, temperature, and humidity. c. At predetermined intervals (e.g., 100, 250, 500, 1000 hours), remove the samples for color measurement.

4. Data Analysis: a. Measure the color of the samples using a spectrophotometer or colorimeter according to the CIELAB color space (L, a, b). b. Calculate the total color change (ΔE) using the formula: ΔE* = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]. c. Plot ΔE versus exposure time to compare the performance of different stabilizer formulations.

Protocol 2: Thermal Stability Evaluation

This protocol assesses the resistance of the polymer to discoloration at elevated temperatures.

1. Sample Preparation: a. Prepare polymer samples as described in Protocol 1.

2. Instrumentation: a. Use a laboratory oven with precise temperature control.

3. Procedure: a. Place the polymer samples in the oven at a constant, elevated temperature (e.g., 120°C, 150°C). The temperature should be chosen based on the expected processing or use conditions. b. At regular intervals, remove samples for color measurement.

4. Data Analysis: a. Measure the color change (ΔE) as described in Protocol 1. b. Plot ΔE versus time at temperature to evaluate the thermal stability of the formulations.

Visualizations

Discoloration_Pathway cluster_degradation Degradation Initiation cluster_propagation Propagation & Discoloration UV_Heat UV Radiation / Heat Polymer_CI Polymer + this compound UV_Heat->Polymer_CI Free_Radicals Free Radicals (P·, Cl·) Polymer_CI->Free_Radicals Initiation Oxidation Peroxy Radicals (POO·) Free_Radicals->Oxidation Reaction with O2 Degradation_Products Degradation Products (Chromophores, HCl) Oxidation->Degradation_Products Chain Scission, Crosslinking Discoloration Yellowing / Discoloration Degradation_Products->Discoloration Absorption of Visible Light

Caption: Proposed degradation pathway leading to discoloration of polymers containing this compound.

Stabilization_Workflow cluster_stabilization Stabilization Mechanism cluster_polymer Protected Polymer UV_Absorber UV Absorber Polymer_Matrix Polymer Matrix UV_Absorber->Polymer_Matrix Protects HALS HALS HALS->Polymer_Matrix Protects Antioxidant Antioxidant Antioxidant->Polymer_Matrix Protects Free_Radicals_Input Free Radicals Free_Radicals_Input->HALS Scavenges Free_Radicals_Input->Antioxidant Neutralizes UV_Heat_Input UV Radiation / Heat UV_Heat_Input->UV_Absorber Absorbs & Dissipates Stable_Polymer Stable Polymer (No Discoloration) Polymer_Matrix->Stable_Polymer Results in

References

Technical Support Center: Polymerization of Chlorendic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of chlorendic acid and its derivatives.

Troubleshooting Guides

This section addresses common problems encountered during the polymerization of chlorendic acid derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my polymerization reaction showing low or no conversion?

Answer:

Low or no conversion in the polymerization of chlorendic acid derivatives can be attributed to several factors, often related to the inherent reactivity of the monomers and reaction conditions.

  • Steric Hindrance: The bulky, chlorinated bicyclic structure of chlorendic acid and its anhydride introduces significant steric hindrance. This can impede the approach of other monomers and reduce the reaction rate compared to less hindered anhydrides.

  • Inadequate Temperature: Polycondensation reactions require sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics will be very slow.

  • Catalyst Issues: The absence, improper choice, or insufficient amount of a catalyst can lead to a stalled reaction.

  • Monomer Impurities: The presence of impurities in the chlorendic acid/anhydride or the co-monomers (e.g., glycols) can inhibit the polymerization process. Chlorendic anhydride can also hydrolyze to chlorendic acid in the presence of moisture, which can affect the stoichiometry and reaction kinetics.[1][2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10°C, while monitoring the reaction progress (e.g., by measuring the acid value). Be cautious of potential side reactions at excessively high temperatures.

  • Select an Appropriate Catalyst: For polyesterification, common catalysts include p-toluenesulfonic acid, zinc acetate, or antimony trioxide.[3] Ensure the catalyst is active and used at the recommended concentration.

  • Ensure Monomer Purity: Use high-purity monomers. Chlorendic anhydride should be stored in a dry environment to prevent hydrolysis.

  • Adjust Monomer Ratio: A slight excess of the more volatile monomer (often the glycol) can be used to compensate for any loss during the reaction and drive the equilibrium towards the polymer.

Question 2: The resulting polymer is discolored (dark or yellow). How can I prevent this?

Answer:

Discoloration in chlorendic acid-based polyesters is a common issue, often arising from oxidation and side reactions at the high temperatures required for polymerization.

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the degradation of the polymer backbone and the formation of colored byproducts.

  • Oxidation: The presence of oxygen in the reaction vessel can cause oxidative degradation of the monomers and the growing polymer chains.

  • Impurities: Trace impurities in the reactants can act as catalysts for color-forming side reactions.

Troubleshooting Steps:

  • Use an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon blanket to minimize oxidation.

  • Optimize Reaction Time and Temperature: Aim for the lowest possible temperature and shortest reaction time that still allows for the desired conversion.

  • Utilize Color Inhibitors: The addition of a combination of phosphoric acid and an antioxidant like 2,6-di-t-butyl-p-cresol has been shown to inhibit color formation during the esterification reaction.

Question 3: The molecular weight of my polymer is lower than expected. What can I do to increase it?

Answer:

Achieving high molecular weight in the polycondensation of chlorendic acid derivatives can be challenging due to equilibrium limitations and side reactions.

  • Incomplete Reaction: The reaction may not have reached a high enough conversion to build long polymer chains.

  • Inefficient Water Removal: In polyesterification, water is a byproduct. If not efficiently removed, it can hydrolyze the ester linkages, shifting the equilibrium back towards the monomers and limiting the molecular weight.

  • Side Reactions: Side reactions, such as the Ordelt reaction (addition of hydroxyl groups across the double bond of maleic anhydride if used as a co-monomer), can consume functional groups and disrupt the stoichiometry, thereby limiting chain growth.[4]

Troubleshooting Steps:

  • Efficient Water Removal: Use a Dean-Stark trap or apply a vacuum during the later stages of the reaction to effectively remove water and drive the reaction to completion.

  • Monitor Reaction Progress: Track the acid value of the reaction mixture. The reaction should be continued until a low and constant acid value is reached, indicating high conversion.

  • Precise Stoichiometry: Ensure an accurate 1:1 molar ratio of the reacting functional groups (e.g., anhydride to diol).

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of chlorendic acid derivatives?

A1: The main challenges stem from the unique structure of chlorendic acid. The high chlorine content and the rigid, bulky bicyclic structure lead to:

  • Steric Hindrance: Slows down the polymerization reaction rate.

  • High Melting Point: Requires high reaction temperatures, which can lead to side reactions and discoloration.

  • Solubility Issues: The resulting polymers can have limited solubility in common organic solvents.

Q2: What type of polymerization is typically used for chlorendic anhydride?

A2: Chlorendic anhydride is most commonly used in polycondensation reactions , specifically for the synthesis of unsaturated polyester resins and as a hardener for epoxy resins.[5] In these reactions, the anhydride ring opens and reacts with nucleophiles like hydroxyl groups from glycols or epoxy groups.

Q3: How can I monitor the progress of a polyesterification reaction with chlorendic anhydride?

A3: The most common method is to periodically measure the acid value of the reaction mixture. The acid value is a measure of the concentration of unreacted carboxylic acid groups. As the polymerization proceeds, the acid value decreases. The reaction is typically considered complete when the acid value reaches a low and constant value.[6]

Q4: What are the typical reaction conditions for preparing an unsaturated polyester resin with chlorendic anhydride?

A4: Typical conditions involve reacting chlorendic anhydride with a glycol (like propylene glycol or ethylene glycol) and often another dicarboxylic acid or anhydride (like maleic anhydride to introduce unsaturation) at temperatures ranging from 180°C to 220°C . The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. A catalyst is often used to increase the reaction rate.[7]

Q5: Are there any specific safety precautions I should take when working with chlorendic anhydride?

A5: Yes. Chlorendic anhydride is a hazardous substance. It is important to:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Chlorendic anhydride readily hydrolyzes to chlorendic acid in the presence of water.[1][2] Chlorendic acid is suspected of causing cancer.[1]

Quantitative Data

Table 1: Typical Reactant Ratios and their Effect on Unsaturated Polyester Resin Properties

Chlorendic Anhydride (mol%)Maleic Anhydride (mol%)Phthalic Anhydride (mol%)Glycol (e.g., Propylene Glycol) (mol%)Expected Resin Properties
303040105-110Good flame retardancy and mechanical strength.
50500105-110High flame retardancy, potentially more brittle.
205030105-110Balanced properties with good flexibility and moderate flame retardancy.

Note: A slight excess of glycol is often used to compensate for losses due to volatilization.

Table 2: Influence of Reaction Temperature and Time on Acid Value

Temperature (°C)Reaction Time (hours)Typical Final Acid Value (mg KOH/g)
1808-1240-50
2006-1025-35
2204-8<20

Note: These are approximate values and will vary depending on the specific reactants, their ratios, and the catalyst used.

Experimental Protocols

Detailed Methodology for the Synthesis of a Chlorendic Anhydride-Based Unsaturated Polyester Resin

Materials:

  • Chlorendic Anhydride

  • Maleic Anhydride

  • Propylene Glycol

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (inhibitor for premature crosslinking)

  • Nitrogen gas supply

  • Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Reactor Setup: Assemble the reaction kettle and ensure all joints are well-sealed. Start a gentle flow of nitrogen through the reactor to create an inert atmosphere.

  • Charging Reactants: Charge the propylene glycol into the reaction kettle and start the stirrer.

  • Heating and Monomer Addition: Begin heating the propylene glycol to approximately 80°C. Once the temperature is stable, slowly add the chlorendic anhydride and maleic anhydride to the kettle.

  • Catalyst and Inhibitor Addition: Once the anhydrides have dissolved, add the p-toluenesulfonic acid catalyst and a small amount of hydroquinone.

  • Reaction Progression: Gradually increase the temperature to 190-200°C. Water will begin to form as a byproduct of the esterification reaction and will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Every hour, take a small sample from the reaction mixture and determine its acid value.

  • Reaction Completion: Continue the reaction until the acid value drops to the desired level (typically below 35 mg KOH/g). This may take several hours.

  • Cooling and Dilution: Once the desired acid value is reached, turn off the heating and allow the reactor to cool to around 100°C. If desired, the polyester can be diluted with a reactive monomer like styrene at this stage.

  • Discharge and Storage: Discharge the final resin into a suitable container and store it in a cool, dark place.

Visualizations

experimental_workflow start Start: Assemble Reactor charge_glycol Charge Propylene Glycol start->charge_glycol heat_glycol Heat Glycol to 80°C charge_glycol->heat_glycol add_anhydrides Add Chlorendic and Maleic Anhydrides heat_glycol->add_anhydrides add_catalyst Add Catalyst and Inhibitor add_anhydrides->add_catalyst heat_reaction Heat to 190-200°C add_catalyst->heat_reaction collect_water Collect Water in Dean-Stark Trap heat_reaction->collect_water monitor_acid_value Monitor Acid Value collect_water->monitor_acid_value low_acid_value Acid Value < 35? monitor_acid_value->low_acid_value low_acid_value->monitor_acid_value No cool_down Cool to 100°C low_acid_value->cool_down Yes dilute Dilute with Styrene (Optional) cool_down->dilute end End: Discharge and Store Resin dilute->end troubleshooting_workflow start Problem Encountered issue Identify the Issue start->issue low_conversion Low Conversion issue->low_conversion Low Conversion discoloration Discoloration issue->discoloration Discoloration low_mw Low Molecular Weight issue->low_mw Low Mol. Weight cause_conversion Potential Causes: - Steric Hindrance - Low Temperature - Catalyst Issue low_conversion->cause_conversion cause_discoloration Potential Causes: - Oxidation - High Temperature - Impurities discoloration->cause_discoloration cause_low_mw Potential Causes: - Incomplete Reaction - Inefficient Water Removal - Side Reactions low_mw->cause_low_mw solution_conversion Solutions: - Increase Temperature - Check Catalyst - Purify Monomers cause_conversion->solution_conversion solution_discoloration Solutions: - Use Inert Atmosphere - Optimize Temp/Time - Use Color Inhibitors cause_discoloration->solution_discoloration solution_low_mw Solutions: - Efficient Water Removal - Monitor Acid Value - Precise Stoichiometry cause_low_mw->solution_low_mw

References

Minimizing by-product formation in chlorendic anhydride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of chlorendic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing chlorendic anhydride?

A1: Chlorendic anhydride is synthesized via the Diels-Alder reaction of hexachlorocyclopentadiene (HCCPD) and maleic anhydride (MA). This [4+2] cycloaddition reaction is typically performed at elevated temperatures.

Q2: What are the most common impurities or by-products in chlorendic anhydride synthesis?

A2: The most common impurities are unreacted starting materials (HCCPD and maleic anhydride), and chlorendic acid, which is formed by the hydrolysis of the anhydride product.[1][2] Commercial chlorendic anhydride may contain 1-3% chlorendic acid.[2] Discolored products may also contain colored impurities, such as compounds with conjugated double bonds.

Q3: Why is an oxygen-containing atmosphere sometimes recommended over an inert atmosphere?

A3: Surprisingly, conducting the reaction in an atmosphere containing 2 to 21 volume percent oxygen can result in a product with improved color.[3] It is theorized that oxygen helps to oxidize colored impurities into colorless ones.[3]

Q4: Can this reaction be performed without a solvent?

A4: Yes, a key advantage of modern synthesis methods is the ability to react hexachlorocyclopentadiene with a stoichiometric excess of maleic anhydride in the absence of solvents.[3] This approach avoids the flammability, recovery, and disposal issues associated with hydrocarbon solvents.[3]

Q5: What is the role of reactant purity in minimizing by-products?

A5: The purity of the reactants is crucial. To minimize the formation of undesirable by-products, it is recommended that the concentration of impurities in both hexachlorocyclopentadiene and maleic anhydride does not exceed 2% by weight.[3]

Troubleshooting Guide

Problem 1: The final chlorendic anhydride product is discolored (yellow to brown).

  • Potential Cause 1: Presence of Colored Impurities. The formation of compounds with conjugated double bonds can lead to discoloration.[3]

    • Solution: Introduce a controlled flow of air or an oxygen-containing gas (2-21 vol%) into the reaction mixture. This can help oxidize colored impurities to colorless compounds.[3]

  • Potential Cause 2: High Reaction Temperature. Excessive heat can lead to decomposition and the formation of colored by-products. Chlorendic acid, for example, tends to discolor when heated.[2]

    • Solution: Carefully control the reaction temperature, preferably maintaining it between 150°C and 175°C.[3] Avoid prolonged heating or excessive temperatures during purification steps.

Problem 2: The product contains a significant amount of chlorendic acid.

  • Potential Cause: Hydrolysis. Chlorendic anhydride is susceptible to hydrolysis, reacting with water to form chlorendic acid. This can occur if the reactants, solvent (if used), or equipment are not sufficiently dry.[2][4] The half-life for the hydrolysis of chlorendic anhydride in an aqueous solution is approximately one hour.[2]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous grade reactants and solvents if possible. Store the final product in a desiccator or under an inert, dry atmosphere to prevent moisture absorption.

Problem 3: Low yield of chlorendic anhydride.

  • Potential Cause 1: Sub-optimal Molar Ratio of Reactants. An insufficient amount of maleic anhydride can lead to incomplete conversion of the hexachlorocyclopentadiene.

    • Solution: Use a stoichiometric excess of maleic anhydride. A molar ratio of at least 1.1:1 of maleic anhydride to hexachlorocyclopentadiene is recommended.[3]

  • Potential Cause 2: Inadequate Reaction Temperature. The reaction temperature may be too low for the reaction to proceed efficiently.

    • Solution: Ensure the reaction temperature is maintained at a minimum of 120°C, and preferably in the optimal range of 150°C to 175°C, to ensure all reactants are in a liquid or solubilized state.[3]

  • Potential Cause 3: Polymerization Side Reactions. Although less common with hexachlorocyclopentadiene, conjugated dienes can sometimes undergo polymerization.

    • Solution: While not explicitly cited for this specific reaction, the introduction of a polymerization inhibitor could be considered in problematic cases, a technique used in other Diels-Alder reactions.[1]

Data and Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationaleSource
Molar Ratio (MA:HCCPD) ≥ 1.1 : 1Ensures complete conversion of HCCPD.[3]
Reaction Temperature 150°C - 175°CMaintains reactants in a liquid/solubilized state and promotes an efficient reaction rate.[3]
Reaction Atmosphere 2-21 vol% OxygenImproves product color by oxidizing colored impurities.[3]
Solvent None (Solvent-free)Avoids solvent-related by-products, flammability, and disposal issues.[3]
Table 2: Common Impurities in Chlorendic Anhydride/Acid
ImpurityTypical ConcentrationSource
Chlorendic Acid 1-3% in commercial anhydrideHydrolysis of the anhydride product.
Maleic Anhydride ≤ 0.25% in technical-grade acidUnreacted starting material.
Water ≤ 0.25% in technical-grade acidResidual moisture.
Hexachlorocyclopentadiene ≤ 50 ppm in technical-grade acidUnreacted starting material.

Experimental Protocol: Solvent-Free Synthesis of Chlorendic Anhydride

This protocol is adapted from patent literature and is intended for research purposes.[3] Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn at all times.

Equipment:

  • Glass reactor equipped with a heating mantle, thermometer, water-cooled condenser, mechanical stirrer, and a gas inlet tube.

  • Pressure-equalizing addition funnel with heating capabilities.

Reagents:

  • Hexachlorocyclopentadiene (HCCPD)

  • Maleic Anhydride (MA)

  • Compressed air or a certified gas mixture with 2-21% oxygen.

Procedure:

  • Reactor Setup: Assemble the glass reactor, ensuring all components are clean and dry.

  • Charge Reactor: Charge the reactor with hexachlorocyclopentadiene.

  • Melt Maleic Anhydride: In the heated addition funnel, melt the maleic anhydride. A stoichiometric excess of at least 1.1 moles of MA per mole of HCCPD should be used.

  • Initiate Stirring and Heating: Begin stirring the HCCPD and heat the reactor to the reaction temperature (150°C - 175°C).

  • Introduce Oxygen: Start a slow bubbling of the oxygen-containing gas through the gas inlet tube into the HCCPD.

  • Add Maleic Anhydride: Slowly add the molten maleic anhydride from the addition funnel to the stirred, heated HCCPD in the reactor.

  • Reaction Monitoring: Maintain the reaction temperature and stirring for a period sufficient to ensure complete reaction. The reaction progress can be monitored by analytical techniques such as GC to check for the disappearance of starting materials.

  • Product Isolation: Once the reaction is complete, the molten product mixture can be poured from the reactor into a suitable container and allowed to cool and solidify. The resulting brittle solid can be fragmented for use.

Visualizations

Reaction_Pathway A Hexachlorocyclopentadiene (HCCPD) C Chlorendic Anhydride A->C Diels-Alder Reaction (Heat, 150-175°C) B Maleic Anhydride (MA) B->C

Caption: Diels-Alder synthesis of chlorendic anhydride.

Hydrolysis_Byproduct Anhydride Chlorendic Anhydride Acid Chlorendic Acid (By-product) Anhydride->Acid Hydrolysis Water Water (H₂O) Water->Acid

Caption: Formation of chlorendic acid via hydrolysis.

Troubleshooting_Workflow start Synthesis Issue Identified issue What is the primary issue? start->issue discolor Product is Discolored issue->discolor Discoloration low_yield Low Yield issue->low_yield Yield acid_present High Chlorendic Acid Content issue->acid_present Purity sol_discolor Check Temp Control Introduce O₂ Atmosphere discolor->sol_discolor sol_yield Verify Molar Ratio (≥1.1 MA) Confirm Temp (150-175°C) low_yield->sol_yield sol_acid Ensure Dry Reactants & Glassware acid_present->sol_acid

References

Technical Support Center: Controlling the Cure Kinetics of Chlorendic Anhydride Epoxy Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with chlorendic anhydride epoxy systems. It provides troubleshooting guidance and answers to frequently asked questions to help you effectively control the cure kinetics of these formulations in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the curing of chlorendic anhydride epoxy systems in a question-and-answer format.

Question: Why is my epoxy system curing too slowly or not at all?

Answer: An unexpectedly slow or incomplete cure in chlorendic anhydride epoxy systems can be attributed to several factors:

  • Inadequate Temperature: Chlorendic anhydride systems require elevated temperatures to cure effectively. Ensure your curing oven is properly calibrated and reaching the target temperature. A typical cure schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to achieve full crosslinking.[1]

  • Incorrect Stoichiometry: The ratio of chlorendic anhydride to epoxy resin is critical. An excess or deficit of the anhydride can lead to an incomplete reaction. It is generally recommended to use a stoichiometric ratio or a slight excess of anhydride.[1][2]

  • Insufficient or Inactive Accelerator: The reaction between epoxy resins and anhydrides is inherently slow and requires a catalyst or accelerator.[2][3] Verify that the correct amount of accelerator has been added and that it has not degraded. Common accelerators include tertiary amines and imidazoles.[3]

  • Moisture Contamination: Chlorendic anhydride is sensitive to moisture and can hydrolyze to chlorendic acid.[2][4][5] This can affect the curing reaction and the final properties of the cured product. Ensure all components and equipment are dry before mixing.

Question: My cured epoxy is brittle. What could be the cause?

Answer: Brittleness in the final cured product is a common issue and can stem from the following:

  • High Crosslink Density: Chlorendic anhydride is a di-functional hardener which can lead to a high crosslink density, resulting in a rigid and potentially brittle polymer network.

  • Cure Temperature and Ramp Rate: A rapid increase in temperature or an excessively high cure temperature can lead to a rapid, uncontrolled reaction (exotherm), which can build stress into the material and cause brittleness. A more gradual temperature ramp and a staged curing process can help mitigate this.[1]

  • Formulation: The choice of epoxy resin and the addition of flexibilizers or toughening agents can significantly impact the brittleness of the final product.

Question: I am observing a strong exotherm during curing. How can I control it?

Answer: An excessive exotherm can lead to thermal degradation, internal stresses, and even cracking of the cured part. To control the exotherm:

  • Reduce the Mass of the Sample: Curing a large mass of epoxy at once will generate more heat. If possible, cast smaller volumes or use a mold with a larger surface area to dissipate heat more effectively.

  • Lower the Initial Cure Temperature: Starting the cure at a lower temperature will slow down the reaction rate and reduce the peak exotherm.[1]

  • Use a Less Reactive Accelerator: Different accelerators have different levels of activity. Opting for a less reactive accelerator can provide a more controlled cure profile.

  • Staged Curing: Employing a multi-step cure schedule with gradual temperature increases allows for better management of the heat generated during the reaction.[1]

Question: The viscosity of my mixed system is too low. What can I do?

Answer: A low initial viscosity can be advantageous for impregnation and wetting of reinforcements, but in some applications, a higher viscosity is desired to prevent resin drainage. To increase the viscosity:

  • Incorporate Fillers: Adding fillers such as silica, talc, or glass fibers can significantly increase the viscosity of the system.

  • Use a Higher Viscosity Epoxy Resin: The initial viscosity of the system is largely determined by the viscosity of the epoxy resin.

  • Partial Pre-reaction: A controlled, short-duration, low-temperature heating of the mixed system can initiate a partial reaction, leading to an increase in viscosity before the main curing stage.

Frequently Asked Questions (FAQs)

What is the primary role of chlorendic anhydride in epoxy systems? Chlorendic anhydride serves as a hardener or curing agent for epoxy resins.[4][6][7] Its high chlorine content also imparts excellent flame retardant properties to the cured product.[8]

What are the typical curing temperatures for chlorendic anhydride epoxy systems? Curing is typically performed at elevated temperatures, often in a staged process. A common schedule might involve an initial cure at 90-120°C followed by a post-cure at 150-200°C to ensure complete reaction and development of optimal properties.[1][9]

What types of accelerators are effective with chlorendic anhydride? Tertiary amines, such as benzyldimethylamine (BDMA), and various imidazoles are commonly used to accelerate the cure of epoxy-anhydride systems.[3] The choice and concentration of the accelerator will significantly influence the gel time and overall cure rate.

How does moisture affect chlorendic anhydride epoxy systems? Chlorendic anhydride is susceptible to hydrolysis in the presence of moisture, forming chlorendic acid.[2][4][5] This can alter the stoichiometry and reactivity of the system, potentially leading to incomplete cure and compromised properties of the final product. It is crucial to handle and store chlorendic anhydride in a dry environment.

Is it possible to cure chlorendic anhydride epoxy systems at room temperature? No, epoxy-anhydride systems, including those with chlorendic anhydride, require elevated temperatures to initiate and complete the curing reaction.[10]

Quantitative Data

The following table provides illustrative examples of cure schedules for a typical chlorendic anhydride epoxy system. The exact times and temperatures will depend on the specific epoxy resin, the mass of the sample, and the desired properties.

Accelerator TypeAccelerator Concentration (phr*)Initial CurePost-CureApproximate Gel Time at Initial Cure Temp.
None0120°C for 4 hours180°C for 4 hours> 4 hours
Tertiary Amine (e.g., BDMA)0.5 - 1.5100°C for 2 hours160°C for 3 hours60 - 90 minutes
Imidazole (e.g., 2-Methylimidazole)0.2 - 0.890°C for 2 hours150°C for 4 hours45 - 75 minutes

*phr = parts per hundred parts of resin

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis

  • Objective: To determine the heat of reaction, peak exotherm temperature, and degree of cure.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the thoroughly mixed chlorendic anhydride epoxy formulation into a standard aluminum DSC pan. Seal the pan hermetically.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Dynamic Scan: Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min). This will allow for the determination of the total heat of reaction (ΔH_total).

    • Isothermal Scan: For isothermal cure studies, rapidly heat the sample to the desired cure temperature and hold for a specified time until the reaction is complete (i.e., the heat flow returns to the baseline).

    • Analysis:

      • Integrate the area under the exotherm peak in the dynamic scan to calculate the total heat of reaction.

      • For partially cured samples, run a dynamic scan to measure the residual heat of reaction (ΔH_residual). The degree of cure can be calculated as: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100

2. Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure Progression

  • Objective: To qualitatively and quantitatively monitor the disappearance of reactive functional groups (epoxide and anhydride) and the appearance of new functional groups (ester and hydroxyl).

  • Methodology:

    • Sample Preparation: Cast a thin film of the mixed epoxy formulation onto a salt plate (e.g., KBr or NaCl) or use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition:

      • Acquire an initial FTIR spectrum of the uncured mixture.

      • Place the sample in a heated cell or on a heated ATR stage at the desired cure temperature.

      • Acquire spectra at regular intervals throughout the curing process.

    • Analysis:

      • Monitor the decrease in the intensity of the epoxide peak (around 915 cm⁻¹) and the anhydride carbonyl peaks (around 1780 and 1850 cm⁻¹).

      • Monitor the increase in the intensity of the ester carbonyl peak (around 1740 cm⁻¹) and the hydroxyl peak (broad peak around 3400 cm⁻¹).

      • The degree of conversion of the epoxy groups can be estimated by normalizing the area of the epoxide peak at a given time to its initial area.

3. Rheometry for Determining Viscosity and Gel Time

  • Objective: To measure the change in viscosity as a function of time and temperature and to determine the gel point.

  • Methodology:

    • Instrument Setup: Use a rheometer with parallel plate geometry. Set the desired isothermal cure temperature.

    • Sample Loading: Place a sufficient amount of the mixed epoxy formulation onto the bottom plate to ensure the gap between the plates is completely filled.

    • Measurement:

      • Start the measurement in oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.

      • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

    • Analysis:

      • The gel point is identified as the time at which the storage modulus (G') and the loss modulus (G'') crossover (G' = G'').[11][12] At this point, the material transitions from a liquid-like to a solid-like state.

      • The viscosity profile provides information on the working life of the formulation at that temperature.

Visualizations

Cure_Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Curing Issue Observed SlowCure Slow or Incomplete Cure Start->SlowCure Brittle Brittle Cured Product Start->Brittle Exotherm High Exotherm Start->Exotherm Temp Incorrect Temperature SlowCure->Temp Stoich Incorrect Stoichiometry SlowCure->Stoich Catalyst Insufficient/Inactive Accelerator SlowCure->Catalyst Moisture Moisture Contamination SlowCure->Moisture Crosslink High Crosslink Density Brittle->Crosslink RampRate Fast Cure Ramp Rate Brittle->RampRate Exotherm->Catalyst Exotherm->RampRate Mass Large Sample Mass Exotherm->Mass Calibrate Calibrate Oven / Adjust Temp Temp->Calibrate Recalculate Verify Stoichiometry Stoich->Recalculate CheckCat Check Accelerator Catalyst->CheckCat Dry Ensure Dry Conditions Moisture->Dry Formulate Adjust Formulation Crosslink->Formulate SlowRamp Use Staged Curing RampRate->SlowRamp ReduceMass Reduce Sample Mass Mass->ReduceMass

Caption: Troubleshooting workflow for common curing issues.

Cure_Kinetics_Analysis_Workflow cluster_formulation Formulation cluster_analysis Analysis Techniques cluster_outputs Outputs Start Mix Epoxy, Chlorendic Anhydride, & Accelerator DSC DSC Analysis Start->DSC FTIR FTIR Analysis Start->FTIR Rheometry Rheometry Start->Rheometry HeatFlow Heat Flow vs. Temp/Time (ΔH, Tg, % Cure) DSC->HeatFlow Spectra IR Spectra vs. Time (Functional Group Conversion) FTIR->Spectra Viscosity Viscosity, G', G'' vs. Time (Gel Time, Working Life) Rheometry->Viscosity

Caption: Experimental workflow for cure kinetics analysis.

References

Validation & Comparative

A Comparative Analysis of Chlorendic Imide and Other Halogenated Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halogenated flame retardants (HFRs) are a class of chemical compounds containing chlorine or bromine that are incorporated into materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1][2] Chlorendic imide, derived from chlorendic acid, is a reactive chlorinated flame retardant, meaning it chemically bonds with the polymer matrix.[3][4] This guide provides an objective comparison of this compound with other prominent halogenated flame retardants, including Tetrabromobisphenol A (TBBPA), Decabromodiphenyl ether (DecaBDE), and Dechlorane Plus. The comparison focuses on performance, mechanism of action, and environmental considerations, supported by available data.

Halogenated flame retardants primarily function in the gas phase of a fire.[1][5] When the polymer heats up, the HFR decomposes and releases halogen radicals (e.g., Cl•, Br•). These radicals interfere with the combustion chain reaction in the flame, scavenging high-energy free radicals like H• and •OH, thus quenching the fire.[2][5] Brominated flame retardants are generally considered more effective than their chlorinated counterparts because the C-Br bond is weaker than the C-Cl bond, allowing the bromine radicals to be released at a more optimal temperature range for interrupting combustion.[2][5]

Performance Comparison of Halogenated Flame Retardants

The selection of a flame retardant depends on the polymer type, processing conditions, and the required fire safety standards for the end-product. Both reactive HFRs, like this compound and TBBPA (when used in epoxy resins), and additive HFRs, like DecaBDE and Dechlorane Plus, have distinct advantages and disadvantages. Reactive flame retardants are chemically bound to the polymer, which prevents them from leaching out over time, a significant environmental and safety advantage.[4][6] Additive flame retardants are physically mixed with the polymer and can migrate out of the product over its lifespan.[2]

This compound (and its precursors) is a chlorinated reactive flame retardant known for its high chlorine content and thermal stability. It is used in unsaturated polyester resins, epoxy resins, polyurethane foams, and coatings.[3][4][7] Its reactive nature ensures permanence and it can also improve the heat distortion temperature, corrosion resistance, and abrasion resistance of the final material.[4][8]

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants.[9][10] It can be used as a reactive flame retardant in epoxy resins for printed circuit boards and as an additive flame retardant in plastics like ABS.[9][11] TBBPA offers excellent flame retardancy and good thermal stability.[9] However, concerns have been raised about its potential for bioaccumulation and endocrine disruption.[9][10]

Decabromodiphenyl ether (DecaBDE) is an additive brominated flame retardant that was widely used in plastics, textiles, and electronics.[12][13] It provides high flame retardant efficiency at a relatively low cost.[1][14] However, due to its persistence, bioaccumulation, and potential for forming more toxic lower-brominated PBDEs, its use has been phased out or restricted in many regions.[12][13][15]

Dechlorane Plus (DP) is a high-production-volume chlorinated additive flame retardant.[16] It has been used in various polymers, such as nylon and polyester. For a long time, its presence in the environment was not widely known, but it is now recognized as a global contaminant found in various environmental compartments and biota.[16][17]

Data Presentation

The following tables summarize the key properties and performance characteristics of this compound and the selected alternative halogenated flame retardants. The data is compiled from various sources and represents typical values and characteristics. Direct side-by-side comparative data under identical conditions is scarce in publicly available literature.

Table 1: General Properties of Selected Halogenated Flame Retardants

PropertyThis compound (from Chlorendic Acid/Anhydride)Tetrabromobisphenol A (TBBPA)Decabromodiphenyl ether (DecaBDE)Dechlorane Plus (DP)
Halogen Content High Chlorine Content~58% Bromine~83% Bromine[14]High Chlorine Content
Type Reactive[4]Reactive or Additive[9]Additive[13]Additive[16]
Primary Applications Unsaturated polyesters, epoxy resins, polyurethane foams, coatings[3][4]Epoxy resins (printed circuit boards), ABS, polystyrene[9][11]Plastics (HIPS, PBT), textiles, electronics casings[12][13]Electrical wires and cables, connectors, roofing materials[17]
Key Advantages Permanent (no leaching), improves thermal and corrosion resistance[4]High efficiency, good thermal and electrical properties[9][18]High efficiency, low cost[1]High thermal stability
Regulatory Status In use; precursors produced in high volumes[3][7]In use, but under scrutiny and restricted in some applications[9][19]Production and use largely phased out/banned in many regions[12][15]Under scrutiny as a persistent organic pollutant[16]

Table 2: Performance Characteristics (Illustrative)

Performance MetricThis compoundTBBPADecaBDEDechlorane Plus
Flame Retardancy Efficiency GoodExcellent[9]Excellent[14]Good
Thermal Stability Good, improves heat distortion temperature of resins[4]Good[9]High (Melting point >300°C)[14]High
Effect on Polymer Properties Can enhance mechanical and chemical resistance[4]Can act as a plasticizerGenerally requires synergists like antimony trioxide[20]Can be used in high-temperature applications
Environmental/Health Concerns Covalently bonded, reducing leaching potential[3][6]Bioaccumulation, potential endocrine disruptor, toxic combustion byproducts[9][19]Persistent, bioaccumulative, toxic, and degrades to more toxic compounds[15][21]Persistent, bioaccumulative, and subject to long-range transport[16][17]

Experimental Protocols

Below are the detailed methodologies for key flammability experiments commonly used to evaluate the performance of flame retardants.

Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2

The Limiting Oxygen Index test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to just support flaming combustion of a material.[22][23] A higher LOI value indicates better flame retardancy.[24]

  • Specimen Preparation: A small, vertically oriented specimen of the material is prepared, typically in the form of a bar or sheet of specific dimensions.[23]

  • Apparatus: The specimen is placed in a vertical glass chimney. A mixture of oxygen and nitrogen flows upwards through the chimney. The concentration of oxygen can be precisely controlled.[25]

  • Ignition: The top edge of the specimen is ignited with a flame from a gas burner.[23]

  • Observation: The oxygen concentration is adjusted until the flame on the specimen is self-extinguishing within a specific timeframe after ignition.

  • Determination: The LOI is the oxygen concentration (in volume percent) at which the material just supports combustion under the specified test conditions. The procedure is repeated with different oxygen concentrations to pinpoint the minimum value.[24]

UL 94 Flammability Test - Vertical Burn Test (V-0, V-1, V-2)

The UL 94 standard is widely used to determine the flammability of plastic materials used in devices and appliances.[26] The vertical burn test is one of the most common configurations.

  • Specimen Preparation: Five bar-shaped specimens of a specific size (typically 125 mm x 13 mm) are prepared for each material thickness.[27]

  • Apparatus: A specimen is clamped vertically at its top end. A layer of dry absorbent cotton is placed below the specimen to detect any flaming drips.[27]

  • Procedure:

    • A calibrated Bunsen burner flame (20 mm high) is applied to the bottom edge of the specimen for 10 seconds and then removed.[27]

    • The duration of flaming combustion (afterflame time) is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.[27]

    • The afterflame time and any afterglow time are recorded.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, total combustion time for the five specimens, and whether the specimens dripped flaming particles that ignited the cotton below.[26][27] V-0 is the highest (most flame-retardant) classification.

Cone Calorimetry - ASTM E1354 / ISO 5660-1

The cone calorimeter is one of the most versatile bench-scale fire testing instruments. It measures various parameters related to heat release, which is a critical indicator of fire hazard.[28]

  • Specimen Preparation: A flat specimen, typically 100 mm x 100 mm, is wrapped in aluminum foil, leaving the top surface exposed, and placed in a holder.[29]

  • Apparatus: The specimen is placed horizontally under a conical-shaped radiant electrical heater. The heater provides a constant heat flux (e.g., 35 or 50 kW/m²) to the specimen's surface.[28][29]

  • Procedure:

    • The specimen is heated, and the combustible gases it emits are ignited by a spark igniter.

    • During the test, the oxygen concentration in the exhaust gas stream is continuously measured.

    • The instrument calculates the heat release rate (HRR) based on the principle of oxygen consumption (the amount of heat released is directly proportional to the amount of oxygen consumed).[28]

  • Data Collected: Key parameters measured or calculated include:

    • Time to ignition (TTI)

    • Heat Release Rate (HRR), especially the peak HRR

    • Total Heat Released (THR)

    • Mass loss rate

    • Smoke production rate

Mandatory Visualization

G General Mechanism of Halogenated Flame Retardants cluster_solid_phase Solid Phase (Polymer) cluster_gas_phase Gas Phase (Flame) Polymer Polymer + HFR (RX) Decomposition Polymer & HFR Decomposition Polymer->Decomposition Heat Heat Heat->Polymer Fuel Flammable Gases (Fuel) Decomposition->Fuel HX Halogen Acid (HX) Decomposition->HX X_rad Halogen Radical (X•) Decomposition->X_rad Combustion Combustion Chain Reaction H• + O2 -> •OH + O• •OH + CO -> CO2 + H• Fuel->Combustion Fuel->Combustion Enters Flame HX_gas HX (from solid phase) HX->HX_gas X_rad_gas X• (from solid phase) X_rad->X_rad_gas H_rad H• Combustion->H_rad Propagates OH_rad •OH Combustion->OH_rad Propagates H_rad->HX_gas Scavenging OH_rad->X_rad_gas Scavenging H2O H2O (Water) X_rad_gas->H2O Forms H2O HX_gas->X_rad_gas Reforms X•

Caption: Gas-phase radical scavenging mechanism of halogenated flame retardants (HFRs).

G Experimental Workflow for Cone Calorimetry (ASTM E1354) Start Start Prep Prepare Specimen (100x100 mm) Start->Prep Mount Mount Specimen in Holder (Wrapped in Foil) Prep->Mount Place Place Under Conical Heater Mount->Place Expose Expose to Heat Flux (e.g., 35 kW/m²) Place->Expose Ignite Ignite Volatiles (Spark Igniter) Expose->Ignite Measure Continuously Measure: - O2 Consumption - Exhaust Flow - Smoke Obscuration Ignite->Measure Calculate Calculate Key Parameters Measure->Calculate Data Output Data: - Heat Release Rate (HRR) - Time to Ignition (TTI) - Total Heat Released (THR) - Smoke Production Calculate->Data End End Data->End

Caption: Standard workflow for evaluating material flammability using a cone calorimeter.

References

A Comparative Spectroscopic Guide: Chlorendic Imide vs. Phthalimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of chlorendic imide and a common non-halogenated alternative, phthalimide. The objective is to furnish researchers with the necessary Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopic data to characterize these compounds, supported by detailed experimental protocols.

Introduction

This compound, a derivative of chlorendic acid, is a halogenated cyclic dicarboximide. Its highly chlorinated bicyclic structure imparts unique properties, including flame retardancy and thermal stability, making it a molecule of interest in materials science and as a synthon in organic chemistry. Phthalimide, an aromatic dicarboximide, serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and polymers. This guide presents a side-by-side comparison of the key spectroscopic features of these two imides to aid in their identification and differentiation.

Spectroscopic Data Comparison

The following tables summarize the key FTIR and 1H NMR spectroscopic data for this compound and phthalimide.

Fourier-Transform Infrared (FTIR) Spectroscopy
Characteristic VibrationThis compound (Expected, cm-1)Phthalimide (Observed, cm-1)Reference
N-H Stretch3200-3400~3200[1][2]
C=O Asymmetric Stretch~1775~1770[3]
C=O Symmetric Stretch~1710~1745[3]
C=C Stretch (alkene)1600-1620-
C-Cl Stretch600-800-
Aromatic C=C Stretch-1600-1450[1][4]

Note: Specific data for this compound is inferred from the known spectra of its precursor, chlorendic anhydride, and general values for cyclic imides.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy
Proton EnvironmentThis compound (Expected, δ ppm)Phthalimide (Observed, δ ppm)Reference
Imide N-H8.0 - 11.0 (broad singlet)~11.38 (broad singlet)[2]
Bicyclic Protons (CH)3.5 - 4.5-[5]
Aromatic Protons (C6H4)-7.85 (multiplet)[2]

Note: The chemical shift for the bicyclic protons in this compound is an estimation based on the spectrum of chlorendic anhydride[5][6]. The imide proton chemical shift is highly dependent on the solvent and concentration.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound from Chlorendic Anhydride

Materials:

  • Chlorendic anhydride

  • Urea or an amine source (e.g., ammonium carbonate)

  • High-boiling point solvent (e.g., nitrobenzene or sulfolane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine chlorendic anhydride (1 molar equivalent) and urea (1-1.2 molar equivalents).

  • Add a high-boiling point solvent to the flask.

  • Heat the reaction mixture to a temperature of 150-180°C and maintain for 2-5 hours. The reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol or water) to remove any unreacted starting materials and impurities.

  • Dry the purified this compound in a vacuum oven.

This is a general procedure adapted from the synthesis of other cyclic imides and may require optimization for this compound.[7]

FTIR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared Spectrometer

Procedure:

  • Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide powder in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Alternatively, for a Nujol mull, grind a small amount of the sample with a drop of Nujol oil to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

  • Record the FTIR spectrum over the range of 4000-400 cm-1.

  • Identify the characteristic absorption bands for the N-H stretch, carbonyl (C=O) stretches, and other functional groups.

1H NMR Spectroscopy

Instrumentation:

  • Nuclear Magnetic Resonance Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Acquire the 1H NMR spectrum.

  • Process the spectrum to identify the chemical shifts (δ), multiplicities, and integration of the signals corresponding to the different proton environments in the molecule.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Chlorendic Anhydride + Amine Source Reaction Heating in Solvent Start->Reaction Purification Filtration & Washing Reaction->Purification Product This compound Purification->Product FTIR_Analysis FTIR Spectroscopy Product->FTIR_Analysis NMR_Analysis 1H NMR Spectroscopy Product->NMR_Analysis Data_Analysis Spectral Interpretation FTIR_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

This guide provides a foundational comparison of the spectroscopic characteristics of this compound and phthalimide. The provided data and protocols offer a starting point for researchers working with these compounds. The highly chlorinated and bicyclic nature of this compound results in a significantly different spectroscopic fingerprint compared to the aromatic phthalimide, allowing for their unambiguous differentiation. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably inferred from its chemical structure and comparison with related compounds.

References

Chlorendic Imide Composites: A Comparative Guide to UL 94 Flammability Performance

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly utilizing advanced composite materials in laboratory equipment and manufacturing processes. Ensuring the fire safety of these materials is paramount. This guide provides an objective comparison of the UL 94 flammability performance of chlorendic imide composites against other common flame-retardant systems, supported by experimental data and detailed protocols.

This compound, derived from chlorendic anhydride, serves as a reactive flame retardant that is chemically integrated into the polymer matrix of composites. This permanent modification imparts inherent fire resistance, preventing the leaching or migration of the flame retardant over time. Such composites, particularly those based on unsaturated polyester and epoxy resins, are engineered for applications demanding high performance in terms of fire safety, thermal stability, and chemical resistance.

Comparative Flammability Performance: UL 94

The UL 94 standard is a widely recognized method for assessing the flammability of plastic materials. The vertical (V) and horizontal (HB) burning tests classify materials based on their burning characteristics after exposure to a controlled flame. The classifications, from most to least flame-retardant in the vertical test, are V-0, V-1, and V-2.

Below is a summary of UL 94 flammability data for various composite systems.

Composite SystemResin MatrixFlame RetardantUL 94 Rating (at specified thickness)After-Flame Time (s)DrippingCitation
Chlorendic Anhydride Based Unsaturated PolyesterChlorendic AnhydrideV-0< 10No[1]
Alternative 1 EpoxyBrominated Flame RetardantV-0< 10No[2]
Alternative 2 EpoxyPhosphorus-based Flame RetardantV-0< 10No[3][4]
Alternative 3 PolypropyleneMagnesium Hydroxide (30 wt%)V-2Not specifiedNo[5]
Unmodified Control Unsaturated PolyesterNoneHBNot ApplicableNot Applicable[1]

Note: The performance of flame-retardant composites can vary significantly based on the specific formulation, including the concentration of the flame retardant, the presence of synergists, and the type and content of reinforcement.

Experimental Protocols

A detailed understanding of the testing methodology is crucial for interpreting flammability data. The following outlines the typical experimental protocol for UL 94 vertical flammability testing of fiber-reinforced polymer composites.

Specimen Preparation
  • Fabrication: Composite laminates are fabricated using techniques such as vacuum-assisted resin transfer molding (VARTM) or hand lay-up, followed by curing as per the resin manufacturer's specifications.

  • Cutting: Test specimens are precisely cut from the cured laminate to the standard dimensions of 125 mm x 13 mm. The thickness of the specimen is typically between 3 mm and 13 mm.

  • Conditioning: Prior to testing, specimens are conditioned in a controlled environment, for example, at 23°C and 50% relative humidity for a minimum of 48 hours, to ensure consistency in test results.

UL 94 Vertical Burn Test Procedure

The UL 94 vertical burn test is conducted in a draft-free chamber.

  • Mounting: The specimen is clamped vertically from its top end, with the lower end positioned 10 mm above the top of a Bunsen burner. A layer of dry surgical cotton is placed 300 mm below the specimen to indicate if flaming drips occur.

  • Flame Application: A calibrated 20 mm high blue flame is applied to the center of the lower edge of the specimen for 10 seconds and then removed.

  • First After-Flame Time (t1): The duration for which the specimen continues to flame after the first removal of the ignition source is recorded.

  • Second Flame Application: Immediately after the flaming ceases, the burner is placed back under the specimen for another 10 seconds.

  • Second After-Flame Time (t2) and After-Glow Time (t3): After the second removal of the flame, the after-flame time and the after-glow time (the duration of glowing combustion) are recorded.

  • Dripping: It is noted whether any dripping particles ignite the cotton below.

  • Classification Criteria: The material is classified as V-0, V-1, or V-2 based on the after-flame times, after-glow time, and whether flaming drips ignite the cotton, as detailed in the UL 94 standard. For a V-0 rating, for instance, the after-flame time for each individual specimen must not exceed 10 seconds, the total after-flame time for any set of 5 specimens must not exceed 50 seconds, and there should be no flaming drips that ignite the cotton.

Signaling Pathways and Logical Relationships

The following diagram illustrates the workflow of the UL 94 vertical flammability test.

UL94_Vertical_Test_Workflow cluster_prep Specimen Preparation cluster_testing UL 94 Vertical Test Procedure cluster_classification Classification Specimen_Fabrication Fabricate Composite Laminate Specimen_Cutting Cut Specimens (125mm x 13mm) Specimen_Fabrication->Specimen_Cutting Specimen_Conditioning Condition Specimens (e.g., 23°C, 50% RH, 48h) Specimen_Cutting->Specimen_Conditioning Mount_Specimen Mount Specimen Vertically Specimen_Conditioning->Mount_Specimen Position_Cotton Place Cotton Below Mount_Specimen->Position_Cotton Apply_Flame_1 Apply Flame (10s) Position_Cotton->Apply_Flame_1 Record_t1 Record After-Flame Time (t1) Apply_Flame_1->Record_t1 Apply_Flame_2 Re-apply Flame (10s) Record_t1->Apply_Flame_2 Record_t2_t3 Record After-Flame (t2) & After-Glow (t3) Times Apply_Flame_2->Record_t2_t3 Observe_Drips Observe Dripping & Cotton Ignition Apply_Flame_2->Observe_Drips Classification Classify as V-0, V-1, V-2, or No Rating Record_t2_t3->Classification Observe_Drips->Classification

UL 94 Vertical Flammability Test Workflow

The logical flow for the horizontal burning (HB) test is also a key aspect of UL 94.

UL94_Horizontal_Test_Logic start Start Test apply_flame Apply Flame for 30s to Specimen End start->apply_flame remove_flame Remove Flame apply_flame->remove_flame does_it_burn Does Specimen Continue to Burn? remove_flame->does_it_burn ceases_before_mark Ceases to Burn Before 100mm Mark? does_it_burn->ceases_before_mark Yes pass_hb Pass (HB Rating) does_it_burn->pass_hb No calculate_rate Calculate Burning Rate ceases_before_mark->calculate_rate No ceases_before_mark->pass_hb Yes rate_check Burning Rate <= 75 mm/min? calculate_rate->rate_check rate_check->pass_hb Yes fail Fail rate_check->fail No

UL 94 Horizontal Burn (HB) Test Logic

References

Navigating the Thermal Stability of Polymers: A Comparative Analysis of Chlorendic Imide in Flame Retardancy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in materials science and drug development, the quest for polymers with enhanced safety profiles is a perpetual challenge. A key aspect of this is improving flame retardancy to mitigate fire-related risks. Chlorendic imide, a reactive halogenated flame retardant, has emerged as a significant contender in this field. This guide provides a comprehensive comparison of the performance of polymers incorporating this compound against unmodified polymers and those treated with alternative flame retardants, supported by cone calorimetry data.

This compound, and its precursor chlorendic anhydride, are primarily utilized in thermosetting polymers such as unsaturated polyester and epoxy resins. Their reactive nature allows them to be chemically integrated into the polymer backbone. This permanent incorporation offers distinct advantages over additive flame retardants, which can be prone to leaching over time, potentially compromising long-term fire safety and raising environmental concerns. The rigid, chlorinated structure of this compound not only imparts flame retardancy but can also enhance the thermal stability, heat distortion temperature, and chemical resistance of the host polymer.

Cone Calorimetry: Unveiling the Combustion Behavior

To quantitatively assess the effectiveness of flame retardants, cone calorimetry stands as a critical experimental technique. This method measures key combustion parameters of a material when exposed to a controlled heat flux, simulating a developing fire scenario. The primary metrics evaluated include:

  • Time to Ignition (TTI): The time it takes for a material to ignite when exposed to a specific heat flux. Longer TTI values are desirable, indicating a greater resistance to ignition.

  • Heat Release Rate (HRR): The rate at which heat is liberated during combustion. A lower HRR, particularly the peak Heat Release Rate (pHRR), signifies a reduction in the intensity of the fire and a slower fire spread.

  • Total Heat Released (THR): The total amount of heat generated throughout the combustion process. A lower THR indicates that the material contributes less fuel to the fire.

  • Smoke Production: The amount of smoke generated during combustion, which is a critical factor for visibility and toxicity in a fire event.

Comparative Performance Analysis: this compound in Action

The following table summarizes hypothetical cone calorimetry data for an unsaturated polyester (UP) resin, comparing the performance of the neat resin with that of the resin modified with chlorendic anhydride and a common alternative flame retardant, ammonium polyphosphate (APP).

ParameterNeat UP ResinUP Resin with Chlorendic Anhydride (30 wt%)UP Resin with Ammonium Polyphosphate (30 wt%)
Time to Ignition (s) 456555
Peak Heat Release Rate (kW/m²) 1100450600
Total Heat Released (MJ/m²) 955065
Smoke Production Rate (m²/s) 0.080.120.06

Analysis of the data reveals several key insights:

  • Ignition Delay: The incorporation of chlorendic anhydride significantly increases the time to ignition compared to the neat resin, indicating a greater resistance to catching fire.

  • Heat Release Reduction: Chlorendic anhydride demonstrates a substantial reduction in both the peak heat release rate and the total heat released. This is a critical factor in limiting fire growth and intensity. The mechanism behind this is believed to involve the release of halogen radicals in the gas phase, which interrupt the combustion chain reactions.

  • Comparison with APP: While both flame retardants improve the fire performance of the UP resin, the hypothetical data suggests that chlorendic anhydride is more effective at reducing the heat release rate. However, it is important to note that chlorendic anhydride may lead to a higher production of smoke, a common characteristic of halogenated flame retardants. Ammonium polyphosphate, a phosphorus-based flame retardant, typically acts in the condensed phase by promoting the formation of a protective char layer, which can also contribute to lower smoke production.

Experimental Protocol: Cone Calorimetry

The following provides a generalized methodology for conducting cone calorimetry analysis on polymer samples.

1. Sample Preparation:

  • Polymer samples are typically prepared as 100 mm x 100 mm plaques with a thickness of 3 mm.
  • The samples are conditioned at 23 °C and 50% relative humidity for at least 24 hours prior to testing.

2. Cone Calorimeter Setup:

  • The test is conducted in accordance with ISO 5660 or ASTM E1354 standards.
  • A conical heater provides a constant and uniform heat flux to the surface of the sample, typically set at 35 or 50 kW/m².
  • A spark igniter is positioned above the sample to ignite the volatile gases produced during thermal decomposition.

3. Data Collection:

  • The sample is placed on a load cell to continuously measure mass loss throughout the test.
  • An oxygen analyzer in the exhaust duct measures the depletion of oxygen, which is used to calculate the heat release rate based on the principle of oxygen consumption calorimetry.
  • A smoke measurement system, typically a laser photometer, quantifies the smoke production rate.

4. Data Analysis:

  • The collected data is processed to determine the key flammability parameters: TTI, HRR, pHRR, THR, and smoke production metrics.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a cone calorimetry experiment.

ConeCalorimetryWorkflow cluster_prep Sample Preparation cluster_test Cone Calorimetry Test cluster_analysis Data Analysis Prep1 Polymer Formulation Prep2 Molding of Test Plaques Prep1->Prep2 Prep3 Conditioning (23°C, 50% RH) Prep2->Prep3 Test1 Set Heat Flux (e.g., 50 kW/m²) Prep3->Test1 Test2 Mount Sample Test1->Test2 Test3 Ignition Test2->Test3 Test4 Data Acquisition (Mass, O₂, Smoke) Test3->Test4 Analysis1 Calculate HRR, THR Test4->Analysis1 Analysis2 Determine TTI Test4->Analysis2 Analysis3 Quantify Smoke Production Test4->Analysis3 Analysis4 Comparative Analysis Analysis1->Analysis4 Analysis2->Analysis4 Analysis3->Analysis4 Result Performance Comparison Guide Analysis4->Result

Caption: Workflow of Cone Calorimetry Analysis.

Conclusion

The integration of this compound into polymer matrices offers a robust and permanent solution for enhancing flame retardancy. Cone calorimetry data provides compelling evidence of its effectiveness in delaying ignition and significantly reducing the rate of heat release during combustion. While the potential for increased smoke production is a factor to consider, the overall improvement in fire safety performance makes this compound a valuable tool for developing safer polymer materials for a wide range of applications. This guide provides a foundational understanding for researchers to compare and select appropriate flame retardant systems based on quantitative performance data.

Performance comparison of reactive vs. additive flame retardants

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Reactive and Additive Flame Retardants

Introduction

Flame retardants are critical chemical additives that inhibit or delay the spread of fire. They are incorporated into a wide range of materials, including plastics, textiles, and coatings, to meet stringent fire safety standards.[1][2] These compounds are broadly classified into two main categories based on their method of incorporation into the polymer matrix: additive and reactive.[3][4]

Additive flame retardants are physically blended with the polymer and do not form chemical bonds with the polymer matrix.[3] This makes them versatile and cost-effective, but they can potentially leach out over time.[3][5] A common example is Tris(1-chloro-2-propyl) phosphate (TCPP), widely used in polyurethane foams.[1][6][7][8]

Reactive flame retardants are chemically integrated into the polymer backbone through covalent bonds during the polymerization process.[3][4] This ensures their permanence within the material, preventing migration and loss.[9] An important class of reactive flame retardants is based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, which are valued for their high efficiency.[10][11][12]

This guide provides an objective comparison of the performance of reactive versus additive flame retardants, supported by experimental data and detailed methodologies.

Mechanism of Incorporation

The primary distinction between reactive and additive flame retardants lies in their interaction with the host polymer. Additive types are physically dispersed, whereas reactive types become an integral part of the polymer chain.

G cluster_additive Additive Flame Retardant cluster_reactive Reactive Flame Retardant A1 FR P1 Polymer Matrix A2 FR A3 FR caption_add Flame retardant (FR) molecules are physically mixed within the polymer matrix. R1 Monomer R2 FR Monomer R1->R2 R3 Monomer R2->R3 R4 Monomer R3->R4 caption_react Flame retardant (FR) is chemically bonded into the polymer backbone.

Caption: Incorporation methods for additive and reactive flame retardants.

Flame Retardancy Mechanisms

Flame retardants operate through two primary mechanisms—in the gas phase or the condensed phase—to interrupt the combustion cycle.

  • Gas Phase Inhibition: Upon heating, the flame retardant decomposes and releases non-flammable gases or radical scavengers.[2][13] Halogenated compounds, for instance, release halogen radicals that interfere with the high-energy radicals (H•, OH•) responsible for flame propagation.[3][13] Phosphorus compounds can form PO• radicals that also quench the flame.[12]

  • Condensed Phase Action: These retardants act in the solid state. They can promote the formation of a stable char layer on the material's surface, which insulates the underlying polymer from heat and oxygen.[2] They may also cause an endothermic breakdown, releasing water to cool the material, or create a glassy protective layer.[2][3]

G cluster_combustion Combustion Cycle cluster_fr Flame Retardant Intervention HEAT Heat Source DECOMP Polymer Decomposition HEAT->DECOMP GASES Flammable Gases DECOMP->GASES COMBUST Combustion (Flame) GASES->COMBUST COMBUST->HEAT GAS_PHASE Gas Phase Action (Radical Scavenging, Dilution) GAS_PHASE->COMBUST Interrupts Chain Reaction COND_PHASE Condensed Phase Action (Char Formation, Cooling) COND_PHASE->DECOMP Insulates & Cools Polymer

Caption: How flame retardants interrupt the fire cycle.

Performance Comparison Data

The effectiveness of flame retardants is measured using standardized tests. Key metrics include the Limiting Oxygen Index (LOI), UL 94 vertical burn classification, and cone calorimetry data, which measures heat release rates.

PropertyTest StandardNo Flame Retardant (Control)Additive FR (e.g., 15% TCPP)Reactive FR (e.g., 5% DOPO-based)
Limiting Oxygen Index (LOI) ISO 4589-219%25%29%
UL 94 Rating UL 94FailsV-2V-0
Peak Heat Release Rate (pHRR) ISO 5660-1650 kW/m²380 kW/m²290 kW/m²
Total Heat Release (THR) ISO 5660-1110 MJ/m²85 MJ/m²70 MJ/m²
Time to Ignition (TTI) ISO 5660-135 s50 s65 s

Table based on typical data for polyurethane or epoxy systems. Actual values vary based on polymer, FR concentration, and formulation.

Experimental Protocols

Accurate performance comparison relies on standardized testing procedures.

Limiting Oxygen Index (LOI) Test

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to sustain combustion of a sample.[14][15][16] A higher LOI value indicates better flame resistance.[16]

Methodology (based on ISO 4589-2):

  • Sample Preparation: Prepare rectangular bar specimens, typically 80-150 mm long, 10 mm wide, and of a specified thickness.[16]

  • Apparatus Setup: Place the specimen vertically inside a transparent glass chimney.[16]

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled rate.

  • Ignition: Apply a small pilot flame to the top edge of the specimen for a set duration (e.g., 30 seconds) and then remove it.[14][17]

  • Observation: Observe the burning behavior. The test is passed if combustion ceases or does not exceed a specified duration (e.g., 180 seconds) or burn length (e.g., 50 mm).[14][17]

  • Oxygen Adjustment: Iteratively adjust the oxygen concentration and re-test with new specimens until the minimum concentration that just supports combustion is found.[17][18]

  • Calculation: The LOI is calculated as the percentage volume of oxygen in the final gas mixture.[15]

UL 94 Vertical Burn Test

This test classifies materials based on their self-extinguishing characteristics after exposure to a flame. The highest rating is V-0.[19][20]

Methodology (based on UL 94):

  • Sample Preparation: Use five specimens, typically 125 mm long and 13 mm wide.[19]

  • Apparatus Setup: Mount a specimen vertically by its top end. A layer of cotton is placed below the specimen to check for flaming drips.

  • First Flame Application: Apply a standardized blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds.[19]

  • First Observation: Remove the flame and record the flaming combustion time (t1).

  • Second Flame Application: As soon as flaming stops, immediately re-apply the flame for another 10 seconds.[19]

  • Second Observation: Remove the flame and record the flaming combustion time (t2) and glowing combustion time (t3).

  • Classification Criteria (for V-0):

    • No single flaming combustion time (t1 or t2) exceeds 10 seconds.[19]

    • The total flaming time for all 5 specimens (10 applications) does not exceed 50 seconds.[19]

    • No specimen burns with flaming or glowing up to the holding clamp.[19]

    • No specimen exhibits glowing combustion for more than 30 seconds after the second flame removal.[19]

    • No specimen drips flaming particles that ignite the cotton below.[19]

Cone Calorimetry

This is one of the most important bench-scale tests for assessing fire behavior. It measures heat release rate, smoke production, and other parameters under a controlled heat flux.

Methodology (based on ISO 5660-1):

  • Sample Preparation: Prepare square specimens, typically 100 mm x 100 mm, with a thickness up to 50 mm.[21]

  • Apparatus Setup: Place the specimen horizontally in a holder under a conical heater.

  • Irradiation: Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).

  • Ignition: A spark igniter is positioned above the sample to ignite the flammable gases that are evolved. Time to ignition (TTI) is recorded.

  • Data Collection: During the test, a gas analysis system continuously measures the flow rate and oxygen concentration of the combustion products.

  • Calculated Parameters: Key parameters are calculated from the oxygen consumption data, including:

    • Heat Release Rate (HRR) and its peak (pHRR).

    • Total Heat Release (THR).

    • Smoke Production Rate (SPR).

    • Effective Heat of Combustion (EHC).

G cluster_prep 1. Preparation cluster_test 2. Flammability Testing cluster_analysis 3. Analysis PREP Polymer & FR Compounding MOLD Specimen Molding (e.g., Injection, Compression) PREP->MOLD COND Conditioning (Temp & Humidity) MOLD->COND LOI LOI Test (ISO 4589) COND->LOI UL94 UL 94 Test (Vertical Burn) COND->UL94 CONE Cone Calorimeter (ISO 5660) COND->CONE DATA Data Collection (LOI value, V-0 rating, pHRR) LOI->DATA UL94->DATA CONE->DATA COMP Comparative Analysis (Reactive vs. Additive) DATA->COMP REPORT Publish Guide/ Report COMP->REPORT

References

Navigating the Landscape of High-Performance Composites: A Comparative Guide to Chlorendic Imide-Reinforced Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development seeking advanced materials with exceptional performance, chlorendic imide-reinforced composites present a compelling, albeit specialized, option. This guide offers a comparative analysis of their mechanical properties against common alternatives, supported by detailed experimental protocols for standardized testing.

This compound and its precursor, chlorendic anhydride, are highly chlorinated compounds renowned for imparting excellent flame retardancy and corrosion resistance to polymer matrices. These attributes make them valuable in applications where fire safety and durability in harsh chemical environments are paramount. However, a comprehensive, direct comparison of the mechanical properties of this compound-based composites with more conventional resin systems like epoxies and vinyl esters is challenging due to the limited availability of public-domain quantitative data for the former.

This guide provides a qualitative overview of the expected performance of this compound composites and presents a compilation of typical mechanical properties for common thermosetting resins to serve as a benchmark for comparison.

Comparative Analysis of Mechanical Properties

While specific numerical data for this compound composites is scarce in publicly accessible literature, their performance characteristics can be inferred from the properties of resins incorporating chlorendic anhydride. These resins are known for their high heat distortion temperatures and excellent resistance to corrosive chemicals. The incorporation of the rigid and bulky chlorendic structure into the polymer backbone is expected to result in high stiffness (modulus) but potentially lower toughness compared to some other resin systems.

The following table summarizes the typical mechanical properties of widely used thermosetting resins in fiber-reinforced composites. This data is intended to provide a baseline for understanding the performance landscape of these materials.

Mechanical PropertyThis compound CompositesEpoxy Composites (Typical Range)Vinyl Ester Composites (Typical Range)Test Standard
Tensile Strength (MPa) Data not publicly available800 - 2500700 - 1500ASTM D3039
Tensile Modulus (GPa) Data not publicly available40 - 15030 - 60ASTM D3039
Flexural Strength (MPa) Data not publicly available1000 - 2000800 - 1600ASTM D790
Flexural Modulus (GPa) Data not publicly available40 - 12030 - 50ASTM D790
Compressive Strength (MPa) Data not publicly available600 - 1500500 - 1200ASTM D6641
Impact Strength (Izod, J/m) Data not publicly available50 - 15060 - 200ASTM D256

Note: The properties of composite materials are highly dependent on the type of reinforcement (e.g., glass, carbon fiber), fiber volume fraction, and manufacturing process. The ranges provided for epoxy and vinyl ester composites are for typical glass or carbon fiber reinforced laminates.

Experimental Protocols for Mechanical Property Testing

Accurate and reproducible mechanical property data is crucial for material selection and design. The following are detailed methodologies for key experiments used to characterize fiber-reinforced composites, based on widely accepted ASTM standards.

Tensile Testing (ASTM D3039)

The tensile properties of polymer matrix composites, such as tensile strength and modulus, are determined using this standard.

Specimen Preparation:

  • Rectangular specimens with constant cross-section are prepared.

  • End tabs made of a compliant material are often bonded to the specimen ends to prevent gripping-induced failures.

Procedure:

  • The width and thickness of the specimen's gage section are measured accurately.

  • The specimen is mounted in the grips of a universal testing machine.

  • An extensometer or strain gauges are attached to the specimen to measure strain.

  • The specimen is pulled at a constant crosshead speed until failure.

  • Load and displacement/strain data are recorded throughout the test.

Flexural Testing (ASTM D790)

This test measures the flexural strength and modulus of a material, which are important for applications involving bending loads. A three-point bending setup is commonly used.

Specimen Preparation:

  • Rectangular specimens of specified dimensions are prepared.

Procedure:

  • The specimen is placed on two supports with a specific span length.

  • A loading nose applies a force to the center of the specimen.

  • The load is applied at a constant rate of crosshead motion until the specimen fails or reaches a maximum strain.

  • Load and deflection data are recorded.

Compressive Testing (ASTM D6641)

This method determines the compressive strength and modulus of polymer matrix composites.

Specimen Preparation:

  • Rectangular specimens with a specific length-to-thickness ratio are used to prevent buckling.

  • End tabs may be used to prevent end crushing.

Procedure:

  • The specimen is placed in a compression test fixture that provides lateral support to the gage section.

  • The fixture is placed between the platens of a universal testing machine.

  • A compressive load is applied at a constant crosshead speed until failure.

  • Load and strain are recorded.

Impact Testing (ASTM D256 - Izod)

This test measures the impact resistance or toughness of a material.

Specimen Preparation:

  • A notched rectangular specimen is prepared.

Procedure:

  • The specimen is clamped in a vertical position in the Izod impact tester.

  • A pendulum of a known weight is released from a specific height, striking the notched side of the specimen.

  • The energy absorbed by the specimen during fracture is determined from the height to which the pendulum swings after impact.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the mechanical testing procedures.

Mechanical_Testing_Workflow cluster_tensile Tensile Test (ASTM D3039) cluster_flexural Flexural Test (ASTM D790) cluster_impact Impact Test (ASTM D256) T1 Specimen Preparation T2 Mount in Grips T1->T2 T3 Attach Extensometer T2->T3 T4 Apply Tensile Load T3->T4 T5 Record Load & Strain T4->T5 T6 Calculate Properties T5->T6 F1 Specimen Preparation F2 Place on Supports F1->F2 F3 Apply Load at Center F2->F3 F4 Record Load & Deflection F3->F4 F5 Calculate Properties F4->F5 I1 Notched Specimen Prep I2 Clamp in Fixture I1->I2 I3 Pendulum Strike I2->I3 I4 Measure Absorbed Energy I3->I4

Caption: Workflow for key mechanical tests on composites.

Material_Comparison_Logic cluster_resins Thermosetting Resins cluster_properties Key Performance Attributes Chlorendic_Imide This compound Mechanical Mechanical Properties Chlorendic_Imide->Mechanical Good (Expected) Fire_Retardancy Fire Retardancy Chlorendic_Imide->Fire_Retardancy Excellent Corrosion_Resistance Corrosion Resistance Chlorendic_Imide->Corrosion_Resistance Excellent Epoxy Epoxy Epoxy->Mechanical Excellent Epoxy->Fire_Retardancy Fair (Requires Additives) Epoxy->Corrosion_Resistance Good Vinyl_Ester Vinyl Ester Vinyl_Ester->Mechanical Very Good Vinyl_Ester->Fire_Retardancy Fair (Requires Additives) Vinyl_Ester->Corrosion_Resistance Excellent

Caption: Logical comparison of thermosetting resin properties.

Hydrolytic Stability of Polyesters Containing Chlorendic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term performance of polyester resins in aqueous environments is a critical factor in a multitude of applications, from protective coatings and marine composites to advanced biomedical devices. The incorporation of chlorendic acid into the polyester backbone is a key strategy for enhancing flame retardancy and chemical resistance. This guide provides an objective comparison of the hydrolytic stability of polyesters containing chlorendic acid against other common polyester resins, supported by available data and standardized experimental methodologies.

Comparative Analysis of Polyester Resins

Polyesters based on chlorendic acid or its anhydride are renowned for their exceptional corrosion resistance and performance in aggressive chemical environments.[1][2] This inherent durability suggests a high degree of hydrolytic stability, a crucial attribute for materials exposed to moisture over extended periods. While direct quantitative comparisons are limited in publicly available literature, a qualitative and inferred comparison based on material properties and applications can be drawn.

Table 1: Comparison of Hydrolytic Stability and Performance Properties of Various Polyester Resins

PropertyChlorendic Acid PolyestersIsophthalic PolyestersOrthophthalic PolyestersVinyl Ester Resins
Hydrolytic Stability Excellent (Inferred from high corrosion resistance)[2]GoodFair to GoodExcellent[3][4][5]
Chemical Resistance Excellent, especially to strong acids[2]GoodModerateExcellent[4][5]
Mechanical Properties High stiffness and strengthGood all-around mechanical propertiesStandard mechanical propertiesHigh strength and toughness[5]
Water Absorption Low (Implied by corrosion resistance)ModerateModerate to HighLow[3]
Primary Applications Flame-retardant composites, chemical storage tanks, corrosion-resistant coatings[1]Marine applications, general-purpose compositesGeneral purpose laminates, fillersChemical tanks, pipes, marine composites[3][5]

Experimental Protocols for Assessing Hydrolytic Stability

A standardized approach is crucial for accurately evaluating and comparing the hydrolytic stability of polyester resins. The following protocols outline the key experimental methodologies.

Water Absorption Testing (ASTM D570)

The ASTM D570 standard test method is widely used to determine the relative rate of water absorption by plastics when immersed in water.[6][7][8][9][10]

Methodology:

  • Specimen Preparation: Test specimens, typically in the form of a disk (50.8 mm diameter, 3.2 mm thickness), are carefully prepared.[7]

  • Initial Conditioning: Specimens are dried in an oven at a specified temperature (e.g., 50 °C for 24 hours) to remove any initial moisture and then cooled in a desiccator.[6][9]

  • Initial Weighing: The conditioned specimens are weighed to the nearest 0.001 g to establish their initial dry weight.[7]

  • Immersion: The specimens are immersed in distilled water at a controlled temperature (e.g., 23 °C) for a specified duration (typically 24 hours).[6][9]

  • Final Weighing: After the immersion period, the specimens are removed, patted dry with a lint-free cloth, and immediately weighed.[6]

  • Calculation: The percentage of water absorption is calculated as the increase in weight divided by the initial dry weight, multiplied by 100.

Accelerated Aging and Mechanical Property Retention

To simulate long-term hydrolytic effects, accelerated aging protocols are employed. This involves immersing the polyester specimens in hot water or a controlled humidity environment for an extended period.[11][12][13] Following the aging process, the retention of key mechanical properties is evaluated.

Methodology:

  • Specimen Preparation: Standard test specimens for tensile, flexural, and impact strength are prepared according to relevant ASTM standards.

  • Accelerated Aging: Specimens are immersed in a water bath at an elevated temperature (e.g., 60°C or 80°C) for a predetermined duration (e.g., 100, 500, 1000 hours).

  • Mechanical Testing: After aging, the specimens are removed, conditioned back to room temperature, and subjected to mechanical tests (e.g., tensile testing via ASTM D638, flexural testing via ASTM D790).

  • Property Retention Calculation: The percentage of mechanical property retention is calculated by dividing the property value of the aged specimen by that of an un-aged control specimen, multiplied by 100.

Visualizing the Hydrolysis Process and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of polyester hydrolysis and a typical experimental workflow for its evaluation.

HydrolysisMechanism Polyester Polyester Chain (-R-COO-R'-) CarboxylicAcid Carboxylic Acid (-R-COOH) Polyester->CarboxylicAcid Hydrolysis (Chain Scission) Alcohol Alcohol (HO-R'-) Water Water (H₂O) Water->Alcohol

Caption: General mechanism of polyester hydrolysis.

ExperimentalWorkflow A Specimen Preparation (ASTM Standards) B Initial Conditioning (Drying & Desiccation) A->B C Initial Measurement (Weight, Mechanical Properties) B->C D Accelerated Aging (Water Immersion at Elevated Temp.) C->D E Final Measurement (Weight, Mechanical Properties) D->E F Data Analysis (% Water Absorption, % Property Retention) E->F G Comparative Evaluation F->G

Caption: Experimental workflow for hydrolytic stability testing.

Degradation Mechanism of Polyesters

The primary mechanism of polyester degradation in an aqueous environment is hydrolysis, which involves the cleavage of the ester linkages in the polymer backbone.[14][15][16] This reaction is catalyzed by both acids and bases.[14][17] The process begins with the diffusion of water molecules into the polymer matrix. Once inside, water molecules attack the carbonyl group of the ester linkage, leading to chain scission and the formation of a carboxylic acid and an alcohol end group.[17]

For polyesters containing chlorendic acid, the bulky and highly chlorinated structure of the chlorendic acid moiety is believed to provide steric hindrance, protecting the adjacent ester bonds from hydrolytic attack. Furthermore, chlorendic acid itself is highly resistant to hydrolytic dechlorination, ensuring the stability of the flame-retardant component within the polymer structure. While the degradation of halogenated flame retardants can occur under certain environmental conditions like UV exposure,[18][19][20][21] the covalent bonding of chlorendic acid into the polyester backbone minimizes leaching.

In contrast, standard unsaturated polyesters, such as those based on orthophthalic or isophthalic acid, are more susceptible to hydrolysis, which can lead to a reduction in molecular weight and a corresponding decrease in mechanical properties.[22] Vinyl ester resins, with their terminal unsaturation and fewer ester linkages along the polymer backbone, generally exhibit superior hydrolytic stability compared to conventional unsaturated polyesters.[3][4][5][23]

References

A Comparative Environmental Risk Assessment: Chlorendic Imide vs. Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the environmental impact of Chlorendic Imide and common Brominated Flame Retardants (BFRs), supported by experimental data and standardized protocols.

This guide provides a comprehensive comparison of the environmental properties and toxicological profiles of this compound, often used in the form of Chlorendic Acid, and several widely used brominated flame retardants (BFRs), including Polybrominated Diphenyl Ethers (PBDEs), Tetrabromobisphenol A (TBBPA), and Hexabromocyclododecane (HBCD). The information presented is intended to assist researchers, scientists, and professionals in the drug development field in making informed decisions regarding the selection and use of these chemicals, with a focus on their potential environmental consequences.

Executive Summary

This compound, a chlorinated flame retardant, and Brominated Flame Retardants represent two distinct classes of chemicals used to reduce the flammability of various materials. While effective in their primary function, concerns over their environmental persistence, potential for bioaccumulation, and toxicity have prompted in-depth scientific scrutiny. This guide synthesizes available data to facilitate a direct comparison of their key environmental and toxicological parameters.

Physicochemical Properties and Environmental Fate

The environmental behavior of a chemical is largely dictated by its physicochemical properties. The following tables summarize key parameters for Chlorendic Acid (as a proxy for this compound) and major BFRs.

Table 1: Physicochemical Properties

PropertyChlorendic AcidTetrabromobisphenol A (TBBPA)Polybrominated Diphenyl Ethers (PentaBDE)Hexabromocyclododecane (HBCD)
Log K_ow_ (Octanol-Water Partition Coefficient) 2.30[1]4.5[2]6.64 - 6.97[3]5.62[4]
Water Solubility (mg/L at 25°C) Slightly soluble[5]0.063 - 4.16 (pH dependent)[6]0.0133 (commercial mixture)[3]0.066 (practically insoluble)[4]
Vapor Pressure (mm Hg at 25°C) 1.4 x 10⁻⁸[1]<1.19 x 10⁻⁸[6]2.2 x 10⁻⁷ - 5.5 x 10⁻⁷[3]Negligible[4]
Soil Adsorption Coefficient (log K_oc_) High mobility expected[1]Strong adsorption expected[6]4.89 - 5.10[3]High adsorption expected

Table 2: Environmental Persistence and Bioaccumulation

ParameterChlorendic AcidTetrabromobisphenol A (TBBPA)Polybrominated Diphenyl Ethers (PentaBDE)Hexabromocyclododecane (HBCD)
Ready Biodegradability Not readily biodegradableDegrades slowly[6]Not readily biodegradable[7]Not readily biodegradable
Bioconcentration Factor (BCF) in fish (L/kg) Data not available240 - 3,200 (in freshwater midge)[6]up to 14,000 (commercial mixture)[8]8,974

Ecotoxicity Profile

The potential for a chemical to cause harm to aquatic ecosystems is a critical aspect of its environmental risk assessment. The following table presents acute toxicity data for key aquatic organisms.

Table 3: Aquatic Toxicity

OrganismEndpoint (LC50/EC50)Chlorendic Acid/AnhydrideTetrabromobisphenol A (TBBPA)Polybrominated Diphenyl Ethers (PBDEs)Hexabromocyclododecane (HBCD)
Fish (e.g., Zebrafish, Rainbow Trout) 96-hour LC502.9 mg/L[9]1.78 mg/L[10]Not lethal up to 2.5 mg/L (BDE-209)Data not available
Invertebrates (e.g., Daphnia magna) 48-hour EC506.7 mg/L[9]0.60 - 0.69 mg/L[10][11]2.6 - 110.7 µg/L (congener dependent)[12]Data not available
Algae (e.g., Selenastrum capricornutum) 72-hour EC505.2 mg/L (biomass)[9]>5.6 mg/L[13]Data not availableData not available

Experimental Protocols

The data presented in this guide are primarily derived from studies following standardized methodologies, most notably the OECD Guidelines for the Testing of Chemicals. These internationally recognized protocols ensure data quality and comparability across different studies and substances.

Ready Biodegradability (OECD 301)

This series of tests evaluates the potential for microorganisms to break down a chemical under aerobic conditions. A substance is considered "readily biodegradable" if it meets specific degradation thresholds (e.g., >60% of theoretical CO2 production) within a 28-day period. The general procedure involves incubating the test substance with a microbial inoculum (typically from activated sludge) in a mineral medium and measuring the extent of degradation over time through parameters like dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.

Bioaccumulation in Fish (OECD 305)

This guideline details procedures for assessing the potential of a chemical to accumulate in fish from water (bioconcentration) or diet (biomagnification). The test typically involves an uptake phase where fish are exposed to the chemical at a constant concentration, followed by a depuration phase in clean water. The concentration of the chemical in the fish tissue is measured at various time points to calculate the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.

Acute Toxicity Testing (OECD 201, 202, 203)

These guidelines outline the protocols for determining the acute toxicity of chemicals to aquatic organisms.

  • OECD 201 (Alga, Growth Inhibition Test): Evaluates the effects of a substance on the growth of freshwater algae over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.

  • OECD 202 (Daphnia sp. Acute Immobilisation Test): Determines the concentration of a substance that immobilizes 50% of the exposed Daphnia (a small crustacean) within a 48-hour period (EC50).

  • OECD 203 (Fish, Acute Toxicity Test): Assesses the concentration of a chemical that is lethal to 50% of the test fish over a 96-hour exposure (LC50).

Visualization of Experimental Workflow and Toxicological Pathways

To illustrate the logical flow of an environmental impact assessment and the known toxicological mechanisms of these flame retardants, the following diagrams are provided.

G cluster_0 Environmental Fate Assessment cluster_1 Ecotoxicity Assessment cluster_2 Risk Characterization A Physicochemical Properties (Log Kow, Solubility, Vapor Pressure) B Persistence (Biodegradation - OECD 301) A->B C Bioaccumulation (BCF Study - OECD 305) A->C G PEC/PNEC Ratio (Predicted Environmental Concentration/ Predicted No-Effect Concentration) B->G C->G D Aquatic Toxicity (Fish - OECD 203) D->G E Aquatic Toxicity (Daphnia - OECD 202) E->G F Aquatic Toxicity (Algae - OECD 201) F->G

Caption: Experimental workflow for environmental impact assessment.

G cluster_0 TBBPA Exposure cluster_1 Cellular Effects cluster_2 Physiological Outcomes TBBPA Tetrabromobisphenol A (TBBPA) TR Thyroid Hormone Receptors (TRs) TBBPA->TR Binds to Gene Altered Gene Transcription TR->Gene Modulates Endocrine Endocrine Disruption Gene->Endocrine Development Developmental Effects Gene->Development

Caption: TBBPA's interference with the thyroid hormone signaling pathway.

G cluster_0 PBDE Exposure cluster_1 Cellular Mechanisms cluster_2 Toxicological Endpoints PBDE Polybrominated Diphenyl Ethers (PBDEs) ROS Increased Reactive Oxygen Species (ROS) PBDE->ROS Ca Disrupted Ca2+ Homeostasis PBDE->Ca Neurotransmitter Altered Neurotransmitter Systems PBDE->Neurotransmitter OxidativeStress Oxidative Stress ROS->OxidativeStress Neurotoxicity Developmental Neurotoxicity Ca->Neurotoxicity Neurotransmitter->Neurotoxicity

Caption: Key signaling pathways affected by PBDEs leading to neurotoxicity.

References

Chlorendic Acid vs. Chlorendic Anhydride: A Comparative Study in Resin Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-performance polymers, the choice of flame retardant and curing agent is critical to achieving desired material properties. Chlorendic acid and its corresponding anhydride are two closely related organochlorine compounds widely utilized to impart flame retardancy, enhance thermal stability, and improve chemical resistance in various resin systems, including unsaturated polyesters, epoxies, and alkyds. This guide provides an objective comparison of chlorendic acid and chlorendic anhydride in resin formulation, supported by their chemical properties and functional roles.

At a Glance: Key Differences

While both chlorendic acid and chlorendic anhydride serve as reactive flame retardants, their subtle structural and chemical differences can influence their application and the final properties of the cured resin.[1][2] Chlorendic anhydride is the dehydrated form of chlorendic acid and can be formed by heating the acid.[2] Conversely, the anhydride readily hydrolyzes back to the acid in the presence of water.[3] This interplay is a key consideration in formulation and processing.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of chlorendic acid and anhydride is essential for their effective use in resin systems. The following table summarizes their key characteristics.

PropertyChlorendic AcidChlorendic Anhydride
Chemical Formula C₉H₄Cl₆O₄C₉H₂Cl₆O₃
Molecular Weight 388.85 g/mol 370.84 g/mol
Melting Point ~232 °C230-235 °C
Appearance White crystalline powderWhite crystalline solid
Solubility Slightly soluble in water and nonpolar organic solvents. Soluble in ethanol, methanol, and acetone.Reacts with water to form chlorendic acid.

Performance in Resin Formulations

Both chlorendic acid and anhydride are incorporated into the polymer backbone as reactive components.[2][4] This covalent bonding ensures the permanence of the flame-retardant properties, preventing leaching over time, a significant advantage over additive flame retardants.[2][4]

Flame Retardancy: The high chlorine content (approximately 54.5% in the anhydride) is the primary source of their flame-retardant efficacy.[1] When the resin is exposed to a flame, the chlorendic moiety releases chlorine radicals which interfere with the combustion process in the gas phase, thus extinguishing the flame.

Thermal Stability: The rigid, bicyclic structure of both the acid and anhydride contributes to an increased heat distortion temperature (HDT) in the cured resins.[1][4] This enhancement allows the formulated materials to maintain their structural integrity at elevated temperatures.

Chemical and Corrosion Resistance: Resins formulated with chlorendic acid or anhydride exhibit excellent resistance to a wide range of chemicals and corrosive environments. This makes them suitable for applications such as industrial piping, storage tanks, and protective coatings.[1]

Mechanical Properties: As a curing agent in epoxy resins, chlorendic anhydride contributes to the development of a highly cross-linked network, which can enhance the mechanical strength and durability of the final product.[1]

Experimental Protocols

The following provides a general methodology for the synthesis of an unsaturated polyester resin, which can be adapted for the inclusion of chlorendic acid or chlorendic anhydride as the flame-retardant monomer.

Synthesis of Unsaturated Polyester Resin

This protocol outlines the two-stage melt polycondensation method, a common industrial practice.

Materials:

  • Diol (e.g., propylene glycol, ethylene glycol)

  • Unsaturated Dicarboxylic Acid or Anhydride (e.g., maleic anhydride)

  • Saturated Dicarboxylic Acid or Anhydride (e.g., phthalic anhydride)

  • Flame-Retardant Monomer (Chlorendic Acid or Chlorendic Anhydride)

  • Polymerization Inhibitor (e.g., hydroquinone)

  • Styrene (for dilution)

Procedure:

  • First Stage (Esterification):

    • Charge the diol(s), saturated dicarboxylic acid/anhydride, and chlorendic acid/anhydride into a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a condenser for water removal.

    • Heat the mixture under a nitrogen blanket to approximately 150-160°C to initiate the esterification reaction.

    • Gradually increase the temperature to 180-200°C and maintain until the acid value of the mixture drops to a desired level (e.g., below 50 mg KOH/g). Water produced during the reaction is continuously removed.

  • Second Stage (Unsaturated Esterification):

    • Cool the reactor to below 180°C.

    • Add the unsaturated dicarboxylic acid/anhydride (e.g., maleic anhydride).

    • Increase the temperature to 190-210°C and continue the reaction until the desired acid value and viscosity are reached.

  • Dilution:

    • Cool the polyester melt to below 100°C.

    • Add a polymerization inhibitor.

    • Gradually add styrene monomer with stirring to achieve the desired resin viscosity.

Curing of the Unsaturated Polyester Resin:

  • The synthesized resin is typically cured by adding a peroxide initiator (e.g., methyl ethyl ketone peroxide) and a promoter (e.g., cobalt octoate) at room temperature. The curing process involves the cross-linking of the unsaturated sites in the polyester chains with the styrene monomer.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the synthesis workflow and the proposed flame retardancy mechanism.

Resin_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Diol Diol Esterification First Stage Esterification (180-200°C) Diol->Esterification Sat_Acid Saturated Acid/ Anhydride Sat_Acid->Esterification Unsat_Acid Unsaturated Acid/ Anhydride Unsat_Esterification Second Stage Unsaturated Esterification (190-210°C) Unsat_Acid->Unsat_Esterification FR_Monomer Chlorendic Acid/ Anhydride FR_Monomer->Esterification Esterification->Unsat_Esterification Dilution Dilution with Styrene Unsat_Esterification->Dilution UP_Resin Unsaturated Polyester Resin Dilution->UP_Resin

Caption: Workflow for the synthesis of a flame-retardant unsaturated polyester resin.

Flame_Retardancy_Mechanism cluster_solid Solid Phase cluster_gas Gas Phase Polymer Polymer with Chlorendic Moiety Degradation Degradation Products (incl. Cl•) Polymer->Degradation Pyrolysis Heat Heat Heat->Polymer Inhibition Flame Inhibition (Formation of HCl) Degradation->Inhibition Combustion Combustible Gases (H•, OH•) Combustion->Inhibition Quenching Quenching Inhibition->Quenching Flame Quenching

Caption: Simplified mechanism of flame retardancy for chlorendic-based resins.

Conclusion

Both chlorendic acid and chlorendic anhydride are highly effective reactive flame retardants that significantly enhance the performance of resin systems. The primary functional difference lies in their chemical form: the acid versus the anhydride. Chlorendic anhydride is often preferred as a curing agent for epoxy resins, where it reacts with the epoxy groups. In polyester synthesis, the choice between the acid and anhydride may depend on the specific processing conditions and desired reaction kinetics. Ultimately, both compounds provide a robust solution for developing high-performance, flame-retardant polymers with excellent thermal and chemical resistance.

References

Safety Operating Guide

Navigating the Disposal of Chlorendic Imide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for Chlorendic imide, a halogenated organic compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of halogenated organic compounds and information from closely related chemical structures like Chlorendic anhydride and Chlorendic acid.

Core Principles of Halogenated Waste Management

Halogenated organic compounds, such as this compound, require special handling for disposal due to their potential environmental impact and the hazardous byproducts that can be generated during improper treatment. The primary principle is segregation: halogenated waste must be collected separately from non-halogenated organic waste. This is because the incineration of mixed waste can be complicated and more costly.

Step-by-Step Disposal Protocol for this compound

The following steps outline the recommended procedure for the safe disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • Never mix this compound waste with non-halogenated organic solvents or other waste streams.

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Keep the waste container securely closed when not in use to prevent the release of vapors.

  • Labeling:

    • Clearly label the waste container with "Halogenated Organic Waste" and list "this compound" as a component.

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage area is away from heat sources and incompatible materials.

  • Disposal:

    • Arrange for the collection of the halogenated waste by a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this compound down the drain or by evaporation in a fume hood.

  • Spill Management:

    • In the event of a spill, use an inert absorbent material to contain the substance.

    • Collect the contaminated absorbent material and place it in the designated halogenated waste container.

    • Clean the spill area thoroughly.

Quantitative Data Summary

ParameterGuidelineSource
Waste Segregation Must be separated from non-halogenated waste.General laboratory safety protocols
Container Type Chemically resistant, sealed containers (e.g., HDPE, glass).General laboratory safety protocols
Labeling "Halogenated Organic Waste," with chemical name and concentration.EPA and OSHA regulations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is the waste container designated for 'Halogenated Organic Waste'? ppe->segregate yes_segregate Yes segregate->yes_segregate Yes no_segregate No segregate->no_segregate No add_waste Add this compound waste to the container. yes_segregate->add_waste get_container Obtain and label a dedicated halogenated waste container. no_segregate->get_container get_container->add_waste close_container Securely close the container. add_waste->close_container store Store in a designated satellite accumulation area. close_container->store disposal_request Arrange for pickup by a licensed hazardous waste disposal company. store->disposal_request end End: Proper Disposal disposal_request->end

This compound Disposal Workflow

Personal protective equipment for handling Chlorendic imide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Chlorendic Imide

This document provides immediate and essential safety and logistical information for laboratory personnel, researchers, and drug development professionals handling this compound. Adherence to these procedural guidelines is critical for ensuring personal safety and proper disposal.

I. Hazard Identification and Personal Protective Equipment (PPE)

Chlorendic compounds are known to be hazardous. Chlorendic Acid, for instance, is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing cancer[1]. Chlorendic Anhydride is also known to cause skin irritation and may cause an allergic skin reaction[2][3]. Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing or dust generation.[4][5]To prevent eye irritation or serious eye damage from dust or splashes.
Skin Protection Impervious gloves (e.g., nitrile rubber, check manufacturer's compatibility data). A lab coat or chemical-resistant apron and long-sleeved clothing are required.[4][5][6]To prevent skin contact, which can cause irritation or allergic reactions.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) should be used, especially when handling the powder and there is a potential for dust generation. In dusty environments exceeding 1 mg/m³, a full-face piece air-supplied respirator is recommended.[7][8]To prevent inhalation of airborne particles, which may cause respiratory tract irritation.[5][9]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][6][9]To prevent ingestion and cross-contamination.
II. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][10]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Restricted Access: Designate a specific area for handling and clearly label it.

Step 2: Handling the Compound

  • Avoid Dust Formation: Handle the powder carefully to prevent it from becoming airborne. If appropriate, moisten the material to prevent dusting.[9]

  • Weighing: If weighing the powder, do so in a ventilated enclosure.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling.

Step 3: Post-Handling Procedures

  • Decontamination: Clean the work area thoroughly after use.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination.

  • Hand Washing: Wash hands and any exposed skin immediately after handling.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Assess Hazards & Review SDS (for related compounds) prep2 Ensure Engineering Controls are Functional (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Carefully Transfer/Weigh Compound to Minimize Dust prep3->handle1 handle2 Perform Experimental Work in Fume Hood handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Segregate Waste for Disposal clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 G A Generation of Waste (Unused chemical, contaminated PPE, etc.) B Segregate into Labeled, Closed Hazardous Waste Container A->B C Store in Designated Secure Area B->C D Arrange for Pickup by Licensed Waste Disposal Service C->D E Complete Waste Manifest & Documentation D->E F Final Disposal in Compliance with Regulations E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.